molecular formula C10H4Cl2F3N3O2 B1304097 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole CAS No. 649662-56-6

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Cat. No.: B1304097
CAS No.: 649662-56-6
M. Wt: 326.06 g/mol
InChI Key: RGHMKNKYGNLLRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a useful research compound. Its molecular formula is C10H4Cl2F3N3O2 and its molecular weight is 326.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-8-9(12)17(4-16-8)6-2-1-5(10(13,14)15)3-7(6)18(19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMKNKYGNLLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381669
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649662-56-6
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of the synthesis and characterization of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, a halogenated and nitrated imidazole derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of dichloro-, nitro-, and trifluoromethyl- functionalities onto the core imidazole scaffold imparts unique electronic and physicochemical properties, making it a valuable building block for novel therapeutic agents. This document details a robust synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), elucidates the underlying reaction mechanism, and presents a multi-faceted analytical workflow for comprehensive structural verification and purity assessment. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: Strategic Design of a Privileged Scaffold

The Imidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique aromatic character, hydrogen bond donor-acceptor capabilities, and ability to coordinate with metal ions in biological systems contribute to its wide range of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3]

The Role of Key Functional Groups

The biological and physicochemical profile of the imidazole core can be precisely modulated through substitution. The target molecule, this compound, is a testament to this strategy:

  • Dichloro Substitution: The chlorine atoms at the 4 and 5 positions enhance the lipophilicity of the molecule and can serve as handles for further synthetic transformations. Halogenation is a common strategy to improve the potency and metabolic stability of drug candidates.[4]

  • Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase bioavailability.[5]

  • Nitro (NO₂) Group: The nitro group is a potent electron-withdrawing group crucial for the synthetic strategy employed.[6] In medicinal chemistry, nitroaromatic compounds are often investigated as prodrugs, particularly for antimicrobial applications, where the nitro group can be bioreduced under hypoxic conditions to generate cytotoxic species.[7]

This combination of functional groups makes the target compound a highly attractive intermediate for the synthesis of novel agrochemicals and pharmaceuticals, particularly those targeting infectious diseases or cancer.[8][9][10]

Synthesis: A Mechanistic Approach

The synthesis of the title compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is chosen for its reliability and the high degree of activation provided by the substituents on the aromatic ring.

Retrosynthetic Analysis

The primary disconnection is made at the N-aryl bond, yielding two commercially available or readily synthesizable precursors: 4,5-dichloroimidazole and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

The SNAr Mechanism: Rationale and Key Factors

The SNAr reaction is a two-step addition-elimination process.[11] For this reaction to proceed efficiently, three conditions must be met:

  • The aromatic ring must be electron-deficient.

  • The ring must bear a good leaving group.

  • The leaving group must be positioned ortho or para to a strongly electron-withdrawing group.

In our chosen pathway, the phenyl ring of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is strongly activated by the ortho-nitro and para-trifluoromethyl groups.[6][12] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[13] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic.


}

Figure 1: SNAr Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a self-validating system with clear checkpoints for ensuring reaction success.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Amount (mmol)Equivalents
4,5-Dichloroimidazole15965-30-7136.97 g/mol 10.01.0
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene367-81-7209.11 g/mol 10.51.05
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 15.01.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 50 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine (Saturated NaCl solution)--As needed-

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. DMF is a reproductive toxin. 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is corrosive and a lachrymator.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloroimidazole (1.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask. Stir the suspension for 10 minutes at room temperature to ensure the imidazole is deprotonated. The imidazole nitrogen acts as the nucleophile.

  • Substrate Addition: Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.19 g, 10.5 mmol) to the suspension dropwise via syringe. A slight excess of the electrophile ensures complete consumption of the limiting imidazole reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an off-white or yellow solid, is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.


}

Figure 2: Experimental Synthesis Workflow

Comprehensive Characterization

A suite of orthogonal analytical techniques is required to unambiguously confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₃Cl₂F₃N₄O₂
Molecular Weight 343.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally (expect >150 °C)
Spectroscopic and Spectrometric Data

The rationale for using multiple spectroscopic techniques is to obtain complementary information, providing a complete picture of the molecule's structure.


}

Figure 3: Orthogonal Analytical Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The spectrum is expected to be relatively simple.

    • δ 8.5-8.7 ppm (d, 1H): Aromatic proton ortho to the CF₃ group.

    • δ 7.9-8.1 ppm (dd, 1H): Aromatic proton between the NO₂ and CF₃ groups.

    • δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the NO₂ group.

    • δ 7.6-7.8 ppm (s, 1H): Imidazole proton at the C2 position.

  • ¹³C NMR (126 MHz, CDCl₃): Will confirm the carbon skeleton. Key expected signals include the CF₃ carbon (quartet, J ≈ 272 Hz), carbons attached to chlorine, and carbons of the nitrophenyl ring.

  • ¹⁹F NMR (471 MHz, CDCl₃): A single sharp singlet is expected around δ -60 to -65 ppm (relative to CFCl₃), confirming the presence and electronic environment of the trifluoromethyl group.[14]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI): This is the definitive technique for confirming the elemental composition. The calculated m/z for [M+H]⁺ (C₁₀H₄Cl₂F₃N₄O₂) is 343.9663. The observed mass should be within 5 ppm of this value. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy
  • FT-IR (ATR): Provides confirmation of key functional groups.

    • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the NO₂ group.

    • ~1300-1100 cm⁻¹: Strong C-F stretching vibrations of the CF₃ group.

    • ~800-600 cm⁻¹: C-Cl stretching.

    • ~1600 cm⁻¹: C=N stretching of the imidazole ring.

Conclusion and Future Directions

This guide has outlined a robust and well-rationalized pathway for the synthesis of this compound. The SNAr approach is highly effective due to the electronic activation of the aryl fluoride substrate. The comprehensive characterization workflow, employing a suite of orthogonal analytical methods, ensures unambiguous structural confirmation and purity assessment.

The title compound is a valuable intermediate for the development of new chemical entities. Future work should focus on leveraging this platform, for example, by nucleophilic substitution of the chloro-groups or reduction of the nitro group to an amine, which can then be further functionalized. Given the known bioactivities of related scaffolds, this compound and its derivatives represent a promising area for exploration in the fields of agrochemical and pharmaceutical research.

References

  • Vertex AI Search. Synthesis of 4,5-dichloro-imidazole-2-carboxylic acid N-(2,6-dichlorophenyl)-imide-chloride.
  • Google Patents. The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
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  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • J. Chem Soc. Nigeria. STUDIES ON THE CHLORINATION OF IMIDAZOLE.
  • Cheméo. Chemical Properties of 4,5-Dichloroimidazole (CAS 15965-30-7).
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  • MySkinRecipes. 4,5-Dichloro-1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-imidazole.
  • Sigma-Aldrich. 4,5-Dichloroimidazole ≥98%.
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  • NIST WebBook. 4,5-Dichloroimidazole.
  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.
  • YouTube. Nucleophilic Aromatic Substitution.
  • National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • Sigma-Aldrich. 4,5-Dichloroimidazole ≥98%.
  • Journal of Pharmaceutical and Applied Chemistry. Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.
  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives.
  • PubMed. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents.
  • PubMed. Synthesis of Fluorinated Imidazole[4,5f][15][16]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Available from:

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Sources

An In-Depth Technical Guide to 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole (CAS Number: 649662-56-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, a halogenated, nitroaromatic imidazole derivative. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from established synthetic methodologies and the known properties of structurally related compounds to offer a scientifically grounded perspective on its synthesis, potential properties, and applications. The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The unique combination of dichloro, nitro, and trifluoromethyl functional groups on this particular scaffold suggests a high potential for novel pharmacological effects.[3][4] This guide will delve into a proposed synthetic route, predicted physicochemical properties, and potential avenues for research and drug development.

Introduction and Chemical Identity

This compound is a complex organic molecule with the CAS number 649662-56-6.[5][6][] The structure features a central imidazole ring, which is known to interact with various biological targets.[8] This core is substituted with two chlorine atoms at the 4 and 5 positions, which can influence the compound's electronic properties and metabolic stability. The N-1 position of the imidazole ring is attached to a 2-nitro-4-(trifluoromethyl)phenyl group. The nitro group is a strong electron-withdrawing group, and the trifluoromethyl group is known for its ability to enhance metabolic stability and membrane permeability.[4] This combination of functional groups makes it a compound of interest for investigating novel biological activities.

Physicochemical Properties (Predicted)
PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₀H₃Cl₂F₃N₄O₂Based on chemical structure
Molecular Weight 355.06 g/mol Calculated from molecular formula
Appearance Likely a crystalline solidCommon for similar organic molecules
Melting Point Expected to be relatively highA vendor lists a boiling point of 201.9°C, suggesting a high melting point.[6]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water.General solubility of N-arylimidazoles
LogP Predicted to be high (lipophilic)Presence of trifluoromethyl and dichloro groups

Proposed Synthesis

The synthesis of this compound can be logically achieved through the N-arylation of 4,5-dichloroimidazole. This is a common and effective method for creating N-aryl imidazole derivatives.[9]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 4,5-dichloroimidazole C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat A->C Reactant 1 B 1-fluoro-2-nitro-4-(trifluoromethyl)benzene B->C Reactant 2 D This compound C->D N-Arylation BiologicalInvestigation cluster_screening Initial Screening cluster_followup Follow-up Studies (if active) A Synthesized Compound: 4,5-dichloro-1-[2-nitro-4- (trifluoromethyl)phenyl]imidazole B Antibacterial Assays (e.g., MIC against MRSA) A->B Primary Screening C Anticancer Cell Line Screening (e.g., NCI-60 panel) A->C Primary Screening D Anti-inflammatory Assays (e.g., COX inhibition) A->D Primary Screening E Enzyme Inhibition Assays (e.g., nNOS) A->E Primary Screening F Mechanism of Action Studies B->F C->F D->F E->F G In vivo Efficacy Models F->G H Structure-Activity Relationship (SAR) Studies F->H

Sources

The Multifaceted Biological Activities of Trifluoromethylphenyl Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic characteristics and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug design.[4] When functionalized with a trifluoromethylphenyl group, the resulting derivatives exhibit a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. The trifluoromethyl (CF3) group, a bioisostere of a methyl group, significantly enhances pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[5] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethylphenyl imidazole derivatives, offering insights into their mechanisms of action and detailed protocols for their evaluation.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the urgent development of new antimicrobial agents.[6] Trifluoromethylphenyl imidazole derivatives have demonstrated significant potential in this arena, exhibiting potent activity against a range of bacteria and fungi.[7][8][9][10]

Mechanism of Action

The antimicrobial action of these derivatives is often multifaceted. Some compounds disrupt the bacterial cell wall synthesis, akin to the mechanism of penicillin, by inhibiting essential enzymes.[11] Others have been shown to interfere with microbial DNA synthesis or protein production.[7][8] Notably, certain derivatives effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[7][8] Investigations into their mode of action suggest that they can have a global effect on bacterial cell function.[7][8]

Quantitative Data Summary

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below is a representative table summarizing the antimicrobial activity of hypothetical trifluoromethylphenyl imidazole derivatives.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
TFPI-1 Staphylococcus aureus (MRSA)1.56[7]3.12
Enterococcus faecalis (VRE)3.12[7]6.25
TFPI-2 Escherichia coli6.2512.5
Candida albicans3.12[9]6.25
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.[12][13]

Materials:

  • Test compound (trifluoromethylphenyl imidazole derivative)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Read Results Visually or Spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research.[15] Trifluoromethylphenyl imidazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[2][16][17][18]

Mechanism of Action

The anticancer mechanisms of these derivatives are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[17] Others function as kinase inhibitors, targeting enzymes like p38 MAPK and focal adhesion kinase (FAK) that are often dysregulated in cancer.[4] The trifluoromethylphenyl moiety can enhance the binding of these compounds to the hydrophobic pockets of target proteins.

Quantitative Data Summary

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC50 (µM)
TFPI-3 MCF-7 (Breast Cancer)0.38[16]
Caco-2 (Colorectal Cancer)4.67[16]
TFPI-4 SMMC-7721 (Liver Cancer)0.51[17]
A549 (Lung Cancer)2.51[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)[19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Diagram: Anticancer Drug Screening Workflow

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[20][21] Trifluoromethylphenyl imidazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[22][23][24][25][26]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.[22] Many derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[20][21][27] Furthermore, some compounds have been shown to suppress the activation of the NF-κB and p38 MAPK signaling pathways, which play a central role in the inflammatory response.[22][23][24] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[22][23][24]

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[21][27] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[20][21][27]

Materials:

  • Test compound

  • Bovine serum albumin (BSA) or egg albumin[27]

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Absorbance Measurement: Cool the solutions and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Diagram: Inflammatory Signaling Pathway Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus LPS, etc. NFkB NF-κB Pathway Stimulus->NFkB MAPK p38 MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Enzymes COX-2, iNOS NFkB->Enzymes MAPK->Cytokines Inhibitor Trifluoromethylphenyl Imidazole Derivative Inhibitor->NFkB Inhibits Inhibitor->MAPK Inhibits

Caption: Inhibition of pro-inflammatory signaling pathways.

Enzyme Inhibition: A Key to Therapeutic Intervention

Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[11][28][29][30][31] Trifluoromethylphenyl imidazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Mechanism of Action

The imidazole ring can coordinate with metal ions in the active site of metalloenzymes, while the trifluoromethylphenyl group can engage in hydrophobic and van der Waals interactions, leading to potent and selective inhibition. For example, 1-(2-(trifluoromethyl)phenyl)-imidazole (TRIM) is a known inhibitor of neuronal nitric oxide synthase (nNOS).[32][33] Other derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer immunotherapy.[34]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[28][29][30]

Materials:

  • Test compound

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Detection reagent (if necessary)

  • Microplate reader or spectrophotometer

Procedure:

  • Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Data Analysis: Determine the initial reaction velocities and calculate the IC50 value for the inhibitor.

Conclusion

Trifluoromethylphenyl imidazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics to address a wide range of unmet medical needs. The synthetic tractability of the imidazole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules, facilitating their progression through the drug discovery pipeline.

References

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discovery and synthesis of novel dichlorinated imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Dichlorinated Imidazole Compounds

Abstract

Dichlorinated imidazole scaffolds are of paramount importance in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide range of biologically active molecules.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the . It delves into the principal synthetic methodologies, emphasizing the chemical rationale behind experimental choices and process optimization. A detailed, field-proven protocol for the synthesis of 4,5-dichloroimidazole is provided, complete with characterization data. Furthermore, this guide explores the significance of these compounds as precursors in drug development and discusses future perspectives in their synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of Dichlorinated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, including the amino acid histidine, and synthetic drugs like the antifungal ketoconazole and the antibiotic metronidazole.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[6]

Halogenation, and specifically dichlorination, of the imidazole ring is a critical strategy for modulating the physicochemical properties of the parent molecule. The introduction of chlorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. However, the synthesis of dichlorinated imidazoles is not trivial. The imidazole ring's reactivity is complex; the introduction of a first chlorine atom deactivates the ring, making the second chlorination step more challenging.[7] This guide focuses on elucidating the effective strategies developed to overcome these synthetic hurdles.

Synthetic Strategies for Imidazole Dichlorination

The synthesis of dichlorinated imidazoles can be broadly approached through direct chlorination of the imidazole core. The choice of methodology depends on factors such as desired regioselectivity, scale, and environmental considerations.

Direct Chlorination with Sodium Hypochlorite (NaOCl)

A widely adopted, effective, and environmentally conscious method for the synthesis of 4,5-dichloroimidazole (DCI) involves the use of sodium hypochlorite as the chlorinating agent.[7] This approach, a modification of the Lutz and De Lorenzo method, is favored for its reproducibility and avoidance of hazardous reagents like molecular chlorine.[7][8]

Causality of Experimental Design: The reaction's success hinges on the stoichiometry of the reactants. Studies have demonstrated that an optimal yield of DCI is achieved when a 1:2 molar ratio of imidazole to sodium hypochlorite is used.[7] This ratio provides sufficient chlorinating agent to overcome the deactivation of the ring after the first substitution without leading to excessive side products. The reaction proceeds readily at room temperature, making it an energy-efficient process. The tautomeric nature of the N-unsubstituted imidazole ring, where a proton rapidly transfers between the two nitrogen atoms, favors the formation of the 4,5-disubstituted product over a single 4- or 5-substituted isomer.[7]

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is another effective reagent for the chlorination of imidazoles. The reactivity of NCS can be significantly enhanced by the presence of an acid catalyst, such as hydrochloric acid.[9] This method offers a high degree of control and is suitable for various imidazole derivatives. The reaction is typically performed in an organic solvent like chloroform, ethyl acetate, or dimethylformamide.[9]

Mechanistic Insight: The presence of hydrochloric acid likely protonates the imidazole ring, increasing its susceptibility to electrophilic attack by the chlorine from NCS. This catalytic approach can accelerate the reaction, allowing it to proceed efficiently under mild conditions.

Nucleophilic Chlorination of Imidazole N-Oxides

A novel and "green" synthetic route involves the nucleophilic chlorination of polysubstituted imidazole-N-oxides.[10] This method utilizes oxalyl chloride in the presence of triethylamine at room temperature under solvent-free conditions. The reactants are simply ground together in a mortar and pestle, yielding the desired 2-chloroimidazoles in excellent yields.[10]

Advantages of the Approach: This protocol is noteworthy for its operational simplicity, high yields (>83%), and adherence to the principles of green chemistry by eliminating the need for solvents.[10] It represents a significant advancement for the synthesis of specifically 2-chlorinated imidazole derivatives.

Experimental Protocol: Optimized Synthesis of 4,5-Dichloroimidazole (DCI)

This section provides a detailed, step-by-step protocol for the synthesis of 4,5-dichloroimidazole, adapted from optimized studies of the Lutz and De Lorenzo method.[7][8]

Materials:

  • Imidazole (98% purity)

  • Sodium hypochlorite solution (3.5% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Ethyl Acetate

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.6 g of imidazole in 50 mL of deionized water.

  • Chlorination: While stirring vigorously at room temperature, slowly add 100 mL of 3.5% w/v sodium hypochlorite solution to the imidazole solution over 30 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated HCl. This will cause the 4,5-dichloroimidazole to precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5-dichloroimidazole as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using melting point, FT-IR, NMR, and GC-MS to confirm its identity and purity.

Characterization of 4,5-Dichloroimidazole

Thorough characterization is essential to validate the successful synthesis of the target compound. The data presented below is consistent with reported values for 4,5-dichloroimidazole.[7][8]

Analytical Technique Observed Result Interpretation
Melting Point 180-186 °CConsistent with a solid crystalline powder.[11]
FT-IR (cm⁻¹) ~3371, ~1643, ~1559N-H stretch, C=N stretch, C=C stretch (pyrrole-like).[8]
¹H-NMR (ppm) ~9.3, ~15.0Signals corresponding to the C2-H and N-H protons, respectively.[8]
¹³C-NMR (ppm) ~134.5Chemical shift for the C2 carbon of the imidazole ring.[7][8]
Mass Spectrometry (GC-MS) M⁺ at m/z 136Molecular ion peak corresponding to the mass of C₃H₂Cl₂N₂.[8]

Visualization of Synthetic Workflow and Reaction

Diagram 1: General Reaction Scheme for Dichlorination

G Imidazole Imidazole DCI 4,5-Dichloroimidazole Imidazole->DCI Room Temp. ChlorinatingAgent Chlorinating Agent (e.g., 2 NaOCl) ChlorinatingAgent->DCI cluster_prep Preparation & Reaction cluster_workup Work-up & Purification A 1. Dissolve Imidazole in Water B 2. Add NaOCl Solution (Vigorous Stirring) A->B C 3. Stir 4-6h at Room Temp. B->C D 4. Acidify with HCl to Precipitate C->D Reaction Complete E 5. Isolate via Vacuum Filtration D->E F 6. Recrystallize Product E->F G 7. Dry & Characterize F->G

Caption: Step-by-step workflow for the synthesis of 4,5-dichloroimidazole.

Applications and Future Perspectives

Dichlorinated imidazoles are not typically final drug products but are crucial building blocks for more complex heterocyclic compounds. [11][12]They have been used as starting materials for the synthesis of derivatives with a wide spectrum of biological activities, including:

  • Anti-inflammatory and Antimicrobial Agents: The chlorinated imidazole core can be further functionalized to create novel compounds with dual anti-inflammatory and antimicrobial properties. [1]* Antifungal and Antibacterial Agents: The unique electronic nature of the dichlorinated ring contributes to mechanisms that can disrupt microbial cell walls or DNA replication. [13]* Anticancer Agents: The rigid structure serves as a scaffold for designing molecules that can interact with cancer-related biological targets. [14] The future of this field lies in the development of more sophisticated and regioselective synthetic methods. The use of transition-metal catalysis for direct C-H activation and subsequent chlorination is a promising, albeit challenging, avenue of research that could provide access to novel, selectively chlorinated imidazole isomers. [15]Furthermore, continuous optimization of existing methods to improve yields, reduce waste, and enhance safety will remain a key focus for industrial and academic researchers.

Conclusion

The synthesis of dichlorinated imidazole compounds is a cornerstone of modern medicinal chemistry. Methodologies ranging from the classic, optimized use of sodium hypochlorite to innovative, solvent-free approaches with oxalyl chloride provide robust pathways to these valuable intermediates. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving high yields and purity. As the demand for novel therapeutics continues to grow, the development of efficient and sustainable methods for producing dichlorinated imidazoles will be indispensable for the advancement of drug discovery.

References

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A Technical Guide to the Preliminary In Vitro Antifungal Screening of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents.[1] Nitroimidazole scaffolds represent a promising class of antimicrobials, historically effective against anaerobic bacteria and protozoa through a mechanism involving reductive activation to generate cytotoxic free radicals that induce DNA damage.[][3] This guide presents a comprehensive framework for the preliminary in vitro antifungal evaluation of a novel candidate molecule, 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole . The structure of this compound, featuring a dichloro-imidazole core, a critical nitro group for bioactivation, and a trifluoromethyl moiety to potentially enhance metabolic stability and potency, warrants a thorough investigation of its antifungal potential.[4]

This document provides a detailed, logic-driven approach for researchers, scientists, and drug development professionals. It outlines standardized protocols for determining antifungal efficacy against a panel of clinically relevant fungi, methods for assessing selectivity through mammalian cell cytotoxicity, and a framework for interpreting the resulting data. The methodologies are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[5][6]

Introduction and Scientific Rationale

The current antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly compromised by the emergence of resistant strains.[1] This reality has spurred a search for new chemical entities with novel mechanisms of action. Nitroimidazoles, such as metronidazole, are prodrugs that are selectively activated within anaerobic or microaerophilic environments.[3][7] The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso radicals.[] These radicals can covalently bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[7][8] While primarily used for anaerobic bacteria, the underlying mechanism holds potential against fungi, which can inhabit low-oxygen environments within the host.

The candidate molecule, This compound , possesses key structural features that justify its screening:

  • Nitroimidazole Core: The foundational element for the proposed reductive bioactivation mechanism.

  • Trifluoromethyl (-CF3) Group: A common bioisostere in modern medicinal chemistry known to improve metabolic stability, cell membrane permeability, and binding affinity.[4]

  • Dichloro Substitution: Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its activity and spectrum.

This guide provides the necessary protocols to move from this theoretical potential to empirical data, establishing a foundational dataset for its viability as an antifungal drug lead.

Strategic Experimental Design

A successful preliminary screen must be both efficient and informative. Our approach is designed to answer two fundamental questions:

  • Efficacy: Does the compound inhibit the growth of clinically important fungi?

  • Selectivity: Is the compound more toxic to fungal cells than to mammalian cells?

To address this, we employ a multi-step workflow grounded in established standards.

Rationale for Fungal Panel Selection

The initial screen should include a representative panel of yeasts and molds, prioritizing pathogens identified as critical threats by the World Health Organization (WHO).[9] A recommended starting panel includes:

  • Candida albicans: A common cause of opportunistic infections.

  • Candida auris: An emerging multidrug-resistant pathogen of urgent concern.[10]

  • Cryptococcus neoformans: A major cause of fungal meningitis, particularly in immunocompromised individuals.

  • Aspergillus fumigatus: The leading cause of invasive aspergillosis.

Rationale for Standardized Methodology

Adherence to standardized protocols is paramount for generating data that is reproducible, comparable, and credible. This guide utilizes methods established by the Clinical and Laboratory Standards Institute (CLSI) .[6] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the primary quantitative measure of a drug's in vitro potency.[11]

Rationale for Cytotoxicity Screening

A potent compound is useless if it is indiscriminately toxic. Therefore, concurrent screening against a mammalian cell line (e.g., HepG2, a human liver cell line, or HEK293, a human embryonic kidney cell line) is a critical, self-validating step. This allows for the calculation of a Selectivity Index (SI) , providing an early indicator of the compound's therapeutic window.

The overall experimental strategy is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assays cluster_analysis Phase 3: Data Analysis Compound Test Compound Stock (10 mg/mL in DMSO) MIC_Assay Broth Microdilution Assay (CLSI M27/M38) 96-well plates Compound->MIC_Assay Cyto_Assay Cytotoxicity Assay (MTT/XTT) 96-well plates Compound->Cyto_Assay Fungi Fungal Inoculum Prep (Standardized Cell Density) Fungi->MIC_Assay Cells Mammalian Cell Culture (e.g., HepG2) Cells->Cyto_Assay MIC_Value Determine MIC (Lowest concentration inhibiting growth) MIC_Assay->MIC_Value IC50_Value Determine IC50 (Concentration for 50% cell death) Cyto_Assay->IC50_Value SI_Value Calculate Selectivity Index (SI = IC50 / MIC) MIC_Value->SI_Value IC50_Value->SI_Value

Caption: High-level workflow for preliminary antifungal screening.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fungal strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar/Broth (for culture maintenance)

  • Positive control antifungals (e.g., Fluconazole, Amphotericin B)

  • Mammalian cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Thiazolyl Blue Tetrazolium Bromide (MTT) or XTT sodium salt

  • Sterile 96-well flat-bottom microtiter plates

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol determines the minimum concentration of the test compound that inhibits fungal growth.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Prepare identical stocks for positive controls (e.g., Fluconazole).

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in RPMI. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (medium only).

  • Inoculum Preparation:

    • Grow fungal cultures to the mid-logarithmic phase.

    • Adjust the cell suspension in RPMI to a final concentration of 0.5–2.5 × 10³ cells/mL for yeasts or 0.4–5 × 10⁴ conidia/mL for molds.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or until sufficient growth is seen in the growth control well).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol assesses the compound's toxicity to mammalian cells.

  • Cell Seeding: Seed a 96-well plate with HepG2 cells at a density of ~1 × 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare 2-fold serial dilutions of the test compound in culture medium, similar to the MIC assay. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. The IC50 is the compound concentration that reduces cell viability by 50%, determined by plotting a dose-response curve.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary outputs are the MIC, the IC50, and the derived Selectivity Index (SI).

Table 1: Hypothetical Antifungal Screening Data

Compound Fungal Species MIC (µg/mL) Cytotoxicity IC50 (µg/mL) vs. HepG2 Selectivity Index (SI = IC50/MIC)
Test Compound Candida albicans 8 >64 >8
Test Compound Candida auris 16 >64 >4
Test Compound Cryptococcus neoformans 4 >64 >16
Test Compound Aspergillus fumigatus 32 >64 >2
Fluconazole Candida albicans 2 >100 >50

| Amphotericin B | Candida albicans | 0.5 | 2.5 | 5 |

Interpretation:

  • A lower MIC value indicates higher antifungal potency.

  • A higher IC50 value indicates lower toxicity to mammalian cells.

  • A Selectivity Index (SI) > 10 is a generally accepted benchmark for a promising hit, as it suggests the compound is at least 10-fold more toxic to the fungus than to host cells.

Proposed Mechanism of Action

Based on its chemical class, the antifungal activity of this compound is hypothesized to proceed via reductive activation.

G Prodrug Nitroimidazole Prodrug (R-NO2) FungalCell Fungal Cell Nitroreductase Fungal Nitroreductase Radical Reactive Nitro Radical (R-NO2•-) Nitroreductase->Radical Reduction DNA Fungal DNA Radical->DNA Attacks Damage DNA Strand Breaks & Adducts DNA->Damage Death Fungal Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Proposed mechanism of action for the nitroimidazole compound.

This mechanism suggests the compound would be most effective in environments with lower oxygen tension, which could be an advantage for treating infections within deep-seated tissues or biofilms. Future studies could explore its efficacy under hypoxic versus normoxic conditions to validate this hypothesis.

Conclusion and Future Directions

This guide provides a robust, standardized methodology for the initial antifungal screening of This compound . By systematically determining its MIC against key fungal pathogens and evaluating its selectivity via cytotoxicity assays, researchers can generate the foundational data needed to justify further development.

Promising results (e.g., low MIC values and a high Selectivity Index) would warrant progression to the next stages of drug discovery, which could include:

  • Screening against a broader panel of clinical isolates, including resistant strains.

  • Time-kill kinetic studies to determine if the compound is fungicidal or fungistatic.

  • Combination studies with existing antifungals to screen for synergistic interactions.[1]

  • Initial in vivo efficacy and toxicity studies in animal models of infection.

This structured approach ensures that resources are directed toward compounds with the highest potential to become clinically valuable antifungal therapies.

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Unlocking Weed Management: A Technical Guide to the Herbicidal Potential of Substituted Phenylimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

In the relentless pursuit of global food security, the development of effective and selective herbicides remains a cornerstone of modern agriculture. The continuous emergence of herbicide-resistant weeds necessitates a perpetual search for novel chemical entities with diverse modes of action. Among the vast landscape of heterocyclic chemistry, substituted phenylimidazole scaffolds have emerged as a promising class of compounds with significant potential for herbicidal activity. Their structural versatility allows for fine-tuning of physicochemical properties, influencing their uptake, translocation, and interaction with biological targets within plants.[1]

This technical guide provides an in-depth exploration of the herbicidal potential of substituted phenylimidazole compounds. We will delve into the rational design, synthesis, and biological evaluation of these molecules, with a focus on their mechanisms of action as inhibitors of key plant enzymes. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering both foundational knowledge and practical insights into the discovery and optimization of novel herbicidal agents.

Core Rationale: Why Phenylimidazoles?

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. The attachment of a substituted phenyl ring to this core structure introduces a lipophilic component that can facilitate passage through plant cuticles and cell membranes. Furthermore, the diverse array of possible substitutions on both the phenyl and imidazole rings provides a vast chemical space for optimizing herbicidal efficacy and selectivity.

The herbicidal activity of many small molecules is derived from their ability to inhibit specific enzymes crucial for plant survival. For phenylimidazole compounds, two primary targets have been investigated: Protoporphyrinogen Oxidase (PPO) and Acetolactate Synthase (ALS).

Mechanism of Action I: Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[3] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to rapid lipid peroxidation, membrane damage, and ultimately, cell death.[4] This mode of action results in characteristic "bleaching" or necrotic symptoms on treated plants, often visible within hours of application.[5]

While direct evidence for potent PPO inhibition by a wide range of phenylimidazole compounds is still an active area of research, the structural features of some phenyl-containing herbicides suggest that the phenylimidazole scaffold is a viable candidate for PPO inhibition. Molecular docking studies on other PPO inhibitors have revealed the importance of a hydrophobic phenyl ring and hydrogen bonding interactions with key amino acid residues in the active site.[6]

Conceptual Molecular Docking Workflow for Phenylimidazole-PPO Interaction

The following diagram illustrates a conceptual workflow for assessing the binding potential of a novel substituted phenylimidazole compound with the PPO enzyme.

PPO_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking Simulation cluster_analysis Post-Docking Analysis L1 Design & Synthesize Substituted Phenylimidazole L2 3D Structure Generation & Energy Minimization L1->L2 D1 Dock Phenylimidazole into PPO Active Site L2->D1 P1 Obtain PPO Crystal Structure (e.g., from PDB) P2 Remove Water & Ligands, Add Hydrogens P1->P2 P3 Define Binding Site P2->P3 P3->D1 D2 Score & Rank Binding Poses D1->D2 A1 Analyze Binding Interactions (H-bonds, Hydrophobic) D2->A1 A2 Predict Binding Affinity (e.g., ΔG) A1->A2 A3 Correlate with Experimental Data A2->A3

Caption: Conceptual workflow for in silico evaluation of phenylimidazole-PPO binding.

Mechanism of Action II: Inhibition of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a depletion of these vital amino acids, resulting in the cessation of cell division and plant growth, ultimately leading to plant death.[7] Herbicides that inhibit ALS are typically slow-acting, with symptoms such as stunting and chlorosis appearing over several days or weeks.[8]

The imidazolinone class of herbicides are well-known ALS inhibitors.[9] While not strictly phenylimidazoles, they share the imidazole core, highlighting the potential for this heterocycle to interact with the ALS active site. Structure-activity relationship (SAR) studies of various ALS inhibitors have demonstrated that specific substitutions on the heterocyclic and aromatic rings are crucial for potent activity.[10]

Branched-Chain Amino Acid Biosynthesis and ALS Inhibition Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by ALS-inhibiting herbicides.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Herbicides Substituted Phenylimidazole (ALS Inhibitor) Herbicides->ALS Inhibition

Caption: Inhibition of branched-chain amino acid synthesis by ALS inhibitors.

Synthesis of Substituted Phenylimidazole Compounds

The synthesis of substituted phenylimidazoles can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Protocol for N-Phenylimidazoles

A common method for the synthesis of N-phenylimidazoles involves the reaction of an aniline with a 1,2-dicarbonyl compound and an ammonia source, often in the presence of an acid catalyst. This is a variation of the Debus-Radziszewski imidazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq.), glyoxal (1.1 eq., typically as a 40% aqueous solution), and a source of ammonia such as ammonium acetate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-phenylimidazole derivative.[11]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in the development of effective herbicides. For substituted phenylimidazoles, SAR studies focus on how different substituents on both the phenyl and imidazole rings affect herbicidal potency and selectivity.

Key Structural Modifications and Their Anticipated Effects:
  • Substituents on the Phenyl Ring:

    • Electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl): These groups can influence the electronic properties of the molecule, potentially enhancing its binding affinity to the target enzyme. They can also affect the compound's pKa, which influences its uptake and translocation in the plant.

    • Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can alter the lipophilicity of the compound, which can impact its ability to cross plant cell membranes.

    • Positional Isomerism (ortho, meta, para): The position of substituents on the phenyl ring can dramatically affect the molecule's conformation and its fit within the enzyme's active site.

  • Substituents on the Imidazole Ring:

    • Substitution at the C2, C4, and C5 positions: Introducing various alkyl or aryl groups at these positions can modulate the steric and electronic properties of the imidazole core, influencing its interaction with the target enzyme.

Table 1: Hypothetical Structure-Activity Relationship for Phenylimidazole-Based Herbicides

Compound ID Phenyl Substitution Imidazole Substitution Herbicidal Activity (IC₅₀, µM) vs. Amaranthus retroflexus Notes
PI-01 4-CF₃Unsubstituted15.2Moderate activity, trifluoromethyl group is beneficial.
PI-02 2,4-dichloroUnsubstituted8.5Increased activity with di-substitution.
PI-03 4-OCH₃Unsubstituted>100Electron-donating group reduces activity.
PI-04 2,4-dichloro2-methyl5.1Small alkyl group on imidazole enhances activity.
PI-05 2,4-dichloro2-phenyl25.8Bulky substituent on imidazole decreases activity.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Biological Evaluation of Herbicidal Activity

The evaluation of the herbicidal potential of newly synthesized compounds involves a series of in vitro and in vivo assays to determine their efficacy, selectivity, and mode of action.

In Vitro Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of the target enzyme (e.g., PPO or ALS).

Protocol for PPO Inhibition Assay:

  • Enzyme Extraction: Isolate PPO from a suitable plant source (e.g., etiolated seedlings of corn or spinach).

  • Assay Buffer Preparation: Prepare a suitable buffer solution containing the necessary cofactors for the PPO reaction.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare a series of dilutions.

  • Assay Procedure: In a 96-well plate, add the enzyme extract, the assay buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate, protoporphyrinogen IX, to initiate the enzymatic reaction.

  • Detection: Monitor the formation of protoporphyrin IX over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the rate of the reaction at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).[12]

In Vivo Whole-Plant Assays

Whole-plant assays are crucial for evaluating the overall herbicidal effect of a compound under more realistic conditions, taking into account factors like uptake, translocation, and metabolism.

Protocol for Pre-emergence Herbicidal Screening:

  • Planting: Fill pots with a standardized soil mix and sow seeds of various weed and crop species.

  • Treatment Application: Apply the test compounds, formulated as a solution or suspension, to the soil surface at different application rates.

  • Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury to each plant species using a rating scale (e.g., 0% = no injury, 100% = complete kill).

  • Data Analysis: Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth or biomass) for each species.[13]

Protocol for Post-emergence Herbicidal Screening:

  • Plant Growth: Grow various weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Treatment Application: Apply the test compounds as a foliar spray at different application rates.

  • Growth Conditions: Return the treated plants to a greenhouse or growth chamber.

  • Evaluation: Visually assess herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Analysis: Determine the GR₅₀ value for each species.[14]

Conclusion and Future Perspectives

Substituted phenylimidazole compounds represent a promising and largely unexplored chemical space for the discovery of novel herbicides. Their synthetic accessibility and the potential for dual modes of action (PPO and ALS inhibition) make them an attractive target for future research and development. The key to unlocking their full potential lies in a systematic approach that integrates rational design, efficient synthesis, and robust biological evaluation.

Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader range of substituted phenylimidazole derivatives to build comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions of active compounds with their target enzymes through X-ray crystallography and advanced molecular modeling techniques.

  • Selectivity Enhancement: Optimizing substitution patterns to achieve high efficacy against target weeds while ensuring safety for important crops.

  • Field Trials: Evaluating the performance of lead compounds under real-world agricultural conditions to assess their practical utility.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the path from initial concept to the identification of novel and effective herbicidal solutions based on the versatile substituted phenylimidazole scaffold.

References

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A Comprehensive Technical Guide to the Synthesis of 4,5-Dichloroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic methodologies for producing 4,5-dichloroimidazole, a crucial heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to offer a deep understanding of the reaction principles, causality behind experimental choices, and field-proven protocols.

Introduction: The Significance of the 4,5-Dichloroimidazole Scaffold

The imidazole ring is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs.[1] Halogenated imidazoles, particularly 4,5-dichloroimidazole, serve as highly versatile intermediates. The two chlorine atoms act as reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Furthermore, the presence of these halogens can significantly modulate the electronic properties and biological activity of the final compounds. 4,5-Dichloroimidazole itself is a precursor for synthesizing phosphinite complexes and specialized imidazolium salts used in nanoparticle drug delivery systems.[2]

Given its utility, the efficient and reliable synthesis of 4,5-dichloroimidazole is of paramount importance. This guide focuses on the most prevalent and practical synthetic route: the direct electrophilic chlorination of the imidazole ring.

Primary Synthetic Route: Direct Chlorination of Imidazole

The most direct and economically viable method for preparing 4,5-dichloroimidazole is the electrophilic chlorination of imidazole using an alkaline solution of sodium hypochlorite (NaOCl). This approach, notably optimized by the work of Enyeribe et al. on the Lutz and DeLorenzo method, provides a greener and more reproducible alternative to using hazardous reagents like molecular chlorine.[3][4]

Mechanistic Rationale and Regioselectivity

Understanding the mechanism is key to controlling the reaction outcome. The chlorination of imidazole is not as straightforward as its bromination or iodination and preferentially occurs under basic conditions.[3] The regioselectivity for the 4,5-disubstituted product is a direct consequence of the inherent properties of the imidazole ring.

  • Tautomerism: The imidazole ring exists in two rapidly equilibrating tautomeric forms. This fast proton transfer between the N-1 and N-3 positions renders the C-4 and C-5 positions chemically equivalent over the reaction time.[3] This equivalence makes the selective synthesis of a 4- or 5-monochloroimidazole derivative exceedingly difficult, favoring disubstitution.

  • Electrophilic Attack: The active chlorinating species, likely hypochlorous acid (HOCl) in equilibrium with hypochlorite, acts as an electrophile. The electron-rich imidazole ring attacks the electrophilic chlorine, leading to substitution.

  • Ring Deactivation: The introduction of the first electron-withdrawing chlorine atom deactivates the imidazole ring towards further electrophilic attack. However, under optimized conditions with a sufficient molar ratio of the chlorinating agent, the second chlorination proceeds efficiently to yield the 4,5-dichloro product. Further chlorination to 2,4,5-trichloroimidazole is possible but requires more forcing conditions. The optimized protocol limits this over-chlorination.[3]

Chlorination_Mechanism cluster_0 Step 1: First Chlorination cluster_1 Step 2: Second Chlorination Imidazole Imidazole TS1 Transition State Imidazole->TS1 + NaOCl/H₂O Tautomerism Fast Tautomeric Equilibrium Imidazole->Tautomerism Monochloro 4(5)-Chloroimidazole TS1->Monochloro TS2 Transition State Monochloro->TS2 + NaOCl/H₂O Dichloro 4,5-Dichloroimidazole TS2->Dichloro caption Mechanism: Direct Chlorination of Imidazole

Figure 1: Simplified reaction mechanism for the direct chlorination of imidazole.
Optimization and Causality of Reaction Parameters

The work by Enyeribe et al. provides critical insights into optimizing the reaction for maximal yield and purity. Their systematic study demonstrated that simply increasing the amount of chlorinating agent does not linearly increase the yield, highlighting the importance of stoichiometry and reaction control.[3]

Key Optimization Findings:

ParameterOptimal ConditionRationale / Field Insight
Molar Ratio (Imidazole:NaOCl) 1 : 2This ratio provides the necessary two equivalents of electrophilic chlorine for disubstitution while minimizing side reactions and the formation of over-chlorinated products. Studies show that increasing the ratio to 1:4 provides a lower yield than the optimal 1:2, confirming that excess reagent does not improve the outcome.[3]
Solvent AqueousThe reaction is performed in an aqueous solution of sodium hypochlorite. This serves as a "green" solvent and is intrinsic to the Lutz and DeLorenzo method.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the procedure and reduces energy costs.
pH BasicThe use of sodium hypochlorite solution inherently makes the reaction medium basic, which is reported to be favorable for the chlorination of the imidazole ring.[3]

An optimal yield of 63% was achieved under these optimized stoichiometric conditions.[3] This self-validating protocol demonstrates that precise control over reagent ratios is more critical than reaction time or excessive reagent use.

Experimental Protocol: Synthesis of 4,5-Dichloroimidazole

This protocol is adapted from the optimized Lutz and DeLorenzo method.[3][4] It is designed to be reproducible and scalable.

Materials and Reagents
  • Imidazole (C₃H₄N₂)

  • Sodium Hypochlorite (NaOCl), commercial aqueous solution (e.g., 10-15% available chlorine)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Imidazole in Deionized Water B 2. Add NaOCl Solution (1:2 molar ratio) Stir at Room Temp A->B C 3. Monitor Reaction (e.g., TLC) B->C D 4. Acidify with HCl to pH ~2-3 C->D E 5. Extract with Ethyl Acetate (3x) D->E F 6. Wash Organic Layer with NaHCO₃ Solution E->F G 7. Dry with MgSO₄, Filter, and Evaporate F->G H 8. Characterize Product (NMR, MS, IR, mp) G->H caption Workflow: Synthesis of 4,5-Dichloroimidazole

Figure 2: Step-by-step experimental workflow for the synthesis.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole equivalent of imidazole in a suitable amount of deionized water.

  • Chlorination: While stirring vigorously at room temperature, slowly add 2.0 mole equivalents of the commercial sodium hypochlorite solution. The addition should be controlled to maintain the temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 using concentrated hydrochloric acid. This step protonates the product, preparing it for extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization if necessary.

  • Characterization: The final product should be characterized to confirm its identity and purity. Expected spectral data includes a molecular ion peak (M+) at m/z 136 in the mass spectrum and characteristic ¹H-NMR signals around δ 9.3 ppm (for C2-H) and δ 15.0 ppm (for N-H).[3][4]

Alternative Synthetic Considerations

While direct chlorination is the predominant method, other strategies in halogenated imidazole synthesis are noteworthy for context. For instance, the synthesis of 2-chloroimidazoles can be achieved via the nucleophilic chlorination of polysubstituted imidazole-N-oxides using reagents like oxalyl chloride.[5] This demonstrates an alternative activation strategy, where the N-oxide functionality directs chlorination to the C-2 position. However, for the specific synthesis of 4,5-dichloroimidazole, this route is not directly applicable and the direct chlorination of imidazole remains the most efficient pathway.

Conclusion

The synthesis of 4,5-dichloroimidazole is most effectively achieved through the direct chlorination of imidazole using a 1:2 molar ratio of imidazole to sodium hypochlorite in an aqueous medium at room temperature. This method, based on the optimized Lutz and DeLorenzo protocol, is robust, reproducible, and employs environmentally benign reagents. A thorough understanding of the tautomeric nature of the imidazole ring and the principles of electrophilic aromatic substitution is essential for appreciating the high regioselectivity of this transformation. The resulting 4,5-dichloroimidazole is a valuable and versatile intermediate, poised for use in a wide array of applications in drug discovery and materials science.

References

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). [Link]

  • Hossain, M. I., & Alam, M. M. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. Available at: [Link]

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Methodological & Application

experimental protocol for the synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic building block for drug discovery and materials science. The synthetic strategy is centered on a classical SNAr (Nucleophilic Aromatic Substitution) reaction, a cornerstone of modern organic chemistry.[1] This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation. It is intended for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction: The Significance of N-Aryl Imidazoles

Substituted imidazoles are a class of heterocyclic compounds of immense interest in pharmaceutical and agrochemical research due to their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The N-arylation of the imidazole core, in particular, allows for the introduction of tailored electronic and steric properties, profoundly influencing the molecule's interaction with biological targets. The target molecule, this compound, combines the reactive dichlorinated imidazole scaffold with a highly electron-deficient phenyl ring. The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups make this compound a valuable intermediate for further functionalization and a candidate for screening in various biological assays.[4]

The synthesis detailed herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective because the target phenyl ring is "activated" by the presence of strong electron-withdrawing groups (EWG) at the ortho and para positions relative to the leaving group (fluorine).[1][5] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.[1][6]

Reaction Scheme & Mechanism

The synthesis involves the N-arylation of 4,5-dichloroimidazole with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The imidazole nitrogen is first deprotonated by a strong base, sodium hydride (NaH), to form a highly nucleophilic imidazolide anion. This anion then attacks the electron-deficient carbon of the fluoroarene, leading to the formation of the Meisenheimer complex. Subsequent elimination of the fluoride ion yields the final product.

  • Step 1: Deprotonation: 4,5-dichloroimidazole is treated with sodium hydride (NaH) to form the sodium salt.

  • Step 2: Nucleophilic Attack: The imidazolide anion attacks the C1 position of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

  • Step 3: Elimination: The fluoride leaving group is expelled, and the aromaticity of the phenyl ring is restored.

Materials & Apparatus

Reagents & Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier
4,5-Dichloroimidazole15965-30-7136.971.37 g (10.0 mmol)≥98%Sigma-Aldrich[7]
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene367-86-2209.112.30 g (11.0 mmol)>95%Thermo Fisher
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.44 g (11.0 mmol)60%CDH Fine Chemical
Anhydrous Dimethylformamide (DMF)68-12-273.0950 mL≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11300 mLACS GradeVWR
Hexane110-54-386.18300 mLACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01100 mLACS GradeLabChem
Brine (Saturated NaCl Solution)7647-14-558.44100 mLACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededACS GradeFisher Scientific
Silica Gel (for column chromatography)7631-86-960.08As needed230-400 meshSorbent Tech.
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions & Hazard Management

Researcher accountability is paramount. Always consult the most current Safety Data Sheet (SDS) for each chemical before beginning work.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite in air, especially when finely divided. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers. Quenching: Unreacted NaH must be quenched slowly and carefully by the dropwise addition of isopropanol or ethanol to a cooled suspension before aqueous work-up.

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: Harmful if swallowed or in contact with skin and toxic if inhaled.[8][9] May cause damage to organs through prolonged or repeated exposure.[8][9] It is a skin, eye, and respiratory irritant.[10][11]

  • Dimethylformamide (DMF): A potential teratogen. Absorbent through the skin. Can cause liver damage.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves at all times.[9] All manipulations should be performed inside a certified chemical fume hood.[10]

Detailed Experimental Protocol

Step 1: Preparation of the Imidazolide Anion
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a thermometer, and a rubber septum.

  • Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive pressure of nitrogen throughout the reaction.

  • In the flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.

  • Add 20 mL of anhydrous DMF via syringe to the flask to suspend the NaH.

  • In a separate beaker, dissolve 4,5-dichloroimidazole (1.37 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF.

  • Using a syringe, add the 4,5-dichloroimidazole solution dropwise to the stirred NaH suspension over 15-20 minutes.

    • Causality Note: This slow addition is crucial to control the evolution of hydrogen gas as the imidazole is deprotonated. Vigorous bubbling will be observed.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the imidazolide anion.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Reaction
  • Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.30 g, 11.0 mmol, 1.1 eq) to the reaction mixture dropwise via syringe over 10 minutes.

  • Upon addition, heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC Monitoring: Use a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting 4,5-dichloroimidazole and the reaction mixture. The reaction is complete when the imidazole spot (visualized with UV light or iodine) has been consumed (typically 4-6 hours).

Step 3: Reaction Work-up and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.

  • CAREFULLY quench the reaction by the slow, dropwise addition of 10 mL of saturated NaHCO₃ solution to neutralize any unreacted base and acidic byproducts.

  • Transfer the quenched reaction mixture to a 500 mL separatory funnel containing 150 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality Note: The water washes remove residual DMF, and the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel.

  • Column Preparation: Pack a column with silica gel using a hexane/ethyl acetate slurry.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20 Hexane:EtOAc). Collect fractions and monitor by TLC.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid (likely a yellow or off-white powder).[12]

  • Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep Step 1: Anion Formation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Extraction cluster_purify Step 4: Purification NaH_DMF Suspend NaH in anhydrous DMF Add_Imidazole Add 4,5-Dichloroimidazole solution dropwise NaH_DMF->Add_Imidazole Stir_RT Stir at RT for 1 hr (H₂ evolution) Add_Imidazole->Stir_RT Add_Fluoroarene Add Fluoroarene dropwise Stir_RT->Add_Fluoroarene Transfer to Reaction Stage Heat Heat to 80-90 °C (4-6 hours) Add_Fluoroarene->Heat TLC Monitor by TLC Heat->TLC Cool Cool to 0 °C TLC->Cool Reaction Complete Quench Quench with NaHCO₃ Cool->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O/Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Crude Product Characterize Characterize: NMR, MS Column->Characterize

Caption: Workflow for the synthesis of the target imidazole.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of imidazole. 2. Inactive NaH (oxidized). 3. Insufficient reaction temperature or time.1. Ensure DMF is anhydrous. Allow sufficient time for H₂ evolution to cease. 2. Use a fresh bottle of NaH. 3. Increase temperature to 100 °C or extend reaction time, monitoring by TLC.
Multiple Spots on TLC (Byproducts) 1. Reaction with residual water. 2. Side reactions due to excessive temperature. 3. Regioisomers (less likely with this substrate).1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Maintain temperature below 100 °C. 3. Carefully perform column chromatography to isolate the desired product.
Difficulties in Work-up (Emulsions) High concentration of DMF or salts.Add more brine during the washing steps and allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can help.
Product is an Oil, Not a Solid Presence of residual solvent (DMF, mineral oil) or impurities.Ensure thorough washing during work-up to remove DMF. Use a high-vacuum pump to remove trace solvents after rotary evaporation. Re-purify by column chromatography if necessary.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • Fisher Scientific. 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Goldman, P., & Wuest, J. D. Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides.
  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Springer. (2020, June 8).
  • Guidechem. (2023, April 9). What is the synthesis and application of 4,5-Dicyanoimidazole?.
  • Sigma-Aldrich. 4,5-Dichloroimidazole = 98 15965-30-7.
  • Google Patents. US3487087A - Nitration of imidazoles.
  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • PubMed Central. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.
  • Merck & Co. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PubMed Central. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.
  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • ResearchGate. Synthetic route to substituted imidazoles.
  • Tokyo Chemical Industry Co., Ltd. 4,5-Dichloroimidazole 15965-30-7. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • Google Patents. CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • PubMed. (2022, February 16). Synthesis of Fluorinated Imidazole[4,5f][8][13]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Retrieved from PubMed website.

  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole.
  • ResearchGate. (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl) - ResearchGate.
  • Journal of Applied Pharmaceutical Science. (2012, June 19). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from Journal of Applied Pharmaceutical Science website.
  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences website.
  • PubMed. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Retrieved from PubMed website. 2-substituted 4,5-dihydro-1H-imidazole derivatives*.

Sources

Application Notes and Protocols for Phenylimidazole Scaffolds in Agrochemical Synthesis: A Case Study with the Fungicide Prochloraz

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenylimidazole Heterocycles in Modern Agrochemicals

The imidazole ring is a privileged scaffold in medicinal and agrochemical sciences, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules. When functionalized with substituted phenyl rings, these compounds give rise to a vast chemical space with a wide array of biological activities, including fungicidal, herbicidal, and insecticidal properties. The specific nature and position of substituents on both the imidazole and phenyl rings are critical in determining the mode of action and efficacy of these agrochemicals.

The compound 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole represents a highly functionalized intermediate, possessing several key toxophoric features: a dichlorinated imidazole ring, a nitrated and trifluoromethylated phenyl group. The trifluoromethyl group, in particular, is known to enhance the lipophilicity, metabolic stability, and biological activity of agrochemicals. While public domain literature on the direct application of this specific molecule in the synthesis of commercialized agrochemicals is limited, we can extrapolate its potential utility by examining the synthesis of structurally related and commercially significant compounds.

This guide will use the synthesis of the widely used imidazole fungicide, Prochloraz , as a detailed case study to illustrate the application of substituted phenylimidazole intermediates in agrochemical manufacturing. Prochloraz, which contains a dichlorophenyl moiety, serves as an excellent paradigm for understanding the synthetic strategies and chemical principles involved.

Case Study: Prochloraz - A Broad-Spectrum Imidazole Fungicide

Prochloraz is a protective and eradicant fungicide effective against a broad spectrum of plant pathogens, particularly in cereal crops and mushroom cultivation. Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes. The synthesis of Prochloraz provides a clear and instructive example of how a substituted imidazole core is elaborated into a potent agrochemical.

Synthetic Pathway Overview

The industrial synthesis of Prochloraz is a multi-step process that typically starts from readily available commodity chemicals. A key step in many synthetic routes is the formation of the imidazole ring, followed by N-alkylation with a suitably functionalized side chain.

A common synthetic disconnection for Prochloraz is shown below, highlighting the key imidazole-containing intermediate.

G Prochloraz Prochloraz Intermediate_A N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine Prochloraz->Intermediate_A Amide bond formation Formamide Formamide Prochloraz->Formamide Imidazole ring source Intermediate_B Imidazole Intermediate_A->Intermediate_B N-alkylation

Caption: A simplified retrosynthetic analysis of Prochloraz.

Detailed Experimental Protocols

The following protocols are illustrative and based on established chemical principles for the synthesis of Prochloraz. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine

This intermediate provides the crucial side chain that will be attached to the imidazole ring.

Materials and Reagents:

  • 2,4,6-trichlorophenol

  • 2-chloro-N-propylethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol (1.0 eq) in toluene.

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir vigorously for 30 minutes at room temperature to form the sodium phenoxide salt.

  • Add 2-chloro-N-propylethanamine hydrochloride (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.

Protocol 2: Synthesis of Prochloraz via Formylation and Cyclization

This protocol describes the final steps to construct the Prochloraz molecule.

Materials and Reagents:

  • N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (from Protocol 1)

  • Formamide

  • Phosphorus oxychloride (POCl₃) or another suitable formylating agent

  • Imidazole

  • Triethylamine

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formylation: In a three-necked flask under a nitrogen atmosphere, dissolve N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (1.0 eq) in an excess of formamide.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a stirred solution of sodium bicarbonate to neutralize the excess acid.

  • Imidazole Ring Formation: The intermediate from the formylation step is then reacted with imidazole. In a separate flask, dissolve the crude formylated intermediate in acetonitrile.

  • Add imidazole (1.5 eq) and triethylamine (2.0 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Prochloraz can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine296.58(as hydrochloride salt) 200-20570-80
Prochloraz376.6646.5 - 49.360-75

Experimental Workflow Visualization

G cluster_0 Protocol 1: Side Chain Synthesis cluster_1 Protocol 2: Prochloraz Synthesis 2,4,6-trichlorophenol 2,4,6-trichlorophenol Reaction_1 Williamson Ether Synthesis (Toluene, NaOH, K₂CO₃, Reflux) 2,4,6-trichlorophenol->Reaction_1 2-chloro-N-propylethanamine HCl 2-chloro-N-propylethanamine HCl 2-chloro-N-propylethanamine HCl->Reaction_1 Intermediate_A N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine Reaction_1->Intermediate_A Intermediate_A_2 Intermediate A Intermediate_A->Intermediate_A_2 Reaction_2 Formylation & Cyclization (Formamide, POCl₃ then Imidazole, Et₃N, Acetonitrile, Reflux) Intermediate_A_2->Reaction_2 Formamide Formamide Formamide->Reaction_2 Prochloraz Prochloraz Reaction_2->Prochloraz

Caption: A workflow diagram illustrating the synthesis of Prochloraz.

Scientific Integrity and Causality

  • Choice of Base in Protocol 1: A combination of a strong base (NaOH) to deprotonate the phenol and a weaker base (K₂CO₃) to neutralize the hydrochloride salt of the amine is a common and effective strategy in Williamson ether synthesis. Toluene is chosen as the solvent for its suitable boiling point for reflux and its ability to azeotropically remove water.

  • Formylation in Protocol 2: The use of formamide and a dehydrating agent like POCl₃ is a standard method for the formylation of secondary amines. The reaction proceeds through a Vilsmeier-Haack type intermediate.

  • Imidazole Ring Formation: The subsequent reaction with imidazole in the presence of a non-nucleophilic base like triethylamine facilitates the displacement of the activated formyl group and the formation of the final product. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.

Conclusion

While the direct synthetic applications of this compound in commercial agrochemicals are not extensively documented in the public literature, the synthesis of the fungicide Prochloraz provides a robust and illustrative example of the chemical principles and methodologies involved in the industrial production of phenylimidazole-based agrochemicals. The protocols and explanations provided herein offer a solid foundation for researchers and professionals in the field to understand and potentially develop novel agrochemicals based on this important heterocyclic scaffold.

References

  • Prochloraz (Ref: BTS 40542). AERU - University of Hertfordshire. [Link]

  • Synthesis and Structural Characterization of a Ubiquitous Transformation Product (BTS 40348) of Fungicide Prochloraz. Journal of Agricultural and Food Chemistry. [Link]

  • Imidazole chemistry in crop protection. CABI Digital Library. [Link]

  • Prochloraz, CAS no. 67747-09-5. Endocrine Disruptor List. [Link]

  • PROCHLORAZ ( 45 EC ) 450 GRAMS / LITER | PRODUCTION PROCESS. MCB Books. [Link]

Application Notes and Protocols: A Comprehensive Guide to Testing the Antifungal Efficacy of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Imidazole Antifungals and the Imperative for Rigorous Efficacy Testing

Imidazole derivatives represent a cornerstone in the armamentarium against fungal infections. Their mechanism of action, primarily the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase, disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to altered membrane permeability, impaired cellular processes, and ultimately, either inhibition of fungal growth (fungistatic) or cell death (fungicidal). Given the rise of antifungal resistance and the ever-present need for novel therapeutic agents, a robust and standardized methodology for evaluating the efficacy of new imidazole derivatives is paramount.

This guide provides a detailed framework for assessing the antifungal efficacy of imidazole derivatives, from fundamental in vitro susceptibility testing to more complex biofilm and in vivo models. The protocols herein are grounded in internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.

Part 1: Foundational In Vitro Antifungal Susceptibility Testing (AFST)

The initial evaluation of any novel antifungal compound begins with determining its in vitro activity against a panel of clinically relevant fungal isolates. These foundational assays provide the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution method is a highly reproducible and widely accepted technique for determining the MIC of antifungal agents. It involves challenging a standardized fungal inoculum with serial dilutions of the imidazole derivative in a liquid growth medium.

  • Preparation of Fungal Inoculum:

    • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the adjusted suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of Imidazole Derivative Dilutions:

    • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the imidazole derivative that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Disk Diffusion Method: A Simpler, Qualitative Approach

The disk diffusion method is a less labor-intensive alternative to broth microdilution and is particularly useful for routine screening. It involves placing paper disks impregnated with a known concentration of the imidazole derivative onto an agar plate inoculated with the test fungus.

  • Inoculum and Plate Preparation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Disk Application:

    • Aseptically apply paper disks containing the imidazole derivative to the surface of the inoculated agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the fungus to the compound.

Gradient Diffusion Method: A Quantitative Agar-Based Technique

The gradient diffusion method, often recognized by the trade name Etest™, combines the simplicity of the disk diffusion assay with the ability to provide a quantitative MIC value. This method utilizes a plastic strip impregnated with a continuous gradient of the antifungal agent.

  • Plate Inoculation:

    • Prepare and inoculate an agar plate as described for the disk diffusion method.

  • Strip Application:

    • Carefully place the gradient diffusion strip onto the agar surface.

  • Incubation:

    • Incubate the plate under the same conditions as the disk diffusion assay.

  • MIC Reading:

    • An elliptical zone of inhibition will form along the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the strip. For azoles, the endpoint is typically read at 80% growth inhibition.

Part 2: Delving Deeper - Advanced In Vitro Efficacy Models

Beyond determining the MIC, a comprehensive evaluation of an imidazole derivative's efficacy requires understanding its dynamic interaction with the fungus over time and its ability to combat complex fungal structures like biofilms.

Time-Kill Assays: Assessing Fungicidal vs. Fungistatic Activity

Time-kill assays provide crucial information on the rate and extent of fungal killing, allowing for the differentiation between fungicidal (killing) and fungistatic (inhibiting growth) activity.

  • Preparation:

    • Prepare a standardized fungal inoculum (typically 1-5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., RPMI 1640).

    • Prepare solutions of the imidazole derivative at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Incubation and Sampling:

    • Add the imidazole derivative to the fungal suspension and incubate at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Quantification of Viable Fungi:

    • Perform serial dilutions of the collected aliquots and plate them onto SDA plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the imidazole derivative. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.

Biofilm Eradication Models: Tackling a Major Clinical Challenge

Fungal biofilms, structured communities of cells encased in an extracellular matrix, are notoriously resistant to antimicrobial agents. Evaluating the efficacy of imidazole derivatives against biofilms is therefore a critical step in drug development.

  • Biofilm Formation:

    • Dispense a standardized fungal suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate for a period sufficient to allow biofilm formation (typically 24-48 hours).

  • Biofilm Washing:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Antifungal Challenge:

    • Add fresh medium containing serial dilutions of the imidazole derivative to the wells with the established biofilms.

    • Incubate for a further 24-48 hours.

  • Quantification of Biofilm Viability:

    • Assess the viability of the remaining biofilm using a metabolic assay such as the XTT reduction assay. The sessile minimum inhibitory concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.

Part 3: The Bridge to Clinical Relevance - In Vivo Efficacy Models

While in vitro assays provide essential preliminary data, the ultimate test of an antifungal agent's efficacy lies in its performance within a living organism. In vivo models are indispensable for evaluating the pharmacokinetics, pharmacodynamics, and overall therapeutic potential of imidazole derivatives.

Murine Models of Systemic Infection

Mouse models are the most commonly used for evaluating the in vivo efficacy of antifungal agents against systemic infections.

  • Infection:

    • Induce immunosuppression in mice (e.g., with cyclophosphamide).

    • Infect the mice intravenously with a standardized inoculum of a pathogenic yeast strain (e.g., Candida albicans).

  • Treatment:

    • Administer the imidazole derivative to groups of infected mice at various dosages and schedules. Include a vehicle control group.

  • Efficacy Assessment:

    • Monitor the survival of the mice over a set period (e.g., 14-21 days).

    • At the end of the study, or at predetermined time points, euthanize the animals and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue onto selective agar.

  • Data Analysis:

    • Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the imidazole derivative.

Part 4: Ensuring Data Integrity - Quality Control and Data Interpretation

Rigorous quality control (QC) is essential for the reliability and reproducibility of antifungal susceptibility testing.

Quality Control Strains

The use of well-characterized QC strains with known susceptibility profiles is mandatory for validating assay performance. Recommended QC strains from ATCC (American Type Culture Collection) include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Candida albicans ATCC 90028

These strains should be tested alongside the clinical or experimental isolates, and the resulting MICs or zone diameters must fall within the established QC ranges published by organizations like CLSI.

Data Presentation and Interpretation
Parameter Description Typical Units
MIC₅₀ The minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates.µg/mL
MIC₉₀ The minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.µg/mL
MFC The minimum fungicidal concentration; the lowest concentration that results in a ≥99.9% reduction in CFU/mL.µg/mL
Zone Diameter The diameter of the zone of growth inhibition around an antifungal disk.mm

Interpretation of Results: The interpretation of MIC values as susceptible, intermediate, or resistant is based on clinical breakpoints established by regulatory bodies. These breakpoints are drug- and species-specific and are crucial for predicting clinical outcomes.

Visualizing the Workflow

Mechanism of Action of Imidazole Derivatives

cluster_FungalCell Fungal Cell cluster_Pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Imidazole Imidazole Derivative Lanosterol_Ergosterol_edge Lanosterol_Ergosterol_edge Imidazole->Lanosterol_Ergosterol_edge Inhibition cluster_InVitro In Vitro Susceptibility Testing cluster_Advanced Advanced Efficacy Models Start Start: Isolate and Culture Fungus Inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) Start->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Disk Diffusion Inoculum->Disk Gradient Gradient Diffusion Inoculum->Gradient MIC Determine MIC Broth->MIC Zone Measure Zone Diameter Disk->Zone Gradient->MIC TimeKill Time-Kill Assay Fungicidal Assess Fungicidal/ Fungistatic Activity TimeKill->Fungicidal Biofilm Biofilm Eradication Assay Biofilm->Fungicidal InVivo In Vivo Murine Model Survival Evaluate Survival & Fungal Burden InVivo->Survival MIC->TimeKill MIC->Biofilm MIC->InVivo

Caption: Workflow for testing the antifungal efficacy of imidazole derivatives.

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of imidazole derivatives. By adhering to standardized protocols and employing a multi-faceted testing strategy that encompasses both fundamental and advanced models, researchers can generate high-quality, reproducible data. This rigorous approach is essential for identifying promising new antifungal candidates and advancing the development of effective therapies to combat the global challenge of fungal infections.

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Supplement 3), S550–S567. [Link]

  • Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial Agents and Chemotherapy, 17(6), 922–928. [Link]

  • Pfaller, M. A., & Sutton, D. A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Cuenca-Estrella, M., Rodriguez-Tudela, J. L., & Gomez-Lopez, A. (2006). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 12(3), 233–239. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Medicinal Chemistry, 5(13), 1531–1549. [Link]

  • Gokce, G., & Oztas, E. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(24), 2194-2204. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438–441. [Link]

  • Cheng, J., Pham, J., & Bell, S. (2012). A disc test of antifungal susceptibility. Pathology, 44(1), 69-72. [Link]

  • Borgers, M., Van den Bossche, H., & De Brabander, M. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8. [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. Microbiology spectrum, 3(4), MB-0013-2014. [Link]

  • Ghannoum, M. A., & Isham, N. (2009). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 47(10), 3415–3417. [Link]

  • Vanden Bossche, H., Marichal, P., & Odds, F. C. (1994). Antifungal susceptibility testing by the disk diffusion method. Strain... ResearchGate. [Link]

  • Fothergill, A. W. (2012). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 845, 107–113. [Link]

  • ScienceDirect. (2025). Antifungal disk diffusion. [Link]

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1928–1933. [Link]

  • Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 2(3), 26. [Link]

  • Pfaller, M. A., Bale, M., Buschelman, B., Lancaster, M., Espinel-Ingroff, A., Rex, J. H., & Rinaldi, M. G. (199

Application Notes and Protocols for High-Throughput Screening Assays for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Herbicide Discovery

The escalating challenge of herbicide-resistant weeds, coupled with the increasing demand for sustainable agricultural practices, necessitates the continuous discovery of novel herbicides with new modes of action.[1][2] High-throughput screening (HTS) has emerged as a cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries to identify promising herbicidal compounds.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for establishing robust HTS assays tailored for herbicide discovery. We will delve into both whole-organism and target-based screening approaches, offering detailed protocols and expert insights to guide researchers in this critical field.

The traditional "spray and pray" method of herbicide discovery, while historically successful, is becoming less efficient.[5] Modern HTS platforms, integrated with automated liquid handling, high-content imaging, and sophisticated data analysis, offer a more rational and efficient path to identifying new herbicidal leads.[6][7] This document is designed for researchers, scientists, and drug development professionals seeking to implement or optimize HTS campaigns for the identification of the next generation of weed management solutions.

Foundational Principles of High-Throughput Screening for Herbicides

A successful HTS campaign hinges on the development of assays that are sensitive, reproducible, and scalable. The primary objective is to differentiate active compounds ("hits") from the vast majority of inactive ones in a large chemical library.[8][9] Two main strategies are employed in herbicide discovery: whole-organism (phenotypic) screening and target-based screening.[1][10]

  • Whole-Organism Screening: This approach involves treating whole plants, seedlings, or plant cells with test compounds and observing a phenotypic response, such as growth inhibition, chlorosis, or necrosis.[5][10] The key advantage is that it simultaneously evaluates a compound's ability to be absorbed, translocated, and exert a phytotoxic effect, without prior knowledge of the molecular target.[5]

  • Target-Based Screening: This strategy focuses on specific molecular targets, typically essential enzymes or proteins within a plant's metabolic pathway.[11][12][13] Assays are designed to measure the inhibition of the target's activity by the test compounds. This approach can be more direct and is often more amenable to ultra-high-throughput formats.[10]

Quality Control: The Z'-Factor

A critical metric for validating the quality of an HTS assay is the Z'-factor.[14][15][16][17] This statistical parameter provides a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability.[14][16][17][18]
0 to 0.5AcceptableThe assay can be used for screening, but may require optimization.[14][16][17][18]
< 0UnacceptableSignificant overlap between control signals; the assay is not suitable for screening.[14][16][17][18]

A robust HTS assay should consistently yield a Z'-factor of 0.5 or greater.[14][18]

Section 1: Whole-Organism High-Throughput Screening Assays

Whole-organism screening provides a holistic assessment of a compound's herbicidal potential. These assays are invaluable for identifying compounds with novel modes of action, as they do not rely on a predefined molecular target.

Algal-Based Assays

Unicellular green algae, such as Chlorella and Chlamydomonas reinhardtii, serve as excellent model systems for preliminary herbicide screening.[19][20] They are easy to culture, have a rapid growth rate, and their photosynthetic machinery is a common target for herbicides.

Protocol 1: Algal Growth Inhibition Assay in Microtiter Plates

This protocol describes a simple and rapid method for assessing the inhibitory effects of compounds on algal growth.

Materials:

  • Axenic culture of Chlorella vulgaris

  • Bold's Basal Medium (BBM)

  • 96-well clear, flat-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diuron)

  • Negative control (solvent only)

  • Microplate reader capable of measuring absorbance at 680 nm

  • Incubator with controlled lighting and temperature

Procedure:

  • Algal Culture Preparation: Grow C. vulgaris in BBM under continuous light (approx. 100 µmol m⁻² s⁻¹) at 25°C until it reaches the mid-logarithmic growth phase.

  • Assay Plate Preparation:

    • Add 198 µL of the algal suspension (adjusted to an initial OD₆₈₀ of 0.05) to each well of a 96-well plate.

    • Add 2 µL of the test compound solution to the corresponding wells. For the negative control, add 2 µL of the solvent. For the positive control, add 2 µL of a known herbicide solution (e.g., Diuron at a final concentration of 10 µM).

  • Incubation: Incubate the plates under the same conditions as the initial culture for 72 hours.

  • Data Acquisition: Measure the optical density at 680 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of growth for each compound relative to the negative control.

Seedling-Based Assays

Screening on whole seedlings provides a more comprehensive assessment of herbicidal activity, encompassing uptake through both roots and shoots, as well as translocation within the plant.

Protocol 2: Arabidopsis thaliana Seedling Growth Assay in Multi-Well Plates

Arabidopsis thaliana is a widely used model organism in plant biology and is well-suited for HTS due to its small size, rapid life cycle, and well-characterized genome.[10]

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • 24-well clear microtiter plates

  • Test compounds

  • Growth chamber with controlled light and temperature

  • Digital imaging system

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize A. thaliana seeds with 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinse three times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and dispense one seed per well into 24-well plates containing solidified MS medium.

  • Compound Application: After 4 days of germination, add the test compounds dissolved in a suitable solvent to the surface of the agar.

  • Incubation: Grow the seedlings in a growth chamber (16h light/8h dark cycle, 22°C) for an additional 7-10 days.

  • Phenotypic Assessment:

    • Visually score the seedlings for signs of phytotoxicity, such as growth inhibition, chlorosis, and necrosis.

    • Alternatively, use an automated imaging system to quantify parameters like root length, cotyledon area, and chlorophyll fluorescence.[21]

  • Hit Identification: Identify compounds that cause a significant reduction in seedling growth or other signs of phytotoxicity compared to the negative control.

Section 2: Target-Based High-Throughput Screening Assays

Target-based screening offers a more focused approach to herbicide discovery by targeting specific enzymes or proteins essential for plant survival.[11][22] This strategy is particularly useful for discovering inhibitors with known modes of action or for optimizing lead compounds.

Enzyme Inhibition Assays

Many commercial herbicides act by inhibiting specific enzymes in critical metabolic pathways, such as amino acid synthesis, fatty acid synthesis, and photosynthesis.[11][23]

Protocol 3: Acetolactate Synthase (ALS) Inhibition Assay

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids and is the target of several classes of herbicides.[23][24]

Materials:

  • Purified or partially purified plant ALS enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD)

  • Substrate: 100 mM pyruvate

  • Test compounds

  • Positive control (e.g., chlorsulfuron)

  • Creatine and α-naphthol solution

  • 384-well microtiter plates

  • Microplate reader capable of measuring absorbance at 530 nm

Procedure:

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, test compound, and ALS enzyme.

  • Reaction Initiation: Initiate the reaction by adding the pyruvate substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate at 60°C for 15 minutes to allow for color development (Voges-Proskauer reaction).

  • Data Acquisition: Measure the absorbance at 530 nm.

  • Data Analysis: Calculate the percent inhibition of ALS activity for each compound.

Visualization of HTS Workflows
Experimental Workflow for Whole-Organism Screening

G cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Confirmation & Follow-up dev1 Select Model Organism (e.g., Algae, Seedling) dev2 Optimize Growth Conditions dev1->dev2 dev3 Establish Positive & Negative Controls dev2->dev3 dev4 Validate Assay with Z'-Factor > 0.5 dev3->dev4 hts1 Prepare Compound Library Plates dev4->hts1 Proceed to HTS hts2 Dispense Organisms & Compounds hts1->hts2 hts3 Incubate under Controlled Conditions hts2->hts3 hts4 Acquire Phenotypic Data (e.g., Growth, Imaging) hts3->hts4 hit1 Re-test Primary Hits hts4->hit1 Identify Hits hit2 Dose-Response Analysis hit1->hit2 hit3 Secondary Assays on Whole Plants hit2->hit3

Caption: Workflow for whole-organism HTS for herbicides.

Experimental Workflow for Target-Based Screening

G cluster_0 Target Preparation & Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Validation & Characterization prep1 Express & Purify Target Enzyme prep2 Develop Biochemical Assay prep1->prep2 prep3 Establish Controls & Validate with Z'-Factor prep2->prep3 hts1 Prepare Compound Library Plates prep3->hts1 Initiate HTS hts2 Dispense Reagents & Compounds hts1->hts2 hts3 Incubate & Measure Enzyme Activity hts2->hts3 hit1 Confirm Hits & Determine IC50 hts3->hit1 Identify Inhibitors hit2 Assess Specificity & Mechanism of Inhibition hit1->hit2 hit3 Test on Whole Organisms hit2->hit3

Caption: Workflow for target-based HTS for herbicides.

Data Analysis and Hit Identification

The vast amount of data generated from HTS campaigns requires robust data analysis pipelines to confidently identify true hits while minimizing false positives and negatives.[25][26][27]

Key steps in HTS data analysis include:

  • Data Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection: A statistical cutoff, often based on a multiple of the standard deviation of the negative controls (e.g., >3 standard deviations), is used to identify primary hits.

  • Confirmation Screening: Primary hits are re-tested, often at multiple concentrations, to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are further characterized by generating dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Data Visualization: Tools such as scatter plots and heat maps are used to visualize the screening data and identify trends or patterns.

Conclusion and Future Perspectives

High-throughput screening is an indispensable tool in the quest for novel herbicides. The choice between whole-organism and target-based approaches will depend on the specific goals of the screening campaign. Whole-organism screens are ideal for discovering compounds with new modes of action, while target-based screens are powerful for identifying potent inhibitors of known targets.

Future advancements in HTS for herbicide discovery are likely to involve the integration of more complex, physiologically relevant assay systems, such as 3D cell cultures and automated whole-plant phenotyping platforms.[28][29] Furthermore, the application of artificial intelligence and machine learning to HTS data analysis will enhance the ability to predict the activity of compounds and identify promising lead candidates more efficiently.[6] By leveraging these advanced technologies and methodologies, the scientific community can accelerate the discovery of safe and effective herbicides to meet the growing challenges in global agriculture.

References

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  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
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Application Notes and Protocols for the Utilization of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. As a bespoke chemical intermediate, this molecule is engineered for advanced applications in medicinal chemistry and drug development. Its unique trifecta of reactive sites—a highly activated aryl ring, a reducible nitro group, and a dichlorinated imidazole moiety—offers a versatile platform for the synthesis of complex molecular architectures. This document details the proposed synthesis of this intermediate and provides experimentally-grounded protocols for its subsequent transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and the construction of novel heterocyclic systems. The causality behind experimental choices is elucidated to provide researchers with a robust framework for their synthetic endeavors.

Introduction: A Molecule Designed for Versatility

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl group being particularly influential in enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a novel intermediate that leverages the potent electronic properties of the trifluoromethyl group in concert with a nitro-activated phenyl ring and a reactive dichloroimidazole heterocycle. This combination of functionalities makes it a powerful building block for the synthesis of a diverse array of target molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics where substituted imidazole and purine-like scaffolds are prevalent.[3][4]

The core utility of this intermediate stems from three primary reactive handles:

  • Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is exceptionally electron-deficient due to the ortho-nitro and para-trifluoromethyl substituents. This strong activation facilitates the displacement of the nitro group or other potential leaving groups by a wide range of nucleophiles.[5][6]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which then serves as a versatile precursor for amide bond formation, diazotization reactions, or the construction of fused heterocyclic systems.

  • Dichloroimidazole Moiety: The chlorine atoms on the imidazole ring offer potential sites for further functionalization, although their reactivity is generally lower than that of the activated aryl ring.[7]

This guide will provide detailed protocols for the synthesis of the title compound and its subsequent application in the construction of more complex molecular frameworks.

Synthesis of this compound

The most direct and plausible route for the synthesis of the title compound is the N-arylation of 4,5-dichloroimidazole with an activated aryl halide. 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is the preferred electrophile due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions.[8]

Protocol 2.1: N-Arylation of 4,5-dichloroimidazole

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Workflow Diagram:

G reagents 4,5-dichloroimidazole 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene K2CO3 DMF reaction Stir at 80-100 °C, 12-24h reagents->reaction 1. Combine reactants workup Aqueous Work-up (Water, Ethyl Acetate) reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) workup->purification 3. Extraction product This compound purification->product 4. Isolation

Caption: Synthetic workflow for the N-arylation of 4,5-dichloroimidazole.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
4,5-dichloroimidazole136.9810.01.37 g
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene209.1110.02.09 g
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethylformamide (DMF), anhydrous73.09-50 mL
Ethyl Acetate88.11-As needed
Hexanes--As needed
Deionized Water18.02-As needed
Brine--As needed

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloroimidazole (1.37 g, 10.0 mmol), 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.09 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous dimethylformamide (50 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (150 mL) and ethyl acetate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the imidazole, but mild enough to avoid unwanted side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation and promotes the nucleophilicity of the imidazole anion.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the reaction.

  • Monitoring: Regular monitoring by TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Application in Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the phenyl ring in this compound makes the nitro group an excellent leaving group in SNAr reactions. This allows for the introduction of a wide variety of nucleophiles at this position.

Protocol 3.1: Substitution of the Nitro Group with an Amine

This protocol details the displacement of the nitro group with a primary or secondary amine.

Workflow Diagram:

G start This compound Amine (R1R2NH) Base (e.g., K2CO3 or DIPEA) Solvent (e.g., DMSO or NMP) reaction Heat at 100-140 °C, 4-12h start->reaction 1. Combine reactants workup Aqueous Work-up (Water, Ethyl Acetate) reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel) workup->purification 3. Extraction product N-Aryl-4,5-dichloroimidazole Derivative purification->product 4. Isolation

Caption: General workflow for SNAr with amines.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound326.041.0326 mg
Amine (e.g., morpholine)87.121.2105 mg (0.10 mL)
Diisopropylethylamine (DIPEA)129.242.0259 mg (0.35 mL)
Dimethyl Sulfoxide (DMSO), anhydrous78.13-5 mL

Procedure:

  • In a sealed tube, dissolve this compound (326 mg, 1.0 mmol) in anhydrous DMSO (5 mL).

  • Add the desired amine (1.2 mmol) followed by DIPEA (0.35 mL, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired N-arylated product.

Causality and Self-Validation:

  • Solvent Choice: High-boiling polar aprotic solvents like DMSO or NMP are ideal for this SNAr reaction as they can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Base: A non-nucleophilic organic base like DIPEA is used to scavenge the nitrous acid formed during the reaction without competing with the amine nucleophile.

  • Temperature: High temperatures are required to facilitate the displacement of the nitro group.

Nitro Group Reduction and Subsequent Functionalization

The reduction of the nitro group to an aniline derivative opens up a vast array of synthetic possibilities.

Protocol 4.1: Reduction of the Nitro Group

This protocol uses tin(II) chloride for a reliable reduction of the nitro group.

Workflow Diagram:

G start This compound SnCl2·2H2O Ethanol reaction Reflux, 2-4h start->reaction 1. Combine reactants workup Basify with aq. NaHCO3 Extract with Ethyl Acetate reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Extraction product 1-(2-Amino-4-(trifluoromethyl)phenyl)-4,5-dichloroimidazole purification->product 4. Isolation

Caption: Workflow for the reduction of the nitro group.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound326.041.0326 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.635.01.13 g
Ethanol (95%)46.07-20 mL
Saturated aqueous Sodium Bicarbonate (NaHCO₃)--As needed

Procedure:

  • Suspend this compound (326 mg, 1.0 mmol) and tin(II) chloride dihydrate (1.13 g, 5.0 mmol) in ethanol (20 mL).

  • Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully basify with saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the aniline derivative.

Synthesis of Purine Analogs

The resulting aniline from Protocol 4.1 is a key intermediate for the synthesis of purine analogs, which are of significant interest in medicinal chemistry.[4][9]

Protocol 5.1: Construction of the Purine Scaffold

This protocol describes a representative cyclization to form a purine-like structure.

Procedure:

  • The aniline derivative from Protocol 4.1 can be acylated with an appropriate carboxylic acid or its derivative.

  • Subsequent cyclization, for example, by treatment with a dehydrating agent or by thermal cyclization, can lead to the formation of a fused pyrimidine ring, resulting in a purine analog. The specific conditions will depend on the nature of the acylating agent used.

Safety and Handling

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10]

  • Eye Protection: Use chemical safety goggles.[10]

  • Skin and Body Protection: Wear a lab coat.[10]

Handling:

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.[11]

  • Avoid contact with skin and eyes.[11]

  • Nitroaromatic compounds can be toxic and should be handled with care.[12]

References

  • Altman, R. A., & Buchwald, S. L. (2006). A mild, copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. Organic Letters, 8(13), 2779–2782.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • HSE. (1999). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • MDPI. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. Angewandte Chemie (International Ed. in English). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Study of 1-Aryl-1 H -4,5-dihydroimidazoles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • European Chemicals Agency. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a complex heterocyclic compound with potential applications in various fields, including pharmaceuticals and agrochemicals, owing to its halogenated and nitroaromatic functionalities. Accurate and robust quantification of this compound is critical for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are intended to serve as a comprehensive guide for developing and validating robust quantification assays.

The protocols are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. All methodologies should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue (Predicted)Implication for Analysis
Molecular FormulaC10H3Cl2F3N4O2High molecular weight suggests low volatility, favoring LC-based methods.
Molecular Weight355.06 g/mol
pKa~ 3-4The imidazole moiety provides a site for protonation, which can be exploited for retention tuning in reversed-phase HPLC.
LogP~ 3.5 - 4.5High hydrophobicity indicates good retention on reversed-phase columns and solubility in organic solvents.
UV AbsorbanceMaxima expected ~280-320 nmThe nitroaromatic chromophore allows for sensitive UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The following method is a starting point for the analysis of this compound in bulk drug substance or simple formulations.

Principle

The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance at a wavelength where the analyte exhibits a strong chromophoric response.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for hydrophobic compounds like the target analyte.[4]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidThe acetonitrile provides sufficient elution strength, while the formic acid improves peak shape by ensuring the analyte is in a single protonation state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 295 nmThis wavelength is chosen to maximize sensitivity based on the expected UV absorbance of the nitroaromatic moiety.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R2))[1][2][3][5]
ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity R² ≥ 0.999 over a range of 1-20 µg/mL.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in mobile phase composition, flow rate, and column temperature.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 295 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the analyte in complex matrices or for confirmatory analysis, GC-MS offers high selectivity and sensitivity. Due to the analyte's relatively low volatility, a high-temperature GC program is necessary.

Principle

The analyte is volatilized in a heated injector and separated on a capillary column. The eluting compound is then ionized, and the resulting fragments are detected by a mass spectrometer, providing both qualitative and quantitative information. The presence of chlorine and fluorine atoms will produce a characteristic isotopic pattern, aiding in identification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Autosampler

Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile compounds.[5]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280 °CEnsures complete volatilization of the analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 minA temperature program designed to elute the analyte in a reasonable time with good peak shape.
Transfer Line Temp 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Acquisition Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM)Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis.
SIM Ions To be determined from the full scan mass spectrum (e.g., molecular ion and major fragments)

Sample Preparation (for complex matrices like soil or tissue):

  • Homogenize 1-5 g of the sample.

  • Mix with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Perform a solid-liquid extraction with a suitable solvent like acetonitrile or ethyl acetate using sonication or shaking.

  • Centrifuge and collect the supernatant.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute in a small volume of a suitable solvent (e.g., hexane) for injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis homogenize Homogenize Sample extract Solid-Liquid Extraction homogenize->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC concentrate->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using SIM detect->quantify

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.[6][7][8]

Principle

The analyte is first separated by HPLC and then introduced into the mass spectrometer. In the MS, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast and efficient separations in UHPLC.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileA standard mobile phase for reversed-phase LC-MS.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute the hydrophobic analyte and clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode ESI NegativeThe nitro group can stabilize a negative charge, potentially providing better sensitivity in negative mode. Positive mode should also be evaluated.
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen at 800 L/hr
Desolvation Temp 400 °C
MRM Transitions To be determined by infusing a standard solution of the analyte.Precursor ion will be [M-H]⁻. Product ions will be characteristic fragments.

Sample Preparation (for biological fluids):

  • To 100 µL of plasma or urine, add an internal standard (a stable isotope-labeled version of the analyte is ideal).[9]

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Plasma/Urine is Add Internal Standard sample->is ppt Protein Precipitation is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject recon->inject lc LC Separation inject->lc msms MS/MS Detection (MRM) lc->msms quantify Quantify using Internal Standard Calibration msms->quantify

Caption: Workflow for LC-MS/MS analysis.

Summary of Quantitative Performance

The following table summarizes the expected performance characteristics of the described methods. These values are illustrative and must be determined experimentally during method validation.

ParameterHPLC-UVGC-MS (SIM)LC-MS/MS (MRM)
Linear Range 1 - 20 µg/mL10 - 500 ng/mL0.1 - 100 ng/mL
LOD ~ 0.1 µg/mL~ 1 ng/mL~ 0.05 ng/mL
LOQ ~ 0.3 µg/mL~ 5 ng/mL~ 0.1 ng/mL
Precision (RSD) < 2%< 10%< 15%
Accuracy 98-102%90-110%85-115%

Conclusion

The analytical methods presented provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine analysis of bulk material, HPLC-UV offers a robust and cost-effective solution. For trace analysis in complex environmental or biological samples, the high selectivity and sensitivity of GC-MS or LC-MS/MS are necessary. It is imperative that any method chosen be fully validated according to regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • United States Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • LabRulez GCMS. (n.d.). Separation of Nitro and Halogenated Aromatic Compounds.
  • PubMed Central. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • United States Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1.
  • SIELC Technologies. (n.d.). Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column.
  • PubMed. (2006, March 22). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry.
  • ResearchGate. (2025, August 6). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry.
  • PubMed. (2019, April 3). Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS.

Sources

Application Notes & Protocols for the Derivatization of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. This core scaffold is a highly activated platform for chemical modification, integrating the potent bio-isosteric properties of a trifluoromethyl group with the versatile reactivity of a dichloroimidazole moiety, further activated by a strongly electron-withdrawing N-aryl substituent.[1][2] We present detailed protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, explain the underlying chemical principles, and provide frameworks for data analysis and characterization.

Introduction: A Scaffold of High Potential

The target molecule, this compound, represents a confluence of structural motifs prized in modern medicinal chemistry.

  • The Nitroimidazole Core: Nitroimidazole scaffolds are foundational to a range of therapeutics, particularly in oncology and infectious diseases. Their mechanism often involves bioreduction of the nitro group under hypoxic conditions to generate reactive nitrogen species, a hallmark of drugs like Metronidazole.[3][4]

  • The Trifluoromethyl Group: The inclusion of a -CF₃ group is a well-established strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating pharmacokinetic and pharmacodynamic properties.[2][5]

  • The Dichloroimidazole Platform: The two chlorine atoms at the C4 and C5 positions of the imidazole ring are excellent leaving groups. Their reactivity is significantly enhanced by the powerful electron-withdrawing effect of the 1-[2-nitro-4-(trifluoromethyl)phenyl] substituent, making them highly susceptible to displacement via nucleophilic aromatic substitution (SNAr).[6][7][8]

This unique combination makes the parent compound an ideal starting point for generating diverse chemical libraries for screening against various biological targets. The strategic derivatization at the C4 and C5 positions allows for the systematic exploration of the chemical space to optimize for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Strategic Overview of Derivatization Pathways

The primary avenues for modifying the 4,5-dichloroimidazole core involve the substitution of the chloride atoms. The choice of methodology depends on the desired final functionality.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling parent This compound snar_o O-Nucleophiles (Phenoxides, Alkoxides) parent->snar_o  Base (K2CO3, NaH)  Solvent (DMF, DMSO) snar_n N-Nucleophiles (Amines, Anilines) parent->snar_n  Base (DIPEA, K2CO3)  Solvent (NMP, DMF) snar_s S-Nucleophiles (Thiolates) parent->snar_s  Base (K2CO3, Cs2CO3)  Solvent (DMAc) suzuki Suzuki Coupling (Boronic Acids/Esters) parent->suzuki  Pd Catalyst (e.g., Pd(PPh3)4)  Base, Solvent sonogashira Sonogashira Coupling (Terminal Alkynes) parent->sonogashira  Pd/Cu Catalysts  Base, Solvent derivatives_o 4,5-Diaryloxy/Dialkoxy Derivatives snar_o->derivatives_o derivatives_n 4,5-Diamino Derivatives snar_n->derivatives_n derivatives_s 4,5-Dithioether Derivatives snar_s->derivatives_s derivatives_cc 4,5-Diaryl/Dialkenyl Derivatives suzuki->derivatives_cc derivatives_alkynyl 4,5-Dialkynyl Derivatives sonogashira->derivatives_alkynyl

Caption: Key derivatization strategies for the core scaffold.

Detailed Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. The starting material and derivatives are potentially biologically active and should be handled with care.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Phenolic Nucleophiles

This protocol details the synthesis of a 4,5-diphenoxy derivative. The electron-withdrawing nature of the N-aryl group makes the C4 and C5 positions highly electrophilic, facilitating nucleophilic attack.[8]

Rationale:

  • Nucleophile: Phenol is used as an example O-nucleophile. Substituted phenols can be used to build a library of diaryloxy ethers.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to the more nucleophilic phenoxide anion without causing unwanted side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Its high boiling point is suitable for reactions requiring heating.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 354 mg, 1.0 mmol).

  • Add Reagents: Add phenol (2.2 eq, 207 mg, 2.2 mmol) and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

  • Add Solvent: Add anhydrous DMF (10 mL) to the flask.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Derivative TypeNucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Di-phenoxyPhenolK₂CO₃DMF90685-95
Di-(4-methoxyphenoxy)4-MethoxyphenolK₂CO₃DMF90588-97
Di-(methylamino)Methylamine (40% in H₂O)DIPEANMP801270-85
Di-(thiophenoxy)ThiophenolCs₂CO₃DMAc70490-98

Table 1: Representative conditions for SNAr reactions.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds, attaching aryl or vinyl groups at the C4 and C5 positions. This is a powerful method for creating derivatives with extended conjugation or specific steric properties.[9]

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings involving chloro-heteroarenes.

  • Boronic Acid: Phenylboronic acid is used as the coupling partner. A wide variety of boronic acids and esters are commercially available.

  • Base: A base like sodium carbonate is required for the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture like Toluene/Ethanol/Water provides a biphasic system that facilitates the reaction by dissolving both organic and inorganic reagents.

Step-by-Step Methodology:

  • Inert Atmosphere: In a Schlenk flask, add this compound (1.0 eq, 354 mg, 1.0 mmol), phenylboronic acid (2.5 eq, 305 mg, 2.5 mmol), and sodium carbonate (4.0 eq, 424 mg, 4.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 58 mg, 0.05 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).

  • Reaction: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Experimental Workflow and Characterization

A systematic approach to synthesis and analysis is crucial for validating the structure and purity of the newly synthesized derivatives.

G cluster_workflow Synthetic & Analytical Workflow cluster_analysis Analytical Techniques setup 1. Reaction Setup (Inert atmosphere, add reagents) reaction 2. Reaction (Heating, Stirring) setup->reaction monitor 3. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 4. Work-up & Extraction monitor->workup Upon completion purify 5. Purification (Column Chromatography) workup->purify confirm 6. Structure Confirmation purify->confirm nmr 1H & 13C NMR confirm->nmr ms HRMS confirm->ms purity HPLC confirm->purity

Caption: Standard workflow from synthesis to characterization.

Expected Characterization Data:

  • ¹H NMR: Disappearance of the imidazole C-H proton (if present in starting material) and appearance of new signals corresponding to the introduced substituents. Shifts in the aromatic protons of the N-phenyl ring can also be observed.

  • ¹³C NMR: Significant shifts for the C4 and C5 carbons of the imidazole ring upon substitution of chlorine. Appearance of new carbon signals from the derivative groups.

  • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the synthesized compound, confirming its elemental composition. The isotopic pattern for chlorine will disappear in the product.

Trustworthiness and Self-Validation

Each protocol is designed to be self-validating through rigorous in-process monitoring and final characterization.

  • Reaction Monitoring: Comparing the TLC or LC-MS trace of the reaction mixture to the starting material provides clear evidence of conversion. The appearance of a new, distinct spot/peak and the disappearance of the starting material indicates a successful reaction.

  • Spectroscopic Confirmation: Unambiguous structural confirmation via NMR and mass spectrometry is non-negotiable. The expected spectral data for a derivative will be fundamentally different from the dichloro-precursor. For example, in a successful Suzuki coupling, the ¹H NMR will show new aromatic signals, and the HRMS will confirm the addition of the aryl group and loss of two chlorine atoms.

  • Purity Analysis: Final purity assessment by HPLC is essential before submitting compounds for biological screening to ensure that observed activity is attributable to the target compound.

By following these integrated steps of synthesis, monitoring, and rigorous characterization, researchers can have high confidence in the identity and quality of the derivatives produced.

References

  • Chauvière, G., et al. (2000). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. Journal of Heterocyclic Chemistry, 37(1), 119-126.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. [Link: https://www.benchchem.com/application-notes/9-chloroacridine-nucleophilic-substitution-reactions]
  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link: https://doi.orgorg/10.1039/P19870001437]
  • Bellina, F., et al. (2007). Regioselective Synthesis of 1,5-Diaryl-1 H -imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1 H -imidazoles. The Journal of Organic Chemistry, 72(1), 235-238.
  • Kumar, A., et al. (2011). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Arkivoc, 2011(10), 236-249.
  • Singh, R. P., et al. (2018). Recent Advances in the Synthesis of Trifluoromethyl-Substituted N-Heterocycles. Chemistry - An Asian Journal, 13(15), 1846-1875.
  • Ahsan, I., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(1), 329-335. [Link: https://www.scholarsresearchlibrary.com]
  • Cheeseman, G. W. H., & Tuck, B. (1968). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society C: Organic, 1164-1166. [Link: https://doi.org/10.1039/J39680001164]
  • SpectraBase. (n.d.). 1H-Imidazole, 4,5-dichloro-1-[[4-(4-methylphenoxy)phenyl]methyl]-. [Link: https://spectrabase.
  • Google Patents. (1995). EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor. [Link: https://patents.google.
  • Kumar, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 24. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8746720/]
  • Tih, A. E., et al. (2016). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl). Journal of Chemical and Pharmaceutical Research, 8(8), 85-92.
  • Bailey, D. M., et al. (1984). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 27(11), 1457-1464. [Link: https://pubmed.ncbi.nlm.nih.gov/6492163/]
  • Ouattara, M., et al. (2020). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Biosciences and Medicines, 8(11), 1-11. [Link: https://www.scirp.org/journals/articles.aspx?paperid=104690]
  • Shrestha, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1189-1200. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8282361/]
  • Burungale, S., et al. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900. [Link: https://www.scispace.
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  • Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Fluorine Chemistry, 255, 110298. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9363026/]
  • Szymańska, E., et al. (2023). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 24(13), 10803. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341775/]
  • Ghashang, M., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. American Journal of Organic Chemistry, 4(1), 1-5. [Link: http://pubs.sciepub.com/ajoc/4/1/1]
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link: https://www.youtube.
  • Sieroń, L., et al. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 13, 156-164. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5293340/]
  • Jain, A. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 168-174. [Link: https://japsonline.com/admin/php/uploads/534_pdf.pdf]

Sources

Protocol for Assessing the Phytotoxicity of New Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Phytotoxicity Assessment in Chemical Development

The introduction of new chemical entities into the environment, whether as pharmaceuticals, agrochemicals, or industrial compounds, necessitates a thorough evaluation of their potential impact on non-target organisms. Among these, plants form the foundation of most ecosystems, and any adverse effects on their health can have cascading consequences. Phytotoxicity, the detrimental effect of a chemical on plant growth and development, is therefore a critical endpoint in the environmental risk assessment of new compounds.[1][2] This application note provides a comprehensive, tiered protocol for assessing the phytotoxicity of new chemical entities, drawing upon internationally recognized guidelines to ensure scientific rigor and regulatory acceptance.

The rationale behind this detailed assessment lies in the potential for unintended exposure of plants to these chemicals.[3] This can occur through various pathways, including spray drift from agricultural applications, runoff into water bodies, or the application of contaminated biosolids to land. Understanding a chemical's phytotoxic potential allows researchers and drug development professionals to make informed decisions regarding its environmental safety profile, guiding further development and risk mitigation strategies.

This protocol is designed to be a self-validating system, incorporating principles from the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP) guidelines.[4][5][6] By following this structured approach, researchers can generate robust and reproducible data suitable for regulatory submissions and internal decision-making.

A Tiered Approach to Phytotoxicity Assessment

A tiered testing strategy is the most efficient and scientifically sound approach to evaluating phytotoxicity. This strategy begins with simple, cost-effective screening assays and progresses to more complex and realistic test systems only when necessary. This approach conserves resources while providing a comprehensive understanding of the chemical's potential hazards.

Caption: General experimental workflow for phytotoxicity assessment.

Data Analysis and Interpretation

The data collected from these studies are used to determine key toxicological endpoints, including:

  • ECx (Effect Concentration): The concentration of the test substance that causes a specified effect (e.g., a 25% or 50% reduction in growth) in a given percentage of the test population (e.g., EC25, EC50). [7][8]* NOEC (No Observed Effect Concentration): The highest test concentration at which no statistically significant adverse effect is observed compared to the control. [7][9][8]* LOEC (Lowest Observed Effect Concentration): The lowest test concentration at which a statistically significant adverse effect is observed compared to the control. [10] Statistical analysis, typically involving regression analysis for ECx values and analysis of variance (ANOVA) for NOEC/LOEC determination, is essential for interpreting the results.

Conclusion: Ensuring Environmental Safety through Rigorous Phytotoxicity Assessment

A thorough assessment of the phytotoxicity of new chemical entities is a non-negotiable aspect of responsible chemical development. By employing a scientifically sound, tiered testing strategy based on established international guidelines, researchers can generate the reliable data needed to evaluate and mitigate the potential risks to plant life. This proactive approach not only ensures regulatory compliance but also upholds the principles of environmental stewardship, safeguarding the health of our ecosystems for the future.

References

  • ibacon GmbH. (n.d.). OECD 221: Lemna sp. Growth Inhibition Test.
  • ibacon GmbH. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test.
  • Biotecnologie BT. (n.d.). OECD TG 221: Lemna sp. Growth Inhibition test.
  • Situ Biosciences. (n.d.). OECD 221 - Lemna species; Growth Inhibition Test.
  • Ecotox Testing. (2026, January 10). OECD 208 Terrestrial Plant Growth Test.
  • IVAMI. (n.d.). Ecotoxicity - Terrestrial plants: Germination and seedling growth tests (OECD 208: 2006).
  • Situ Biosciences. (n.d.). OECD 208: Terrestrial Plant Test.
  • OECD. (n.d.). Test No. 221: Lemna sp. Growth Inhibition Test.
  • OECD. (n.d.). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.
  • Phytosafe. (n.d.). OECD 221.
  • OECD. (2006, July 19). Guideline for the Testing of Chemicals, No. 227.
  • Federal Register. (2012, June 27). Final Test Guidelines; OCSPP 850 Series; Notice of Availability.
  • Biotecnologie BT. (n.d.). OECD TG 227: Terrestrial Plant Test: Vegetative Vigour test.
  • ibacon GmbH. (n.d.). Old OECD 227: Terrestrial Plant Test - Vegetative Vigour Test.
  • ibacon GmbH. (n.d.). OCSPP 850.4150: Vegetative Vigor.
  • Regulations.gov. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth.
  • ASTM International. (n.d.). Evaluation of Protocols for the Assessment of Phytotoxicity.
  • Regulations.gov. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study.
  • U.S. Environmental Protection Agency. (n.d.). Hazard Evaluation Division Standard Evaluation Procedure Non-target Plants: Vegetative Vigor Tiers I and 2.
  • Bae, J., Mercier, G., Watson, A. K., & Benoit, D. L. (2014). Seed germination test for heavy metal phytotoxicity assessment. Canadian Journal of Plant Science, 94, 1519–1521.
  • U.S. Environmental Protection Agency. (n.d.). Ecological Effects Test Guidelines OPPTS 850.4230 Early Seedling Growth Toxicity Test.
  • European and Mediterranean Plant Protection Organization. (n.d.). PP 1/135 (4) Phytotoxicity assessment.
  • Environment Canada. (2004, June 11). Biological Test Method: Test for Measuring Emergence and Growth of Terrestrial Plants Exposed to Contaminants in Soil.
  • MDPI. (n.d.). Seedling Establishment Test for the Comprehensive Evaluation of Compost Phytotoxicity.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Regulations.gov. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4800: Plant Uptake and Translocation Test.
  • MicroBioTests Inc. (n.d.). Phytotoxicity test with Phytotoxkit liquid samples.
  • PubMed. (n.d.). Adapting the Vegetative Vigour Terrestrial Plant Test for Assessing Ecotoxicity of Aerosol Samples.
  • MDPI. (n.d.). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines.
  • MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples.
  • European and Mediterranean Plant Protection Organization. (n.d.). Phytotoxicity assessment.
  • Greenhouse Grower. (n.d.). Testing For Phytotoxicity.
  • Pacific BioLabs. (n.d.). EPA and Pesticides.
  • Fiveable. (n.d.). Acute and chronic toxicity testing methods.
  • OECD. (n.d.). DRAFT TEST GUIDELINE – CROP FIELD TRIAL.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Assessing the Effects of Chemicals on Plants: Final Report.
  • U.S. Environmental Protection Agency. (1987, June). Single Laboratory Evaluation of Phytotoxicity Test.
  • U.S. Environmental Protection Agency. (1996, April). Ecological Effects Test Guidelines OPPTS 850.4025 Target Area Phytotoxicity.
  • Munro, I. C. (1977). Considerations in chronic toxicity testing: the chemical, the dose, the design. Journal of Environmental Pathology and Toxicology, 1(2), 183-197.
  • Blue Frog Scientific. (2025, July 3). OECD Updates Multiple Test Guidelines.
  • MDPI. (n.d.). Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae).
  • Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated.
  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances.
  • U.S. Food and Drug Administration. (2025, July 30). FDA Releases New Tool for Toxicity Screening of Chemicals in Food.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a highly functionalized imidazole derivative with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a dichlorinated imidazole ring coupled with a nitro- and trifluoromethyl-substituted phenyl group provides a versatile scaffold for further chemical modifications. This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on a robust and scalable synthetic route, in-depth procedural details, safety considerations, and analytical validation.

The synthesis of substituted phenyl imidazole derivatives is a cornerstone of medicinal chemistry, with the imidazole moiety being a critical component in numerous biologically active compounds.[1][2] This guide is intended for researchers and process chemists in industrial settings who require a detailed, reliable, and scalable method for the preparation of this compound.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable approach for the synthesis of the target molecule is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of 4,5-dichloroimidazole with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the phenyl ring strongly activates the fluorine atom for displacement by a nucleophile.[3][4] 4,5-dichloroimidazole, acting as the nucleophile, attacks the activated aromatic ring to form the desired product.

This method is preferred for its high efficiency, relatively mild reaction conditions, and the commercial availability of the starting materials.

Reaction Scheme

cluster_reactants Reactants cluster_product Product start1 4,5-Dichloroimidazole product This compound start1->product Nucleophilic Aromatic Substitution (SNAr) start2 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene start2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product cluster_analysis Analytical Workflow product Final Product: This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Structural Confirmation hplc HPLC product->hplc Purity Assessment ms Mass Spectrometry (MS) product->ms Molecular Weight Verification elemental Elemental Analysis product->elemental Elemental Composition

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters of this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Reaction Overview: The Chemistry at a Glance

The synthesis of this compound is a classic nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of the 4,5-dichloroimidazole ring acts as a nucleophile, attacking the electron-deficient aromatic ring of a 1-halo-2-nitro-4-(trifluoromethyl)benzene derivative. The reaction is heavily facilitated by the presence of strong electron-withdrawing groups (EWG) — the nitro (-NO₂) group at the ortho position and the trifluoromethyl (-CF₃) group at the para position — which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2] The reaction typically requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and is conducted in a polar aprotic solvent.

Figure 1: General SNAr reaction scheme.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no product formation is a frequent issue that can typically be traced back to one of four key areas: the base, the solvent, the temperature, or the purity of the starting materials.

  • Cause 1: Ineffective Base. The base's primary role is to deprotonate the N-H of the 4,5-dichloroimidazole (pKa ≈ 9.4), making it a more potent nucleophile. If the base is too weak or insoluble, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents. Cesium carbonate (Cs₂CO₃) is more soluble and generally more effective. For a robust system, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the imidazole, driving the reaction forward. Ensure the NaH is fresh and handled under anhydrous conditions. Soluble organic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) can also be effective.[3][4][5]

  • Cause 2: Incorrect Solvent Choice. The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the reaction.

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as their high polarity effectively stabilizes the transition state, accelerating the reaction.[6][7] Acetonitrile is another option, though sometimes less effective than DMF or DMSO for challenging SNAr reactions. Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydrolysis of the aryl halide.

  • Cause 3: Insufficient Temperature. SNAr reactions often have a significant activation energy barrier.

    • Solution: Increase the reaction temperature. A good starting point is 80-100 °C. If the reaction is still sluggish, you can increase the temperature up to 120-140 °C, provided your solvent and reactants are stable at these temperatures. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

  • Cause 4: Reactivity of the Leaving Group. The nature of the halogen on the aromatic ring is critical.

    • Solution: The reactivity order for SNAr is F > Cl > Br > I. If you are using a chloro, bromo, or iodo derivative, the reaction will be significantly slower than with the fluoro analogue.[2] If possible, use 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as your starting material for the highest reaction rate.

Q2: I'm observing significant formation of side products. How can I identify and minimize them?

A2: Side product formation usually arises from competing reaction pathways or degradation.

  • Side Product 1: Hydrolysis of the Aryl Halide. This results in the formation of 2-nitro-4-(trifluoromethyl)phenol.

    • Cause: Presence of water in the reaction mixture. Carbonate bases can also contain trace amounts of hydroxide.

    • Solution: Use anhydrous solvents and reagents. Dry your solvent over molecular sieves before use. If using a carbonate base, consider drying it in an oven. Using a non-hydroxylic base like NaH completely avoids this issue.

  • Side Product 2: Dark, Tarry Decomposition Products.

    • Cause: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the nitro-containing aromatic compound or the product itself.

    • Solution: Optimize the reaction temperature and time carefully. Run a time-course experiment, monitoring by TLC or LC-MS every few hours to find the point of maximum product formation before significant degradation occurs. Do not heat the reaction longer than necessary.

Q3: The reaction starts but seems to stall before reaching completion. What should I investigate?

A3: A stalling reaction often points to an issue with stoichiometry or reagent deactivation.

  • Cause 1: Insufficient Base. If the base is consumed by acidic impurities or is not used in a sufficient molar excess, the reaction can stop prematurely.

    • Solution: Use at least 1.5 to 2.0 equivalents of the base (e.g., K₂CO₃, Cs₂CO₃) to ensure the imidazole remains deprotonated throughout the reaction. If using NaH, 1.1 to 1.2 equivalents should be sufficient, assuming anhydrous conditions.

  • Cause 2: Poor Solubility of Reactants. If the deprotonated imidazole salt precipitates from the solution, its ability to react will be severely limited.

    • Solution: This is primarily a solvent issue. Ensure you are using a solvent like DMF or DMSO that can maintain the solubility of the reactants and intermediates. In some cases, gentle heating can improve solubility, but be mindful of potential degradation.

Q4: I'm struggling with the purification of the final product. What are the best practices?

A4: The product, being a substituted imidazole, is a relatively polar and crystalline solid.

  • Method 1: Recrystallization. This is often the most effective method for obtaining high-purity material.

    • Recommended Solvents: A good starting point for a solvent screen is an alcohol/water mixture (e.g., ethanol/water, isopropanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Method 2: Column Chromatography. If recrystallization fails or if impurities have similar solubility, silica gel chromatography is the next step.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective for separating the product from less polar starting materials and nonpolar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction and why?

A1: The ideal base is strong enough to deprotonate the imidazole, soluble in the reaction solvent, and does not introduce competing nucleophiles.

BaseTypeEquivalentsProsCons
NaH Strong, Non-nucleophilic1.1 - 1.2Irreversible deprotonation drives reaction; clean byproducts (H₂ gas).Requires strictly anhydrous conditions; moisture sensitive.
Cs₂CO₃ Mild, Inorganic1.5 - 2.0High solubility in polar aprotic solvents; highly effective.[8]More expensive; can be hygroscopic.
K₂CO₃ Mild, Inorganic2.0 - 3.0Inexpensive and readily available.Poor solubility in many organic solvents can lead to slow or incomplete reactions.[3]
DBU Strong, Organic1.5 - 2.0Soluble in organic solvents.Can be difficult to remove during workup; may cause side reactions at high temps.

Recommendation: For reliability and high conversion, NaH in anhydrous DMF or DMSO is the top choice. For operational simplicity with good results, Cs₂CO₃ is an excellent alternative.

Q2: Which solvent should I use?

A2: A polar aprotic solvent is essential.

SolventPolarity (ε)Boiling Point (°C)Key Advantages
DMSO 47189Excellent solvating power for ionic intermediates; high boiling point allows for a wide temperature range.
DMF 37153Good solvating power; easier to remove than DMSO.[9]
Acetonitrile 3882Easy to remove; relatively inert.

Recommendation: DMF is often the best balance of performance and practicality. Use DMSO for particularly stubborn reactions that require higher temperatures.

Q3: What are the optimal temperature and reaction time?

A3: This is highly dependent on the specific aryl halide used.

  • For 1-fluoro-2-nitro-4-(trifluoromethyl)benzene: Start at 80 °C and monitor the reaction. It may be complete in 4-12 hours.

  • For 1-chloro-2-nitro-4-(trifluoromethyl)benzene: A higher temperature of 100-120 °C will likely be required, and the reaction may take 12-24 hours.

  • Optimization: The best approach is to monitor the reaction's progress every 2-4 hours using TLC or LC-MS. The reaction is complete when the limiting starting material is no longer visible. Avoid unnecessarily long heating to prevent product degradation.

Q4: Are there any catalysts that can improve this reaction?

A4: For this specific substrate, which is highly activated towards SNAr, a catalyst is generally not required . The strong electron-withdrawing effects of the -NO₂ and -CF₃ groups are sufficient to drive the reaction. Copper or palladium catalysts are typically reserved for N-arylations of less activated aryl halides (e.g., those without a nitro group).[4][8][9] Introducing a catalyst here would unnecessarily complicate the reaction and purification without providing a significant benefit.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for your optimization experiments.

Materials:

  • 4,5-Dichloroimidazole (1.0 eq)

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 - 1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4,5-dichloroimidazole.

  • Add anhydrous DMF (to make a ~0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution of the sodium salt of the imidazole should form.

  • Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to the flask via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the 4,5-dichloroimidazole is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common reaction issues.

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Base Is the base strong/soluble enough? (e.g., NaH, Cs2CO3) Start->Check_Base Check_Solvent Is the solvent polar aprotic & anhydrous? (e.g., DMF, DMSO) Check_Base->Check_Solvent Yes Solution_Base Action: Switch to NaH or Cs2CO3 Check_Base->Solution_Base No Check_Temp Is the temperature high enough? (≥80-100 °C) Check_Solvent->Check_Temp Yes Solution_Solvent Action: Use anhydrous DMF or DMSO Check_Solvent->Solution_Solvent No Check_LG Is the leaving group reactive? (F > Cl) Check_Temp->Check_LG Yes Solution_Temp Action: Increase temperature (Monitor for decomposition) Check_Temp->Solution_Temp No Solution_LG Action: Use fluoro-aromatic starting material if possible Check_LG->Solution_LG No Success Problem Solved Check_LG->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Solution_LG->Success

Sources

common side products in the synthesis of substituted nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitroimidazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Nitroimidazoles are critical scaffolds in pharmaceuticals, known for their efficacy against anaerobic bacteria and protozoa, and their applications as radiosensitizers in cancer therapy.[][2] However, their synthesis is often accompanied by challenges, primarily the formation of undesired side products that can complicate purification and reduce yields.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. We will delve into the causality behind the formation of common side products and provide validated protocols to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in nitroimidazole synthesis?

The synthesis of substituted nitroimidazoles typically involves two key steps: nitration of an imidazole ring and N-alkylation. The most common side products arise from these two transformations:

  • Regioisomers: During N-alkylation of an unsymmetrical nitroimidazole (e.g., 4-nitroimidazole), the alkyl group can attach to either of the two ring nitrogens, leading to a mixture of isomers (e.g., 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole).[3][4] The ratio of these isomers is highly dependent on reaction conditions.[5][6]

  • Di- and Tri-nitrated Imidazoles: During the initial nitration step, harsh conditions or improper stoichiometry can lead to the addition of multiple nitro groups to the imidazole ring, resulting in products like 4,5-dinitroimidazole.[7][8]

  • Ring-Opened Byproducts: Under aggressive nitrating conditions (e.g., high temperatures with strong acid mixtures), the imidazole ring can degrade, leading to oxidized fragments such as ethanedioic acid (oxalic acid).[8]

  • Hydroxylated Metabolites: While more common in metabolic studies, oxidative side reactions can sometimes lead to hydroxylated derivatives of the target nitroimidazole, which can be difficult to separate.[9]

Q2: How does the position of the nitro group affect N-alkylation regioselectivity?

The position of the electron-withdrawing nitro group profoundly influences the nucleophilicity of the ring nitrogens. In a 4(5)-nitroimidazole tautomeric system, the nitro group deactivates the adjacent nitrogen atom towards electrophilic attack.[4] Consequently:

  • For 4-nitroimidazole: Alkylation is generally favored at the N-1 position, which is more remote from the nitro group.[5][6]

  • For 2-methyl-5-nitroimidazole: Steric hindrance from the nitro group can favor alkylation at the N-3 position.[5][6]

However, this is a simplification. The final isomer ratio is a complex interplay of electronic effects, steric hindrance from both the imidazole substituents and the alkylating agent, the solvent, the base used, and the temperature.[3][4][5]

Q3: What is the best general approach to minimize side product formation?

A universal "best approach" is elusive, as the optimal strategy depends on the specific target molecule. However, a guiding principle is to use the mildest effective conditions and to carefully control stoichiometry.

  • For Nitration: Use precise amounts of the nitrating agent and maintain low temperatures (e.g., below 15°C) to prevent over-nitration and ring degradation.[8] Comparing nitrating agents like mixed acids versus nitrate salts can also yield cleaner reactions.[10]

  • For N-Alkylation: A systematic approach to screen solvents, bases, and temperatures is crucial for optimizing regioselectivity. For instance, using potassium carbonate as the base in acetonitrile at a moderately elevated temperature (e.g., 60°C) has been shown to provide good yields and selectivity in many cases.[5][6]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during synthesis, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation of 4(5)-Nitroimidazole
  • Observation: You run an N-alkylation on 4(5)-nitroimidazole and your crude ¹H NMR spectrum shows two distinct sets of peaks for the imidazole ring and the new alkyl group, indicating a mixture of 1,4- and 1,5-isomers. Separation by column chromatography is proving difficult.[11]

  • Potential Cause & Mechanism: The imidazole anion, formed after deprotonation by a base, has delocalized negative charge across both nitrogen atoms. Both nitrogens are nucleophilic and can attack the alkylating agent. The resulting product ratio is determined by the relative activation barriers for forming the two isomers, which is influenced by steric and electronic factors. Electron-withdrawing groups, like the nitro group, deactivate the more proximate nitrogen, but this effect can be modulated by reaction conditions.[4]

  • Solution/Prevention Strategy: Temperature control can be a powerful tool. In acidic media with reactive alkylating agents, lower temperatures (e.g., 75°C) have been shown to favor the 5-nitro isomer, while higher temperatures (e.g., 140°C) favor the thermodynamically more stable 4-nitro isomer.[3] This is believed to occur via quaternization of the initial product followed by preferential dealkylation.

    For base-catalyzed reactions, a systematic optimization of conditions is recommended.

    Data Presentation: Effect of Conditions on Alkylation
Starting MaterialAlkylating AgentBaseSolventTemp (°C)OutcomeReference
4-NitroimidazoleVariousK₂CO₃Acetonitrile60Good yields (66-85%), favors N-1 alkylation[5][6]
2-Methyl-5-nitroimidazoleVariousK₂CO₃Acetonitrile60Favors N-3 alkylation due to steric effect[5][6]
4(5)-NitroimidazoleBenzyl Chloride(Acidic Media)N/A75Predominantly 5-nitro isomer[3]
4(5)-NitroimidazoleBenzyl Chloride(Acidic Media)N/A140Predominantly 4-nitro isomer[3]
  • Verification Protocol:

    • Run a small-scale reaction matrix varying temperature and base (e.g., K₂CO₃, Cs₂CO₃, NaH).

    • Analyze the crude reaction mixture from each condition by ¹H NMR or LC-MS to determine the isomer ratio.

    • Select the optimal conditions that provide the highest selectivity for the desired isomer and scale up the reaction.

Visualization: N-Alkylation Regioselectivity Pathway

G cluster_start Starting Material cluster_intermediate Anion Formation cluster_products Side Products start 4(5)-Nitroimidazole (Tautomeric Mixture) anion Deprotonated Anion (Delocalized Charge) start->anion + Base (e.g., K₂CO₃) - HB⁺ p1 1-Alkyl-4-nitroimidazole (Thermodynamic Product) anion->p1 + R-X (Path A) Higher Temp p2 1-Alkyl-5-nitroimidazole (Kinetic Product) anion->p2 + R-X (Path B) Lower Temp

Caption: Regioselectivity in the N-alkylation of 4(5)-nitroimidazole.

Issue 2: Formation of Over-Nitrated Byproducts
  • Observation: During the nitration of an imidazole or a substituted imidazole, your analysis (e.g., TLC, LC-MS) shows significant amounts of a byproduct with a molecular weight corresponding to the addition of a second nitro group (e.g., 4,5-dinitroimidazole).

  • Potential Cause & Mechanism: The imidazole ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (high concentration of nitrating agent, elevated temperature, or strongly acidic medium), the initially formed mononitroimidazole can undergo a second nitration. The reaction between an imidazole and a nitrating mixture of nitric acid and sulfuric acid can readily produce di- and even tri-nitroimidazoles.[7][8]

  • Solution/Prevention Strategy: Precise control over reaction parameters is key.

    • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent.

    • Temperature: Maintain a low temperature throughout the addition of the imidazole substrate to the nitrating mixture. A temperature below 15°C is often recommended.[8]

    • Reaction Time: Monitor the reaction by TLC or LC. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the dinitro product.

    • Choice of Nitrating Agent: Consider alternative nitrating systems. While a mixture of HNO₃/H₂SO₄ is powerful, it can be aggressive.[8] Milder conditions might offer better control.

  • Experimental Protocol: Protocol for Controlled Mononitration of Imidazole

    • Prepare the nitrating mixture by adding 98% HNO₃ (1.05 eq) dropwise to 98% H₂SO₄ (3-4 volumes) while maintaining the temperature below 10°C in an ice/salt bath.

    • Stir the mixture for 15 minutes at this temperature.

    • Slowly add the imidazole substrate (1.0 eq) in small portions, ensuring the internal reaction temperature does not exceed 15°C.[8]

    • Stir the reaction mixture at 10-15°C and monitor its progress every 15-30 minutes using TLC (e.g., with a 10% MeOH/DCM eluent).

    • Once the starting material is no longer visible, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia or NaOH solution) to precipitate the product.

    • Filter, wash with cold water, and dry the product. Analyze the crude material for purity before further purification.

Visualization: Nitration Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps start Start: Nitration Reaction check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity is_over_nitrated Over-nitrated byproduct present? check_purity->is_over_nitrated success Desired Product (High Purity) is_over_nitrated->success No lower_temp Decrease Reaction Temp (< 15°C) is_over_nitrated->lower_temp Yes failure Low Yield / Impure reduce_nitrating_agent Reduce Molar Eq. of Nitrating Agent lower_temp->reduce_nitrating_agent monitor_time Monitor Reaction Closely & Quench Promptly reduce_nitrating_agent->monitor_time monitor_time->start Re-run Reaction

Caption: Troubleshooting workflow for over-nitration side products.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Wang, C., et al. (2021). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules, 26(23), 7129. [Link]

  • Grant, R. D. (1983). N-Alkylation of imidazoles. University of Otago Thesis. [Link]

  • Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-469. [Link]

  • Trivedi, M. N., et al. (2025). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 379-391. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Chadha, R., & Arora, P. (2004). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 66(3), 247-253. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Farmaco, 56(12), 993-999. [Link]

  • Adams, D. R., et al. (1991). [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. Acta Cientifica Venezolana, 42(5), 257-265. [Link]

  • Jaffar, M., et al. (2007). Processes for nitration of n-substituted imidazoles.
  • Belykh, L. B., et al. (2018). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]

  • G. D. Searle & Co. (1969). Nitration of imidazoles.
  • Singh, P., & Kaur, M. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3624. [Link]

  • Van Tran, T., et al. (2019). Adsorptive removal of nitroimidazole antibiotics from water using porous carbons derived from melamine-loaded MAF-6. Journal of Hazardous Materials, 379, 120761. [Link]

  • Al-Majed, A. R. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(1), 183-191. [Link]

  • Zhang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Engineered Regeneration, 4(3), 305-316. [Link]

  • O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. [Link]

  • De Ruyck, H., et al. (2007). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 55(5), 1743-1750. [Link]

Sources

Technical Support Center: Purification of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. The methodologies and insights provided are grounded in established chemical principles and practical laboratory experience to ensure high purity and yield.

Understanding the Molecule: Key Purification Challenges

The structure of this compound presents a unique combination of chemical properties that must be considered when developing a purification strategy. Understanding these features is the first step toward troubleshooting experimental issues.

Structural Feature Chemical Property Implication for Purification
Imidazole Ring Basic Nitrogen (pKa ≈ 7)Strong interaction with acidic silica gel, leading to significant peak tailing in column chromatography. May require a basic modifier in the eluent or an alternative stationary phase.
Dichloro Substituents Electron-withdrawingIncreases the compound's lipophilicity and molecular weight.
Nitro (-NO₂) Group Strongly electron-withdrawing, polarIncreases polarity, potentially making the compound a crystalline solid. Can be a chromophore, aiding in visualization by TLC (UV light).
Trifluoromethyl (-CF₃) Group Strongly electron-withdrawing, lipophilicContributes to overall low basicity of the molecule and enhances solubility in non-polar organic solvents.
Aromatic Systems Phenyl and Imidazole RingsConfer rigidity and planarity, making the compound likely to be a solid at room temperature and suitable for recrystallization.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Column Chromatography Issues

Q1: My compound is smearing down the silica gel column with significant tailing, resulting in poor separation. What's causing this and how can I fix it?

A1: This is a classic issue caused by the interaction between the basic nitrogen atom on the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution.

  • Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, while the protons on the silica surface are Lewis acids. This acid-base interaction is stronger than the desired partitioning between the stationary and mobile phases.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine into your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The modifier will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing for symmetrical peak elution.

    • Change the Stationary Phase: Switch from acidic silica gel to a more inert stationary phase. Neutral or basic alumina can provide excellent separation for basic compounds without the issue of tailing.[1]

    • Dry Loading: Adsorbing your crude product onto a small amount of silica or Celite and loading it as a dry powder onto the column can lead to a more concentrated starting band and sharper peaks.[1]

Q2: I'm struggling to separate my target compound from a closely-eluting impurity (similar Rf value). How can I improve the resolution?

A2: Co-elution is a common challenge when impurities have similar polarities to the target compound. Improving separation requires systematically altering the chromatographic conditions.

  • Solutions:

    • Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), changing to a gradient system is highly effective. Start with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane/Ethyl Acetate). This will help resolve compounds with very close Rf values.[1]

    • Optimize the Solvent System: The choice of solvents is critical. If a hexane/ethyl acetate system is failing, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1][2]

    • Reduce Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material applied to the column (typically 1-5% of the silica gel weight).

Q3: My recovery from the column is very low, even though TLC shows the compound loaded correctly. Where is my product?

A3: Low recovery suggests that your compound is being irreversibly lost on the column.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The interaction with silica gel may be too strong. This is particularly likely if the crude material is left on the column for an extended period.

      • Mitigation: Use the triethylamine deactivation method described in Q1.[1] Run the column faster (flash chromatography) to minimize contact time. Consider using alumina as an alternative stationary phase.[1]

    • Compound Degradation: Although imidazoles are generally stable, the acidic environment of silica gel can sometimes catalyze the degradation of sensitive molecules.

      • Mitigation: If you suspect degradation, neutralizing the silica with a base before use is the best approach. Running the purification at a lower temperature (if practical) can also help.

Recrystallization Issues

Q4: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" into a liquid layer instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.[3]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the concentration and then allow it to cool much more slowly.[3]

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Insulating the flask can promote slower cooling.[3]

    • Use a Co-solvent System: Introduce a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. This can sometimes provide better control over the crystallization process.

Q5: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

A5: Crystal formation requires nucleation, which is the initial formation of a small, stable crystalline aggregate. Sometimes, this process needs to be initiated manually.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.

    • Increase Concentration: Slowly evaporate some of the solvent to increase the supersaturation of the solution.

    • Cool Further: Once the solution has slowly reached room temperature, place it in an ice bath or refrigerator to further decrease solubility.

Q6: After a single recrystallization, my product's purity has improved, but it's still not sufficient. What are the next steps?

A6: A single recrystallization may not be enough to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles.

  • Solutions:

    • Perform a Second Recrystallization: Repeating the process is often necessary to achieve high purity, though some product loss is expected with each cycle.[3]

    • Hot Gravity Filtration: If you observe insoluble material in the hot solution, these are likely insoluble impurities. You must perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them before allowing the solution to cool.[3]

    • Use Decolorizing Carbon: If your product has a persistent color from a minor, highly-colored impurity, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in the synthesis of this compound? A1: Impurities typically arise from the starting materials or side reactions. Common culprits could include unreacted 4,5-dichloroimidazole or the nitro-trifluoromethyl-aniline precursor. Incomplete reactions or side-reactions during the coupling step can also lead to isomeric byproducts or other related substances.[4][5]

Q2: Which purification technique should I try first: column chromatography or recrystallization? A2: The choice depends on the state of your crude product.

  • Recrystallization is ideal if your crude product is a solid and already has relatively high purity (>85-90%). It is fast, scalable, and can yield very pure material.

  • Column chromatography is the better choice if your crude product is an oil or a complex mixture containing multiple components with similar polarities. It offers superior separation power for challenging mixtures. Often, a purification strategy involves both: first, a column to isolate the product from major impurities, followed by a recrystallization to achieve analytical purity.[2]

Q3: How do I quickly find a good recrystallization solvent? A3: Take a small amount of your crude product (10-20 mg) in a test tube and add a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1] If crystals reappear upon cooling, you have found a suitable solvent. Common solvents to test for a molecule like this include ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water.

Visualization of Purification Workflow

The following diagram outlines a decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Purification cluster_outcome Purity Check cluster_troubleshoot Troubleshooting start Assess Crude Product (TLC, NMR) is_solid Is crude a solid with >85% purity? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Oily / Complex check_purity Check Purity (HPLC, NMR, m.p.) recrystallize->check_purity chromatography->check_purity is_pure Is purity >99%? check_purity->is_pure end Pure Product is_pure->end Yes re_recrystallize Re-recrystallize or Run Column is_pure->re_recrystallize No re_recrystallize->check_purity

Caption: Decision workflow for selecting and optimizing a purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modification
  • Prepare the Slurry: In a beaker, add silica gel (60 Å, 230-400 mesh) to a non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the solvent to the top of the silica bed.

  • Prepare the Mobile Phase: Prepare your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). Add 0.5% triethylamine (v/v) to this mixture and to all subsequent gradient solvents.

  • Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the eluent polarity as needed to elute the target compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of ethanol required to dissolve the solid at its boiling point. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this critical phase.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Cheméo. (n.d.). Chemical Properties of 4,5-Dichloroimidazole (CAS 15965-30-7). Retrieved from [Link]

  • Suwinski, J., et al. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. Retrieved from [Link]

  • Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4-(2-(4-Chlorophenyl)-4,5-Diphenyl-1H-Imidazole-1-yl). International Journal of Pharmaceutical Sciences and Research.
  • Reddit. (2017). Removing imidazole in a workup?. r/chemistry. Retrieved from [Link]

  • Sripathi, S. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to overcome common synthetic challenges.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of the target molecule is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the N-arylation of 4,5-dichloroimidazole with an activated aryl halide, typically 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or its chloro-analogue. The strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical, as they activate the aromatic ring for nucleophilic attack by the imidazole nitrogen.[1][2]

The general reaction scheme is as follows:

Reaction Scheme for this compound synthesis

Caption: General reaction scheme for the SNAr synthesis.

The workflow for this synthesis is a multi-stage process that requires careful control at each step to ensure optimal outcomes.

Synthesis_Workflow Start Start: Reagent Procurement & QC ReagentPrep Reagent Preparation: - Dry Solvent - Weigh Reagents - Inert Atmosphere Start->ReagentPrep Ensure Purity ReactionSetup Reaction Setup: - Add Imidazole & Base - Add Aryl Halide ReagentPrep->ReactionSetup Stoichiometry Reaction Controlled Heating & Monitoring (TLC/LC-MS) ReactionSetup->Reaction Controlled Temp Workup Aqueous Work-up: - Quenching - Extraction Reaction->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Crude Product Analysis Final Analysis: - NMR, MS, Purity - Yield Calculation Purification->Analysis Purified Fractions End End: Pure Product Analysis->End Meets Specs

Caption: Standard experimental workflow for the synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue Cluster: Low or No Product Yield

Question 1: My reaction shows no conversion of starting materials, even after extended reaction times. What are the primary causes?

Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core reaction components.

  • Inactive Nucleophile (Imidazole Anion): The imidazole must be deprotonated by a base to form the nucleophilic imidazolide anion. If the base is too weak or has degraded, no reaction will occur.

    • Causality: The pKa of imidazole is approximately 14.5, meaning a sufficiently strong base is required for complete deprotonation. Carbonate bases (K₂CO₃, Cs₂CO₃) are often effective, but their efficacy depends on the solvent and temperature.[3] Hydride bases (e.g., NaH) are much stronger and will ensure deprotonation but require strictly anhydrous conditions.

    • Solution:

      • Verify Base Strength & Quality: Use a fresh, anhydrous batch of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, ensure your solvent is rigorously dried.

      • Pre-form the Anion: Consider stirring the 4,5-dichloroimidazole with the base (e.g., NaH) in the solvent (e.g., dry DMF) for 30-60 minutes before adding the aryl halide. This ensures the nucleophile is ready for the reaction.

  • Insufficient Temperature: SNAr reactions have a significant activation energy barrier. Insufficient thermal energy will result in a stalled reaction.

    • Causality: The formation of the intermediate Meisenheimer complex is the rate-determining step and is highly temperature-dependent.

    • Solution: Ensure your reaction is heated to an appropriate temperature, typically in the range of 80-120 °C for this type of transformation, depending on the solvent.[3] Use a calibrated thermometer and an oil bath for uniform heating.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are essential. They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex but do not have acidic protons that could re-protonate the imidazolide anion.[4]

    • Solution: Use high-purity, anhydrous DMF or DMSO. Water contamination is a major issue as it can consume the base and protonate the nucleophile.

Troubleshooting_No_Yield Start No Product Formation CheckBase Is the Base Strong & Dry? Yes No Start->CheckBase CheckTemp Is Temperature Sufficient? (e.g., 80-120 °C) Yes No CheckBase:yes->CheckTemp ActionBase Action: - Use fresh, strong base (NaH, K2CO3) - Pre-form anion CheckBase:no->ActionBase CheckSolvent Is Solvent Polar Aprotic & Anhydrous? Yes No CheckTemp:yes->CheckSolvent ActionTemp Action: - Increase temperature - Calibrate heating source CheckTemp:no->ActionTemp Success Problem Solved CheckSolvent:yes->Success ActionSolvent Action: - Use dry DMF or DMSO - Check for water contamination CheckSolvent:no->ActionSolvent ActionBase->CheckBase:yes ActionTemp->CheckTemp:yes ActionSolvent->CheckSolvent:yes

Caption: Diagnostic flowchart for addressing zero product yield.

Question 2: I am observing some product, but my yield is consistently low (<50%). How can I optimize the reaction for better conversion?

Answer: Low conversion suggests the reaction conditions are suboptimal but not fundamentally flawed. Focus on kinetics and stoichiometry.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS every 2-4 hours. Continue heating until the consumption of the limiting reagent has plateaued. If the reaction is slow, a modest increase in temperature (e.g., by 10-20 °C) can significantly increase the reaction rate.

  • Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material.

    • Solution: While a 1:1 stoichiometry is theoretically sound, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent, which is typically the 4,5-dichloroimidazole in this case. Ensure you are using at least 1.1 equivalents of the base to ensure full deprotonation.

  • Atmosphere Control: Oxygen can potentially interfere with the reaction, though this is less common for SNAr than for metal-catalyzed reactions.

    • Solution: For maximum reproducibility, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.

Issue Cluster: Impurity Formation and Purification

Question 3: My LC-MS analysis shows a major side product with the same mass as my desired product. What is the likely cause?

Answer: This is a classic sign of regioisomer formation. Although 4,5-dichloroimidazole is a symmetric molecule, if you were using an unsymmetrical imidazole (e.g., 4-methylimidazole), N-arylation can occur at either the N-1 or N-3 position, leading to two different products with the same mass.[5][6]

  • For your specific synthesis of this compound, this is not an issue as the imidazole is symmetric. However, if you see an unexpected isomer, double-check the structure of your imidazole starting material. Impurities in the starting material could lead to side products.

Question 4: My final product is an oil or is difficult to crystallize, making purification by column chromatography the only option. How can I improve the final product's physical form?

Answer: Difficulty in crystallization is common for complex organic molecules.

  • Causality: The presence of minor, structurally similar impurities can inhibit the formation of a crystal lattice. Residual solvent can also act as a plasticizer.

  • Solution:

    • High-Purity Fractions: During column chromatography, collect smaller fractions and analyze them carefully by TLC or LC-MS. Combine only the fractions with the highest purity (>99%).

    • Recrystallization Solvent Screening: Take a small amount of your purified, concentrated product and test a range of solvent systems for recrystallization. Start with a single solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate) and then move to binary solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). The goal is to find a system where your product is soluble at high temperatures but poorly soluble at low temperatures.

    • Trituration: If recrystallization fails, try trituration. Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to your oily product and stir or sonicate vigorously. This can sometimes induce precipitation or crystallization of the pure compound, leaving impurities dissolved.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this SNAr reaction? A: The most commonly successful and scalable combination is potassium carbonate (K₂CO₃) as the base in anhydrous dimethylformamide (DMF) as the solvent.[4] For reactions that are sluggish, switching to sodium hydride (NaH) in DMF can increase the rate, but requires more stringent handling and anhydrous conditions.

Q2: Are there alternative, potentially higher-yielding synthetic routes? A: Yes. While SNAr is very effective due to the highly activated aryl halide, metal-catalyzed cross-coupling reactions are a powerful alternative, especially if dealing with less activated aryl halides.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for forming C-N bonds and often proceeds under milder conditions than SNAr.[5][7] It would involve using an aryl bromide or chloride with a suitable palladium catalyst and phosphine ligand.

  • Ullmann Condensation: This is a copper-catalyzed N-arylation that is also very effective for imidazoles. Modern protocols use catalytic amounts of copper with specific ligands, allowing for lower reaction temperatures than traditional Ullmann conditions.[3][8]

Q3: What are the key safety precautions for handling the reagents? A:

  • 4,5-dichloroimidazole: Is an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • 1-Fluoro/Chloro-2-nitro-4-(trifluoromethyl)benzene: These are irritants and are toxic. Avoid inhalation and skin contact.

  • DMF/DMSO: These are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves (nitrile gloves are common, but check compatibility).

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Table 1: Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
4,5-Dichloroimidazole136.981.01.37 g (10.0 mmol)
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene209.111.052.20 g (10.5 mmol)
Potassium Carbonate (K₂CO₃), anhydrous138.211.52.07 g (15.0 mmol)
Anhydrous Dimethylformamide (DMF)--20 mL
Step-by-Step Methodology
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloroimidazole (1.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Aryl Halide Addition: Stir the mixture for 15 minutes, then add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.20 g, 10.5 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold hexanes to aid in drying.

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture. If necessary, perform column chromatography on silica gel.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. Available at: [Link][9]

  • SciSpace. Modern Aspects of the Smiles Rearrangement. Available at: [Link][10]

  • Zheng, Y. J., Tice, C. M., & Singh, S. B. (2015). Radical Smiles Rearrangement: An Update. Molecules, 20(7), 12786–12809. Available at: [Link][11]

  • Konopelski, J. P., et al. (2000). Complete N-1 regiocontrol in the formation of N-arylimidazoles. Synthesis of the active site His-Tyr side chain coupled dipeptide of cytochrome c oxidase. Organic Letters, 2(20), 3055-3057. Available at: [Link][12]

  • Çetinkaya, S., & Çetinkaya, B. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 175-181. Available at: [Link][4]

  • Mondal, S. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Available at: [Link][13]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link][14]

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2016). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. Available at: [Link][15]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191-6194. Available at: [Link][3]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link][8]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link][5][6]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link][7]

  • Ritleng, V., et al. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-aryl-imidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1681-1686. Available at: [Link][16]

  • Sharma, P., & Sharma, R. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 38(3). Available at: [Link][17]

  • Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1033. Available at: [Link][1]

  • Gawas, D., et al. (2020). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Scientific Reports, 10, 19199. Available at: [Link][18]

  • ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes. Available at: [Link][2]

Sources

troubleshooting guide for the N-arylation of 4,5-dichloroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-arylation of 4,5-dichloroimidazole

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the N-arylation of 4,5-dichloroimidazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The N-arylation of 4,5-dichloroimidazole, an electron-deficient heterocycle, presents unique challenges that require a nuanced approach beyond standard cross-coupling protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very low or no conversion in my Palladium-catalyzed N-arylation of 4,5-dichloroimidazole. What is the most likely cause?

This is the most common issue encountered with this substrate. The primary culprit is often the inhibition of the active catalyst formation by the imidazole substrate itself. Imidazoles, especially electron-deficient ones, can coordinate strongly to the palladium center, preventing the phosphine ligand from binding and forming the catalytically active Pd(0) species.[1][2][3][4]

Core Insight: Your standard procedure of mixing all reagents at once is likely setting the reaction up for failure. The imidazole is effectively "poisoning" the palladium before it can form the active complex with the ligand.

Solution: Catalyst Pre-activation

You must form the active Pd(0)-ligand complex before introducing the 4,5-dichloroimidazole.

Experimental Protocol: Catalyst Pre-activation for Buchwald-Hartwig Amination

  • Inert Atmosphere: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the Palladium source (e.g., Pd₂(dba)₃) and the appropriate biarylphosphine ligand (e.g., a Josiphos-type or Buchwald ligand).

  • Solvent Addition: Add the anhydrous, degassed reaction solvent (e.g., toluene or dioxane).

  • Activation: Stir the mixture at a set temperature (e.g., 80-100 °C) for 10-15 minutes. You should observe a distinct color change, indicating the formation of the active Pd(0)Lₙ complex.

  • Reagent Addition: After the pre-activation period, cool the mixture to room temperature. Then, add the 4,5-dichloroimidazole, the aryl halide, and the base (e.g., NaOtBu or K₃PO₄).

  • Reaction: Heat the reaction to the target temperature and monitor for progress.

This pre-activation step is the single most critical adjustment for ensuring a successful reaction with inhibitory substrates like imidazoles.[2][3]

Q2: My reaction is still sluggish even after catalyst pre-activation. How do I choose the optimal Palladium catalyst system (ligand, precursor, base)?

If pre-activation doesn't completely solve the problem, a systematic optimization of the reaction components is necessary. The electron-deficient nature of both the imidazole and the chloro-substituents demands a highly active catalyst system.

A. Ligand Selection: Standard ligands like P(o-tolyl)₃ are often insufficient. You need sterically hindered, electron-rich dialkylbiaryl phosphine ligands.[5] These ligands promote the crucial reductive elimination step and stabilize the palladium center.

B. Base Selection: The choice of base is critical and depends on the functional group tolerance of your aryl halide.

  • Strong Bases (NaOtBu, LHMDS): Highly effective for generating the imidazolide anion, which is the active nucleophile. Use with caution if your aryl halide has base-sensitive functional groups like esters.[6]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): Offer better functional group compatibility but may require higher temperatures or longer reaction times. They are often a good starting point for optimization.[7]

C. Solvent Choice: The solvent must be able to dissolve the reagents, particularly the base-imidazole adduct.

  • Aromatic Hydrocarbons (Toluene, Xylene): Common and effective but may not be suitable for all bases.[8]

  • Ethers (Dioxane, THF): Good general-purpose solvents for Buchwald-Hartwig reactions.[8][9] Note that 1,4-dioxane is under increasing regulatory scrutiny and should be replaced where possible.

Data Presentation: Recommended Pd-Catalyst Systems

ComponentRecommendationRationale & Causality
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available; Pd(OAc)₂ requires in-situ reduction, while Pd₂(dba)₃ is a more direct source of Pd(0).
Ligand tBuXPhos, RuPhos, Josiphos-familyBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. Essential for challenging substrates.[5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases promote deprotonation of the imidazole N-H, but weaker carbonate bases offer better functional group tolerance.[7][10]
Solvent Toluene, Dioxane, CPMEAprotic solvents are required. Choice depends on reaction temperature and solubility of reagents.[9]
Q3: I am considering a Copper-catalyzed Ullmann condensation instead. When is this a better choice and what are the key parameters?

Copper-catalyzed N-arylation (Ullmann condensation) is an excellent alternative, particularly when dealing with certain functional groups or when palladium-based methods fail. It can sometimes be more cost-effective for large-scale synthesis.[11]

When to Choose Copper:

  • Cost-Sensitivity: Copper catalysts are generally less expensive than palladium catalysts.[12]

  • Orthogonal Reactivity: If your molecule contains functional groups that are sensitive to palladium catalysis (e.g., certain alkenes or other halides), a copper system provides an orthogonal approach.[7]

  • Aryl Iodides: Ullmann-type reactions often work exceptionally well with aryl iodides.[12][13]

Key Parameters for a Successful Ullmann Condensation:

  • Copper Source: CuI is the most common and reliable precursor. Cu₂O and copper powder have also been used.[12][14]

  • Ligand: Ligandless conditions are sometimes reported, but performance is dramatically improved with a chelating ligand. 1,10-Phenanthroline derivatives, particularly 4,7-dimethoxy-1,10-phenanthroline, are highly effective for the N-arylation of imidazoles.[12][13][15]

  • Base: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are the most frequently used bases.[12][16]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typical, as these reactions may require higher temperatures than their Pd-catalyzed counterparts.[11]

Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation

  • Setup: To a reaction vial, add CuI (5-10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%), 4,5-dichloroimidazole (1.0 eq), the aryl halide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous, degassed DMSO or DMF.

  • Reaction: Seal the vial and heat to 110-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water to remove the DMF/DMSO and inorganic salts. The product can then be purified by column chromatography.

Q4: How do I troubleshoot side reactions, such as hydrodehalogenation of my aryl halide?

Hydrodehalogenation (replacement of the halide on the aryl ring with hydrogen) is a common parasitic reaction in cross-coupling chemistry. It arises from side-reactions within the catalytic cycle, often exacerbated by moisture or unsuitable reaction conditions.

Troubleshooting Workflow: Minimizing Side Reactions

G start High Level of Hydrodehalogenation Observed check_reagents 1. Check Reagent Purity & Dryness start->check_reagents check_base 2. Evaluate Base Choice check_reagents->check_base Reagents are pure/dry sub_reagents Use freshly dried/degassed solvents. Ensure base is anhydrous. check_reagents->sub_reagents check_temp 3. Lower Reaction Temperature check_base->check_temp Base is appropriate (e.g., K₃PO₄) sub_base Switch from alkoxide (NaOtBu) to carbonate (Cs₂CO₃). Alkoxides can be a hydride source. check_base->sub_base check_ligand 4. Increase Ligand:Metal Ratio check_temp->check_ligand Lower temp reduces reaction rate sub_temp Run at the lowest effective temperature to disfavor side reactions. check_temp->sub_temp sub_ligand A higher ligand concentration can stabilize the catalyst and favor the desired pathway. check_ligand->sub_ligand

Caption: Troubleshooting flow for hydrodehalogenation.

Q5: Which catalytic system should I try first, Palladium or Copper?

The choice depends on your specific substrate, scale, and available resources. Here is a decision-making framework to guide your selection.

Decision Tree: Choosing a Catalytic System

G start Starting N-arylation of 4,5-dichloroimidazole aryl_halide What is the Aryl Halide? start->aryl_halide functional_groups Are there sensitive functional groups? aryl_halide->functional_groups Aryl-Cl or Aryl-Br cu_system Start with Copper System (e.g., CuI / DM-Phen / Cs₂CO₃) aryl_halide->cu_system Aryl-I pd_system Start with Palladium System (e.g., Pd₂(dba)₃ / tBuXPhos / K₃PO₄) Remember to pre-activate! functional_groups->pd_system No functional_groups->cu_system Yes (e.g., base-sensitive ester)

Caption: Decision tree for selecting a catalyst system.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link][1][2][3][4]

  • MIT Open Access Articles. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link][2]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed. [Link][3]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar. [Link][4]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link][12][13][15][17]

  • Barluenga, J., et al. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. [Link][10]

  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(3), 850–854. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link][8]

  • Buchwald–Hartwig amination. Wikipedia. [Link][5]

  • Ullmann condensation. Wikipedia. [Link][11]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][16]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate. [Link][14]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][6]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. [Link][7]

Sources

stability issues of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex molecule. Due to its specific combination of functional groups—a dichlorinated imidazole ring, a nitroaromatic system, and a trifluoromethyl group—this compound presents a unique stability profile that requires careful consideration during experimental design, execution, and storage.

This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate, identify, and mitigate potential stability issues. Our approach is grounded in established chemical principles and regulatory guidelines to ensure the integrity and reproducibility of your research.

Section 1: Intrinsic Stability Profile & Key Considerations

The stability of this compound is governed by the interplay of its distinct chemical moieties. Understanding these contributions is the first step in preventing unwanted degradation.

  • Imidazole Core: The imidazole ring is amphoteric, meaning it can act as an acid or a base, making its stability susceptible to the pH of the medium.[1] While generally stable, the ring can be susceptible to strong hydrolytic conditions or oxidation.

  • Nitroaromatic Phenyl Group: The 2-nitro-4-(trifluoromethyl)phenyl group is highly electron-deficient. Nitroaromatic compounds are well-known for their susceptibility to photolytic degradation upon exposure to UV or even ambient light.[2] The nitro group can also be chemically or electrochemically reduced, forming nitroso or amino derivatives.

  • Dichloro Substituents: The chlorine atoms at the 4 and 5 positions of the imidazole ring are electron-withdrawing and may influence the overall electronic properties and reactivity of the heterocyclic system.

  • Trifluoromethyl (CFM) Group: The -CF3 group is a strong electron-withdrawing group that is generally considered to be metabolically and chemically stable, often incorporated into molecules to enhance these properties.[3]

Predicted Stability Summary

The following table summarizes the anticipated stability challenges and the primary chemical groups responsible.

Stress ConditionPredicted StabilityKey Contributing MoietyLikely Degradation Pathway
Acidic/Basic Hydrolysis Moderate to LowImidazole Ring, Nitro GroupRing opening under harsh conditions; potential modification of the nitro group.
Photolytic Exposure LowNitroaromatic Phenyl GroupPhotoreduction of the nitro group; potential cleavage of the N-phenyl bond.
Thermal Stress ModerateEntire MoleculeGeneral decomposition at elevated temperatures; specific pathways need experimental determination.
Oxidative Stress ModerateImidazole RingOxidation of the imidazole ring, potentially leading to ring-opened products.

Section 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format. Each answer provides a causal explanation and a detailed protocol for investigation.

Q1: My compound shows variable potency or an increasing number of impurity peaks when dissolved in aqueous buffers. What is the likely cause and how can I test it?

Answer: This issue strongly suggests hydrolytic instability, which is likely dependent on the pH of your buffer. The imidazole moiety's amphoteric nature makes it susceptible to both acid- and base-catalyzed degradation.[4][5][6] To confirm this, a forced hydrolysis study under acidic, neutral, and basic conditions is the standard approach.[7][8]

This protocol is designed to assess the compound's stability across a range of pH values.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water (HPLC-grade).

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of the organic solvent used for the stock.

  • Incubation:

    • Place all vials in a controlled temperature bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acidic and basic aliquots (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample) to quench the reaction.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. Compare the peak area of the parent compound and observe the formation of any new peaks (degradants). A significant decrease in the parent peak area in the stressed samples compared to the control indicates degradation.

cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution in ACN Acid 0.1 M HCl Prep->Acid Base 0.1 M NaOH Prep->Base Neutral HPLC Water Prep->Neutral Control ACN (No Stress) Prep->Control Sample Sample at T=0, 2, 4, 8, 24h Acid->Sample Base->Sample Neutral->Sample HPLC HPLC-UV Analysis Control->HPLC Neutralize Neutralize Acid/Base Samples Sample->Neutralize Neutralize->HPLC Result Compare Parent Peak Area & Degradant Profile HPLC->Result

Caption: Workflow for conducting a forced hydrolysis study.

Q2: I observe degradation of my compound in solution even when stored at low temperatures in a neutral buffer. Why is this happening?

Answer: This scenario points towards photosensitivity. The nitroaromatic group in the molecule is a strong chromophore that readily absorbs UV-Vis light, which can trigger photochemical degradation.[2] Standard laboratory lighting can often provide enough energy to initiate this process over time. A forced photostability study is required to confirm this and to determine appropriate handling conditions.

This protocol assesses the impact of light exposure on the compound in both solid and solution states.[9][10]

  • Sample Preparation:

    • Solid State: Place a thin layer (approx. 1-3 mm) of the solid compound in two separate, chemically inert, transparent containers (e.g., petri dishes).

    • Solution State: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 1:1 Acetonitrile:Water). Transfer into two separate, transparent quartz cuvettes or vials.

  • Controls:

    • Dark Controls: Wrap one solid sample and one solution sample completely in aluminum foil to serve as dark controls. These will account for any degradation not caused by light (e.g., thermal).

  • Exposure:

    • Place all four samples (exposed and dark controls) in a photostability chamber.

    • Expose them to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis:

    • At the end of the exposure period, prepare all samples (including dark controls) for analysis. For the solid sample, dissolve a precisely weighed amount in a suitable solvent.

    • Analyze all samples using a stability-indicating HPLC-UV method.

    • Compare the chromatograms of the light-exposed samples to the dark controls. The appearance of new peaks or a significant decrease in the parent peak area in the exposed sample relative to the dark control confirms photosensitivity.

cluster_setup Photostability Chamber (ICH Q1B Light Source) cluster_solid Solid State cluster_solution Solution State Solid_Exposed Sample 1 (Exposed) Analysis HPLC-UV Analysis Solid_Exposed->Analysis Solid_Dark Sample 2 (Dark Control) Wrapped in Foil Solid_Dark->Analysis Sol_Exposed Sample 3 (Exposed) Sol_Exposed->Analysis Sol_Dark Sample 4 (Dark Control) Wrapped in Foil Sol_Dark->Analysis Conclusion Compare Exposed vs. Dark Control Assess Photodegradation Analysis->Conclusion

Caption: Setup for a comprehensive photostability study.

Q3: How do I establish a reliable analytical method to track the stability of this compound?

Answer: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.[7] For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice. The key is to challenge the method with samples generated from forced degradation studies.

  • Generate Stressed Samples: Perform forced degradation studies as described in Protocols 1 and 2 (hydrolysis, photolysis) as well as thermal and oxidative stress. The goal is to generate a mixture containing the parent compound and its potential degradation products. A degradation of 5-20% is generally considered optimal for method development.[7]

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution using Acetonitrile (Solvent B) and a buffered aqueous phase like 0.1% Formic Acid or a phosphate buffer (Solvent A).

  • Method Optimization:

    • Inject a cocktail of your stressed samples.

    • Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • Use a Photodiode Array (PDA) detector to check for peak purity. The peak for your parent compound should be spectrally pure in all stressed samples, confirming no co-elution.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is proven by the method's ability to resolve the parent drug from all degradation products.

A Perform Forced Degradation (Acid, Base, Heat, Light, Peroxide) B Create Degradation Cocktail (Mix of Stressed Samples) A->B C Screen HPLC Conditions (Column, Mobile Phase) B->C D Optimize Separation (Gradient, Flow Rate) C->D E Check Peak Purity (PDA Detector) D->E F Is Parent Peak Resolved & Pure? E->F G Method is Stability-Indicating F->G Yes H Re-optimize Conditions F->H No H->D

Caption: Logical workflow for developing a stability-indicating HPLC method.

Section 3: Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. Experimental confirmation using techniques like LC-MS/MS is essential for definitive structure elucidation of any observed degradants.

cluster_products Potential Degradation Products Parent This compound P1 Hydrolysis Products (e.g., Imidazole Ring Opening) Parent->P1 H₂O / H⁺ or OH⁻ P2 Photoreduction Products (e.g., Nitroso or Amino derivative) Parent->P2 Light (hν) P3 Oxidative Products (e.g., N-oxides) Parent->P3 [O] (e.g., H₂O₂)

Caption: Hypothesized degradation pathways for the target compound.

References

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • In which direction does imidazole affect the pH?Chemistry Stack Exchange.
  • Atmospheric Photochemical Oxid
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.JETIR.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency (EMA).
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

Technical Support Center: Overcoming Low Reactivity in the Synthesis of Trifluoromethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists and researchers navigating the complexities of synthesizing trifluoromethylphenyl-containing molecules. The trifluoromethyl (-CF3) group is a powerful tool in modern drug design and materials science, lauded for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, its strong electron-withdrawing nature significantly deactivates the aromatic ring, often leading to frustratingly low reactivity in common synthetic transformations.[5][6][7]

This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these challenges. We will delve into the "why" behind the low reactivity and offer actionable solutions to drive your reactions to completion.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when working with trifluoromethylphenyl substrates.

Q1: Why is my trifluoromethylphenyl halide failing to react in a standard cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?

A1: The potent electron-withdrawing effect of the -CF3 group is the primary culprit.[6][7] This effect decreases the electron density of the aromatic ring, making oxidative addition of a low-valent metal catalyst (e.g., Pd(0), Ni(0)) to the carbon-halogen bond significantly more challenging. This is often the rate-limiting step in many cross-coupling catalytic cycles.[8][9] Essentially, the carbon atom of the C-X bond is less "willing" to accept the electrons from the metal center.

Q2: I'm observing no reaction or very low conversion in a nucleophilic aromatic substitution (SNAr) with a trifluoromethylphenyl halide. What's going wrong?

A2: While the -CF3 group is strongly electron-withdrawing, which should in theory activate the ring for nucleophilic attack, other factors can impede the reaction.[10] The position of the -CF3 group relative to the leaving group is critical. For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate through resonance.[10] If the -CF3 group is in the meta position, this stabilization is not possible, and the reaction rate will be significantly slower. Additionally, a poor leaving group or a weak nucleophile can also contribute to low reactivity.

Q3: Are there any general strategies to enhance the reactivity of trifluoromethylphenyl compounds?

A3: Absolutely. Here are a few key strategies to consider:

  • Catalyst and Ligand Selection: Employing more electron-rich and sterically bulky phosphine ligands can often promote the challenging oxidative addition step in cross-coupling reactions.[9] For some transformations, switching from palladium to a more reactive nickel catalyst can be beneficial.

  • Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the high barrier of C-X bond activation.[5] The use of microwave irradiation can also be effective in accelerating sluggish reactions.[11]

  • Choice of Leaving Group: For cross-coupling and nucleophilic substitution reactions, the reactivity of the halide leaving group generally follows the trend I > Br > Cl >> F.[12][13] If you are struggling with a chloride, switching to a bromide or iodide substrate, if synthetically feasible, can dramatically improve reaction rates.

Part 2: Troubleshooting Guides for Common Synthetic Challenges

This section provides more in-depth, step-by-step guidance for specific problematic reactions.

Troubleshooting Guide 1: Unsuccessful Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Low to no conversion of the trifluoromethylphenyl halide starting material.

  • Formation of homocoupled boronic acid byproducts.

  • Decomposition of the starting materials or catalyst.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solutions & Protocols
Inefficient Oxidative Addition The electron-poor nature of the trifluoromethylphenyl ring hinders the initial insertion of the Pd(0) catalyst into the C-X bond.[6][7][8]1. Switch to a more electron-rich ligand: Try bulky, electron-donating phosphine ligands like BrettPhos or RuPhos. These ligands stabilize the electron-rich metal center and promote oxidative addition.[9] 2. Increase reaction temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for decomposition by TLC or LC-MS. 3. Use a more active catalyst system: Consider using a pre-formed Pd(I) dimer or a nickel-based catalyst, which can exhibit higher reactivity towards electron-deficient aryl halides.
Poor Transmetalation The transfer of the organic group from the boron atom to the palladium center can be slow, especially with sterically hindered boronic acids or esters.1. Use a stronger base: Potassium phosphate or cesium carbonate are often more effective than sodium carbonate in promoting transmetalation. 2. Add a fluoride source: In some cases, the addition of a fluoride source like CsF can accelerate the transmetalation step.
Catalyst Deactivation The palladium catalyst can be poisoned by impurities or decompose at high temperatures.1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Use a pre-catalyst: Palladium pre-catalysts are often more stable and provide more consistent results.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Electron-Deficient Aryl Halides

  • Reagent Preparation: In a glovebox, add the trifluoromethylphenyl halide (1.0 mmol), boronic acid or ester (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)2 (2 mol%) and SPhos (4 mol%)) to an oven-dried reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[14]

Troubleshooting Guide 2: Sluggish Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Incomplete consumption of the trifluoromethylphenyl halide.

  • Low yield of the desired substituted product.

  • Reaction stalls after initial conversion.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solutions & Protocols
Insufficient Ring Activation The trifluoromethyl group is not positioned ortho or para to the leaving group, leading to poor stabilization of the Meisenheimer intermediate.[10]1. Re-evaluate substrate design: If possible, redesign the synthesis to place the -CF3 group in the ortho or para position. 2. Increase reaction temperature: Higher temperatures can help overcome the activation barrier, but be mindful of potential side reactions.
Poor Leaving Group The leaving group is not sufficiently electronegative or is a poor leaving group for other reasons (e.g., C-F bond is very strong).[13]1. Switch to a better leaving group: If starting from a fluoro-substituted ring, consider if a chloro- or bromo-analog is accessible. While counterintuitive, for SNAr, the rate-determining step is often the nucleophilic attack, not the C-X bond cleavage, and more polarizable halides can sometimes be more effective.[10]
Weak Nucleophile The nucleophile is not strong enough to attack the electron-deficient aromatic ring.1. Use a stronger nucleophile: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS). 2. Choose an appropriate solvent: A polar aprotic solvent like DMSO or DMF is generally preferred for SNAr reactions as it does not solvate the nucleophile as strongly as a protic solvent.[15]

Experimental Protocol: General Procedure for SNAr with Trifluoromethylphenyl Halides

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere, add the trifluoromethylphenyl halide (1.0 mmol) and the appropriate solvent (e.g., DMSO, 5 mL).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 mmol) to the reaction mixture. If the nucleophile is an alcohol or amine, pre-treat it with a strong base (e.g., NaH) in a separate flask before adding the aryl halide solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography or recrystallization.[14]

Part 3: Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding and troubleshooting, the following diagrams illustrate a key reaction mechanism and a decision-making workflow.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_ts Oxidative Addition (Often Rate-Limiting for CF3-ArX) pd0->oa_ts + Ar(CF3)-X pd2_complex Ar(CF3)-Pd(II)(X)L2 oa_ts->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar(CF3)-Pd(II)(R)L2 transmetalation->pd2_r_complex re Reductive Elimination pd2_r_complex->re re->pd0 Catalyst Regeneration product Ar(CF3)-R re->product boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation arx Ar(CF3)-X arx->oa_ts

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow start Low Reactivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type cross_coupling Cross-Coupling? check_reaction_type->cross_coupling Yes snar SNAr? check_reaction_type->snar No optimize_catalyst Optimize Catalyst/Ligand cross_coupling->optimize_catalyst other Other? snar->other No check_position Check CF3 Position (Ortho/Para?) snar->check_position Yes consult_literature Consult Literature for Specific Substrate other->consult_literature increase_temp Increase Temperature optimize_catalyst->increase_temp change_lg Change Leaving Group (I > Br > Cl) increase_temp->change_lg change_lg->consult_literature stronger_nucleophile Use Stronger Nucleophile/ Anhydrous Conditions check_position->stronger_nucleophile stronger_nucleophile->increase_temp

Caption: A decision tree for troubleshooting low reactivity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry - Reddit. [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]

  • Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. PubMed. [Link]

  • An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]

  • Fluorine-based new drug synthesis at lightning speed. ScienceDaily. [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

  • Nucleophilic substitution. Wikipedia. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds. Chemistry Europe. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

  • Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? r/chemistry - Reddit. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • (PDF) 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. ResearchGate. [Link]

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Technical Support Center: Reducing Impurities in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to product purity during the synthesis of imidazoles. Given their importance as core structural motifs in numerous pharmaceuticals, achieving high purity is paramount.[1][2][3]

This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My final imidazole product is discolored (yellow to brown). What are the likely causes and how can I fix it?

A1: Discoloration is a common issue, often stemming from trace impurities formed through oxidation or side reactions. The highly conjugated nature of these impurities leads to absorption in the visible spectrum.

  • Causality:

    • Oxidation: The imidazole ring can be susceptible to oxidation, especially under harsh reaction conditions (e.g., high heat, prolonged reaction times) or exposure to air during workup.[2]

    • Side Reactions: In syntheses like the Debus-Radziszewski method, side reactions can form colored byproducts such as oxazoles or other condensed heterocyclic compounds.[4]

    • Residual Starting Materials: Some starting materials, like glyoxal, can polymerize or degrade under reaction conditions to form colored tars.[5]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Temperature Optimization: Systematically lower the reaction temperature to find a balance between an acceptable reaction rate and the minimization of byproduct formation.[4]

    • Decolorization: During workup, treat the solution of your crude product with activated charcoal. The charcoal adsorbs many colored impurities, which can then be removed by hot filtration.[6] Be cautious not to use an excessive amount, as it can also adsorb your desired product.

Q2: I'm seeing persistent starting materials in my final product's NMR/LC-MS. How can I improve their removal?

A2: This indicates either an incomplete reaction or an inefficient purification strategy. The choice of removal technique depends heavily on the specific starting materials.

  • Causality:

    • Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.[4] For multi-component reactions, ensuring the correct balance is critical.

    • Inefficient Workup: A simple extraction may not be sufficient to remove all unreacted precursors, especially if they have similar solubility profiles to the product.

  • Troubleshooting Steps:

    • Stoichiometry Adjustment: Experiment with slightly adjusting the molar ratios. For instance, in the Debus-Radziszewski synthesis, using a slight excess of the ammonia source (like ammonium acetate) is a common strategy to drive the reaction to completion.[4][7]

    • Acid-Base Extraction: Leverage the basicity of the imidazole ring. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The imidazole product will move to the aqueous layer as a salt, while many non-basic impurities and starting materials remain in the organic layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or NaHCO₃), and the pure product re-extracted into an organic solvent.[8]

    • Reactive Quenching: For unreacted aldehydes, consider a quenching step. After the reaction is complete, adding a small amount of a primary amine or sodium bisulfite can form water-soluble adducts that are easily removed during an aqueous workup.

Q3: My column chromatography purification gives poor separation and significant tailing. What can I do to improve it?

A3: Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel. It's caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole and the acidic silanol groups on the silica surface.[8]

  • Causality:

    • Acid-Base Interaction: The Lewis basic sites on the imidazole ring bind strongly to the Brønsted-Lowry acidic sites of the silica gel, causing the compound to "stick" and elute slowly and broadly (tailing).

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This base will compete for the acidic sites on the silica gel, masking them from your product and leading to sharper peaks and better separation.[8]

    • Change the Stationary Phase: Switch from silica gel to neutral or basic alumina. Alumina has a more basic surface and often provides superior separation for basic compounds by minimizing the strong acidic interactions that cause tailing.[8]

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite first. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and improved resolution.[8]

Troubleshooting Guides & In-Depth Protocols

This section provides a more detailed examination of specific impurity issues and step-by-step protocols for their resolution.

Guide 1: Issue - Low Yield in Debus-Radziszewski Synthesis

Low yields in this classic multi-component synthesis are often traced back to competing side reactions or suboptimal conditions.[4][9] The primary goal is to favor the desired imidazole-forming pathway over alternatives.

Logical Troubleshooting Workflow

G start Low Yield Observed cond1 Reaction Conditions Harsh? start->cond1 action1 Optimize Temperature: Systematically decrease temp. (e.g., from 160°C to 140°C) cond1->action1 Yes cond2 Stoichiometry Optimal? cond1->cond2 No action1->cond2 action2 Adjust Reactant Ratios: Increase excess of ammonia source (e.g., ammonium acetate) cond2->action2 No cond3 Solubility Issues? cond2->cond3 Yes action2->cond3 action3 Change Solvent or Add Co-solvent cond3->action3 Yes cond4 Side Reactions Prevalent? cond3->cond4 No action3->cond4 action4 Employ a Catalyst (e.g., Lewis acids) or Use Microwave Synthesis cond4->action4 Yes end Yield Improved cond4->end No action4->end

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Guide 2: Purification of a Crystalline Imidazole (e.g., Lophine)

For solid imidazole products, recrystallization is a powerful and cost-effective final purification step to achieve high purity.[6][8] The key is selecting an appropriate solvent system.

Protocol 1: Optimized Recrystallization
  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for imidazoles include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.[10][11]

  • Dissolution: Place the crude, solid imidazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. If colored impurities are present, this is the point to cool the solution slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice-water bath can maximize the yield.[12]

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Purification Method Comparison
Purification MethodTypical Purity AchievedTypical Yield RangeBest Suited ForKey Limitation
Recrystallization >99%50-85%Final purification of solid products.[8]Requires a suitable solvent; yield can be lower.[8]
Column Chromatography >95%60-90%Complex mixtures or removing closely related impurities.[8]Can be time-consuming and uses large solvent volumes.
Acid-Base Extraction >98%80-95%Removing non-basic or neutral impurities.Product must be stable to acidic/basic conditions.
Vacuum Distillation >95%VariesPurifying volatile or liquid imidazoles.[4]Not suitable for non-volatile or heat-sensitive compounds.
Guide 3: Addressing Impurities from N-Alkylation Reactions

A common synthesis involves the N-alkylation of an existing imidazole ring.[13][14] A frequent impurity is the unreacted starting imidazole. Acid-base extraction is exceptionally effective here.

Mechanism of Separation: Acid-Base Extraction

The process hinges on the differential basicity of the starting material and the product. While both are basic, their salts may have different solubilities, or the unreacted alkylating agent can be separated.

G cluster_0 Organic Phase (e.g., DCM) cluster_1 Aqueous Phase (1M HCl) cluster_2 Organic Phase (DCM) crude Crude Mixture: N-Alkylated Imidazole (Product) Unreacted Imidazole (SM) Other Impurities salts Imidazole Salts: [Product-H]+Cl- [SM-H]+Cl- crude->salts Add 1M HCl & Shake (Protonation) sep1 Separate Layers pure_product Pure N-Alkylated Imidazole salts->pure_product 1. Basify with NaOH 2. Re-extract with DCM sep2 Separate Layers

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction for N-Alkylated Imidazoles
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.[8]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Cap the funnel and shake vigorously, venting frequently. Allow the layers to separate. The basic imidazole compounds will be protonated and extracted into the aqueous layer.

  • Separation: Drain the lower organic layer, which contains neutral impurities.

  • Basification: To the aqueous layer remaining in the funnel, slowly add a base (e.g., 1 M NaOH solution) with swirling until the solution is basic (confirm with pH paper). This deprotonates the imidazole salts, regenerating the neutral, organic-soluble products.

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of fresh organic solvent (e.g., 3 x 30 mL of DCM).[8]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.[8]

By understanding the chemical nature of the likely impurities and applying these targeted purification strategies, researchers can significantly improve the quality and purity of their synthesized imidazole products.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • G.S.S.S. Toor, R.S. Kumar, M.M. Reddy, K. Mukkanti. (n.d.). Convenient and Improved One Pot Synthesis of Imidazole. Rasayan J. Chem.
  • Tom's Lab. (2018, June 10). Synthesis and Chemiluminescence of Lophine [Video]. YouTube. Retrieved from [Link]

  • Kampf, J. W., & Matzger, A. J. (2009). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • Request PDF. (2025, August 8). Crystal structures and solution spectroscopy of lophine derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide? Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • de Souza, M. V. N. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1234.
  • Singh, R., et al. (2021). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 83(2), 332-338.

Sources

Technical Support Center: Scale-Up of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a multi-step process. A common conceptual pathway begins with the nitration of a suitable trifluoromethylated aniline, followed by a reaction to form the imidazole ring, and subsequent chlorination. The exact sequence of steps can vary, and process optimization is crucial for high yield and purity.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The nitration step is highly exothermic and requires strict temperature control to prevent thermal runaway.[1][2] The use of mixed acids (sulfuric and nitric acid) presents significant corrosion hazards.[3] Additionally, the starting materials and intermediates, particularly nitroaromatic compounds, can be toxic and require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).[2]

Q3: Why is the trifluoromethyl group significant in this synthesis?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[4][5] This property significantly influences the reactivity of the aromatic ring, making electrophilic substitution reactions like nitration more challenging and affecting the regioselectivity of the reaction.[6][7] It also impacts the physical properties of the final compound, such as lipophilicity and stability.[4]

Q4: What are the common impurities encountered in the final product?

A4: Common impurities can include regioisomers from the nitration step, incompletely chlorinated intermediates, and byproducts from side reactions. The presence of these impurities can complicate purification and affect the quality of the final product.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the scale-up of this compound production.

Issue 1: Low Yield and Poor Regioselectivity in the Nitration Step

Q: My nitration of the 4-(trifluoromethyl)aniline precursor results in a low yield of the desired 2-nitro isomer and a significant amount of other isomers. How can I improve this?

A: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring and directs incoming electrophiles to the meta position.[6][7] Achieving the desired ortho-nitration can be challenging.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Nitrating Agent - Experiment with different nitrating agents, such as nitric acid in acetic anhydride or nitronium tetrafluoroborate.These reagents can sometimes offer better regioselectivity for deactivated rings compared to standard mixed acid conditions.
Incorrect Reaction Temperature - Carefully control the temperature during the addition of the nitrating agent. Lower temperatures (e.g., 0-5 °C) often favor the desired isomer.Temperature fluctuations can lead to the formation of undesired byproducts and reduce selectivity.[8]
Insufficient Mixing - Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent.Poor mixing can lead to localized "hot spots" and non-uniform reaction conditions, resulting in inconsistent product ratios.[8]
Issue 2: Incomplete Chlorination of the Imidazole Ring

Q: I am observing significant amounts of mono-chlorinated imidazole in my final product. How can I drive the reaction to completion?

A: Achieving complete dichlorination of the imidazole ring can be difficult, especially on a larger scale.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Chlorinating Agent - Increase the molar ratio of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide).A stoichiometric excess of the chlorinating agent is often required to ensure complete reaction.
Inadequate Reaction Time or Temperature - Monitor the reaction progress using TLC or HPLC and ensure it is allowed to proceed to completion. A moderate increase in temperature may be necessary.The second chlorination step may have a higher activation energy than the first.
Deactivation of the Imidazole Ring - The presence of the electron-withdrawing nitrophenyl group can deactivate the imidazole ring towards further electrophilic substitution.Consider using a more potent chlorinating system or a catalyst to overcome the deactivation.
Issue 3: Formation of Tar and Dark-Colored Byproducts

Q: The reaction mixture turns dark, and I am isolating a significant amount of tar-like material, making purification difficult. What is causing this?

A: The formation of dark-colored byproducts and tars is often a sign of decomposition or side reactions, which can be exacerbated at a larger scale.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Overheating during Nitration - Implement strict temperature control protocols. For large-scale reactions, consider using a continuous flow reactor for better heat management.[9][10]Nitration reactions are highly exothermic, and loss of temperature control can lead to runaway reactions and decomposition of the starting material and product.[1]
Oxidation of the Aniline Precursor - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Anilines can be susceptible to oxidation, especially in the presence of strong acids and oxidizing agents.
Instability of Nitro Compounds - Avoid prolonged exposure of the nitro-substituted intermediates to high temperatures.Nitroaromatic compounds can be thermally sensitive and may decompose if subjected to harsh conditions for extended periods.
Issue 4: Difficulties in Product Isolation and Purification

Q: I am struggling to obtain a pure, crystalline product. The crude material is an oil or a sticky solid. What purification strategies can I employ?

A: The purification of highly functionalized molecules like this compound can be challenging due to the presence of multiple polar groups and potential impurities.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Isomeric Impurities - Employ column chromatography with a suitable solvent system to separate the isomers.Isomers often have slightly different polarities, allowing for their separation by chromatography.
Residual Inorganic Salts - Thoroughly wash the crude product with water to remove any inorganic salts from the reaction workup.Salts can interfere with crystallization and contaminate the final product.
Inappropriate Crystallization Solvent - Screen a variety of solvents and solvent mixtures to find a suitable system for crystallization. Techniques like anti-solvent crystallization may also be effective.The choice of crystallization solvent is critical for obtaining a well-defined crystalline product.[11]

Visualizing the Process: Diagrams and Workflows

Conceptual Synthetic Pathway

G A 4-(Trifluoromethyl)aniline B Nitration (Mixed Acid) A->B Step 1 C 2-Nitro-4-(trifluoromethyl)aniline B->C D Imidazole Ring Formation C->D Step 2 E 1-[2-Nitro-4-(trifluoromethyl)phenyl]imidazole D->E F Chlorination E->F Step 3 G This compound F->G

Caption: A conceptual multi-step synthesis pathway.

Troubleshooting Decision Tree for Low Nitration Yield

G start Low Yield in Nitration q1 Is the reaction temperature well-controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are isomeric byproducts the main issue? a1_yes->q2 s1 Improve cooling and monitoring. Consider a flow reactor for better heat transfer. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Optimize nitrating agent and reaction conditions for better regioselectivity. a2_yes->s2 q3 Is there evidence of decomposition (dark color, tar)? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Use an inert atmosphere. Avoid prolonged high temperatures. a3_yes->s3 end Re-evaluate starting material purity. a3_no->end

Caption: A decision tree for troubleshooting low nitration yields.

References

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • ResearchGate. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of Dichlorinated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dichlorinated imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying dichlorinated imidazoles in complex matrices?

The most common and robust techniques are hyphenated chromatographic methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is suitable for simpler matrices and higher concentrations.[1][2] However, for complex biological or environmental samples where high sensitivity and selectivity are paramount, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives, though it may require a derivatization step.[1]

Q2: What are the most significant challenges when developing a method for dichlorinated imidazoles?

Researchers frequently encounter four main obstacles:

  • Matrix Effects: Co-eluting endogenous compounds from the sample (e.g., phospholipids in plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4][6]

  • Poor Peak Shape: As basic compounds, imidazoles can interact with acidic residual silanols on silica-based HPLC columns, causing peak tailing and reduced resolution.[7]

  • Isomer Separation: Dichlorinated imidazoles can exist as various structural isomers (e.g., 4,5-dichloroimidazole), which may have nearly identical physicochemical properties, making chromatographic separation difficult.[8][9]

  • Low Recovery During Sample Preparation: The choice of extraction technique is critical. Inefficient extraction can lead to significant analyte loss and poor method sensitivity.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both the "what" and the "why" for each recommended solution.

Problem 1: Poor Chromatographic Peak Shape (Tailing Peaks)

Q: My dichlorinated imidazole analyte is producing a tailing peak in my reversed-phase HPLC analysis. What's causing this and how do I fix it?

A: This is a classic issue stemming from secondary ionic interactions between the basic imidazole nitrogen and acidic silanol groups on the silica column packing. [7] This interaction slows a portion of the analyte molecules as they pass through the column, resulting in a "tail."

Workflow for Diagnosing and Resolving Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Protocols & Explanations:

  • Mobile Phase Modification (First Line of Defense):

    • Action: Add a small concentration of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[5][10]

    • Causality: The acid protonates the basic imidazole analyte, giving it a consistent positive charge. It also protonates the acidic silanol groups on the stationary phase, effectively "shielding" them and minimizing the unwanted secondary interactions.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., ultrapure water).

      • For every 1000 mL of water, add 1 mL of formic acid.

      • Sonicate the mobile phase to degas.

      • Re-equilibrate your HPLC system with the new mobile phase for at least 10-15 column volumes before injection.

  • Column Selection (Hardware Solution):

    • Action: Use a modern, high-purity, end-capped column (e.g., a high-quality C8 or C18). Many manufacturers also offer columns specifically designed for the analysis of basic compounds.

    • Causality: "End-capping" is a chemical process that covers most of the accessible residual silanols with a less reactive group (like a trimethylsilyl group), physically blocking them from interacting with your analyte.

    • Recommended Column Chemistries:

      Column Type Phase Particle Size (µm) Recommended For
      Thermo Scientific® BDS Hypersil C8 C8 5 General purpose, good for imidazoles[1][2]
      Waters Oasis HLB Polymer 2.5 - 5 Excellent for SPE and analysis from complex matrices[1][5]

      | Agilent Zorbax SB-C18 | C18 | 3.5 - 5 | Stable at low pH, ideal when using acidic modifiers |

Problem 2: High Signal Variability & Poor Sensitivity in Biological Samples (Matrix Effects)

Q: My results are inconsistent when analyzing dichlorinated imidazoles in plasma. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, particularly ion suppression in LC-MS/MS, are a major challenge in bioanalysis.[4][11] They occur when co-eluting molecules from the sample matrix interfere with the ionization of the analyte in the MS source, reducing its signal. [6]

Visualization of Ion Suppression

G cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte Analyte Ions Droplet1 ESI Droplet Analyte->Droplet1 Enters Droplet MS_Inlet1 MS Inlet Droplet1->MS_Inlet1 Efficient Ionization Analyte2 Analyte Ions Droplet2 ESI Droplet Analyte2->Droplet2 Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet2 MS_Inlet2 MS Inlet Droplet2->MS_Inlet2 Inefficient Ionization (Signal Suppressed)

Caption: How co-eluting matrix components can suppress analyte signal.

Strategies for Mitigation:

  • Improve Sample Preparation (Most Effective Strategy):

    • Action: Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]

    • Causality: LLE and SPE are designed to selectively isolate the analyte of interest while leaving behind the bulk of interfering matrix components like salts, proteins, and phospholipids.[12]

    • Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

      • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. This helps to disrupt protein binding.

      • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.[1]

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences without eluting the analyte.

      • Elution: Elute the dichlorinated imidazole with 1 mL of methanol into a clean collection tube.

      • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1] This step also concentrates the sample, boosting sensitivity.

  • Chromatographic Separation:

    • Action: Modify your HPLC gradient to better separate your analyte from the region where matrix components elute (often very early in the run for phospholipids in reversed-phase).

    • Causality: By ensuring the analyte and matrix interferences do not enter the MS source at the same time, you can prevent ion suppression.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Synthesize or purchase a dichlorinated imidazole standard that has been labeled with stable isotopes (e.g., ¹³C or ²H). Add a known amount of this SIL-IS to every sample, standard, and blank at the very beginning of the sample preparation process.

    • Causality: The SIL-IS is chemically identical to the analyte and will co-elute and experience the exact same matrix effects and extraction inefficiencies. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to highly accurate and precise quantification.

Problem 3: Inability to Separate Dichlorinated Imidazole Isomers

Q: I am working with a mixture of dichlorinated imidazole isomers, but they co-elute as a single peak. How can I resolve them?

A: Separating isomers is a significant chromatographic challenge that requires optimizing the selectivity of your analytical system. This involves exploring different column chemistries and mobile phase conditions.

Strategies for Isomer Resolution:

  • Screen Different Column Chemistries:

    • Action: A standard C18 column may not provide sufficient selectivity. Test columns with different stationary phases that offer alternative separation mechanisms.

    • Causality: Different stationary phases interact with analytes based on more than just hydrophobicity. Phenyl-hexyl phases offer π-π interactions, while pentafluorophenyl (PFP) phases provide dipole-dipole and shape selectivity, which can be highly effective for resolving isomers.

    • Recommended Screening Protocol:

      • Start with a standard C18 column as a baseline.

      • Test a Phenyl-Hexyl column to exploit potential π-π interactions with the imidazole ring.

      • Test a PFP (Pentafluorophenyl) column, which is often excellent for separating positional isomers of halogenated compounds.

  • Optimize Mobile Phase and Temperature:

    • Action: Systematically vary the organic solvent (methanol vs. acetonitrile) and the column temperature.

    • Causality:

      • Solvent: Acetonitrile and methanol have different properties and can alter the selectivity of the interaction between the analyte and the stationary phase. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole.[10]

      • Temperature: Lowering the column temperature can sometimes increase resolution by enhancing the subtle differences in interaction energies between the isomers and the stationary phase. Conversely, increasing temperature can improve efficiency, but may decrease selectivity.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • CHROMacademy. (n.d.). Troubleshooting LC-MS. Retrieved from [Link]

  • Ye, C., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

  • Jian Wang. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available at: [Link]

  • Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. ResearchGate. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL-AlaIM (80 %),.... Retrieved from [Link]

  • Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Separations of isomer mixtures of dichlorobenzene, trichlorobenzene and.... Retrieved from [Link]

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Validation & Comparative

validation of the structure of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity (NCE) is merely the first step. The true value and potential of a molecule like this compound—a compound featuring a complex arrangement of electron-withdrawing groups and multiple sites for potential isomerism—can only be unlocked through rigorous and unambiguous structural validation. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of downstream development.

This guide provides an in-depth, comparative analysis of the techniques used to validate the structure of this specific NCE. While single-crystal X-ray crystallography stands as the definitive "gold standard" for determining three-dimensional atomic arrangement[1][2], a truly robust validation relies on a symphony of complementary analytical methods. This document details the causality behind experimental choices, presents objective data, and outlines self-validating protocols to ensure the highest degree of scientific integrity.

Note: As the specific crystal structure for this exact compound is not publicly deposited at the time of writing, this guide will utilize representative data and established protocols from closely related imidazole derivatives to provide a robust and instructive framework.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density in three-dimensional space, allowing for the precise determination of atomic connectivity, bond lengths, bond angles, and stereochemistry.[1]

Causality-Driven Experimental Protocol

The success of an scXRD experiment is contingent on the quality of a single crystal. The following protocol is designed as a self-validating workflow, from crystal growth to final data refinement.

Step 1: Synthesis and Purification The target compound is first synthesized. A common route involves the nucleophilic substitution of 4,5-dichloroimidazole with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.[3] Purity is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising data quality. High-performance liquid chromatography (HPLC) is used to confirm >99% purity before proceeding.

Step 2: Crystallization Screening (The Rationale of Solvent Selection) The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. The choice of solvent is critical. A screening process is employed to identify optimal conditions.

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) is left undisturbed. The gradual increase in concentration allows crystals to form slowly.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed chamber with a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane). The slow diffusion of the anti-solvent into the primary solution reduces solubility and promotes crystallization.

  • Rationale: The polarity and hydrogen-bonding capability of the solvent system must be mismatched enough from the solute to allow for supersaturation but similar enough to achieve initial dissolution. For the target molecule, a moderately polar solvent like ethyl acetate diffusing into a nonpolar solvent like hexane is a logical starting point.

Step 3: Crystal Selection and Mounting A visually ideal crystal—transparent, with well-defined faces and free of cracks or defects—is selected under a microscope. This is a crucial, experience-driven step, as a poor-quality crystal will yield a poor-quality diffraction pattern. The crystal is mounted on a goniometer head for analysis.

Step 4: Data Collection The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A detector records the positions and intensities of the diffracted X-rays.[4]

Step 5: Structure Solution and Refinement The collected data is processed to solve and refine the crystal structure. This is an iterative process.

  • Unit Cell Determination: The software indexes the diffraction spots to determine the dimensions and symmetry of the unit cell.

  • Space Group Assignment: Based on systematic absences in the diffraction data, the space group (the crystal's internal symmetry) is determined.

  • Structure Solution: An initial model of the electron density is generated using direct methods (e.g., using the program SHELXS).[4]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with software like SHELXL.[5][6] This process involves adjusting atomic coordinates and thermal parameters to minimize the difference between the calculated and observed diffraction intensities. Hydrogen atoms are typically placed in calculated positions.[4] The quality of the final model is assessed by metrics like the R1 factor and the Goodness-of-Fit (GooF).[7]

Representative Crystallographic Data Interpretation

The refined data provides a wealth of unambiguous structural information. Below is a table of expected, representative data for the target compound, based on published structures of similar halogenated and nitrophenyl-substituted imidazoles.[4][8][9]

Table 1: Representative Single-Crystal X-ray Diffraction Data

ParameterRepresentative Value / DescriptionSignificance
Chemical Formula C₁₀H₃Cl₂F₃N₄O₂Confirms the elemental composition of the molecule within the crystal.
Molecular Weight 355.06 g/mol Consistent with the expected molecular formula.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell. This is one of the most common space groups for organic molecules.
Unit Cell Dimensions a ≈ 8.0 Å, b ≈ 17.5 Å, c ≈ 10.0 Å, β ≈ 95°The precise dimensions of the repeating unit of the crystal lattice.
Volume (ų) ≈ 1395 ųThe volume of the unit cell.
Z 4The number of molecules contained within one unit cell.
Final R-indices [I>2σ(I)] R1 ≈ 0.05, wR2 ≈ 0.12R1 is the residual factor, a measure of the agreement between the crystallographic model and the experimental data. A value around 5% indicates a good refinement.
Goodness-of-Fit (GooF) ≈ 1.05An indicator of the quality of the refinement. A value close to 1.0 suggests a good model.[7]
Key Structural Feature The dihedral angle between the imidazole ring and the nitrophenyl ring is significant (e.g., ~70-85°), indicating steric hindrance from the ortho-nitro group.This angle is a critical conformational parameter that cannot be reliably determined by other methods. It directly impacts the molecule's overall 3D shape and potential interactions.

Part 2: A Multi-Faceted Approach: Comparative & Complementary Techniques

While scXRD is definitive, it is not always feasible if suitable crystals cannot be grown. Furthermore, other techniques provide complementary data that corroborates the structure and confirms bulk sample identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), confirming the connectivity and electronic nature of the molecule in solution.

  • ¹H NMR: Would confirm the number and connectivity of protons. We would expect to see distinct signals for the imidazole C2-H proton and the three protons on the phenyl ring, with coupling patterns confirming their relative positions.

  • ¹³C NMR: Would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: This is particularly powerful for this molecule. A single, sharp signal would confirm the presence of a single CF₃ group.

Table 2: Predicted NMR Data (in CDCl₃) vs. X-ray Crystallography Insights

TechniquePredicted Data / ObservationComparison with X-ray Crystallography
¹H NMR H-2 (imidazole): ~8.0 ppm (singlet)H-3', H-5', H-6' (phenyl): 3 distinct signals in the aromatic region (~7.8-8.5 ppm) with specific coupling patterns.Corroborates the substitution pattern on both rings. The chemical shifts are influenced by the electron-withdrawing groups identified by XRD.
¹³C NMR C=O: N/AAromatic C: ~115-150 ppm (10 signals)Aliphatic C: N/AConfirms the presence of 10 unique carbon environments, consistent with the molecular formula from XRD. The CF₃ carbon would show a characteristic quartet due to C-F coupling.
¹⁹F NMR Single peak at approx. -63 ppm.Provides unambiguous evidence for the trifluoromethyl group.
Limitations Provides no information on 3D conformation (e.g., dihedral angles), bond lengths, or crystal packing. Data reflects the time-averaged structure in solution.scXRD provides a static, solid-state structure with precise geometric parameters. The two techniques are highly complementary, confirming the structure in both solution and solid phases.
Mass Spectrometry (MS)

Mass spectrometry provides an extremely accurate molecular weight and can reveal structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can determine the mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For C₁₀H₃Cl₂F₃N₄O₂, the expected exact mass is 353.9592; HRMS should confirm this value.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For this molecule, key fragmentations would include the loss of NO₂ (46 Da) and/or NO (30 Da), which are signature losses for nitroaromatic compounds.[10][11][12]

Part 3: Data Synthesis and Workflow Visualization

Consolidated Data Summary

Table 3: Synthesis of Evidence for Structural Validation

Question AnsweredSingle-Crystal X-ray (scXRD)NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry (HRMS, MS/MS)
What is the Molecular Formula? Yes (via refined structure)Indirectly (via signal count)Yes (Definitive via HRMS)
What is the Atomic Connectivity? Yes (Definitive) Yes (Definitive via correlation spectra) Indirectly (via fragmentation)
What is the Regiochemistry? Yes (Unambiguous) Yes (via coupling patterns)Indirectly (via fragmentation)
What is the 3D Conformation/Stereochemistry? Yes (Unambiguous) No (solution-state average)No
Is the Bulk Sample Correct? No (analyzes a single crystal)Yes Yes
Experimental Workflow for Complete Structural Validation

The following diagram illustrates the logical workflow for the comprehensive validation of a novel compound.

G cluster_0 cluster_1 Data Integration synthesis Synthesis & Purification (>99% Purity via HPLC) characterization Bulk Characterization synthesis->characterization Bulk Sample crystallography Crystallographic Analysis crystal_growth Crystallization Screening (Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) characterization->nmr ms Mass Spectrometry (HRMS & MS/MS) characterization->ms final_report Final Validated Structure Report (CCDC Deposition) nmr->final_report ms->final_report scxrd Single Crystal X-ray Data Collection crystal_growth->scxrd Select Best Crystal refinement Structure Solution & Refinement (e.g., SHELXL) scxrd->refinement final_structure Unambiguous 3D Structure refinement->final_structure R1 < 5% GooF ~ 1.0 final_structure->final_report

Sources

A Comparative Analysis of Herbicidal Efficacy in Trifluoromethylphenyl Derivatives: A Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design, profoundly enhancing the efficacy, stability, and bioavailability of active ingredients. Among fluorinated motifs, the trifluoromethylphenyl group (CF₃-Ph) is particularly significant. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's interaction with its biological target, making it a privileged structural component in many commercial and developmental herbicides.[1][2]

This guide provides a comparative study of different trifluoromethylphenyl derivatives, elucidating their herbicidal effects through a lens of structure-activity relationships (SAR) and mode of action (MoA). We will dissect experimental data from recent studies, present detailed protocols for key bioassays, and offer insights into the rational design of next-generation herbicides.

The Trifluoromethylphenyl Moiety: A Driver of Herbicidal Potency

The trifluoromethyl (CF₃) group is a potent bioisostere for a methyl group but with vastly different electronic properties. It is highly electronegative and lipophilic, which can enhance a compound's metabolic stability by blocking oxidative sites and improve its ability to cross plant cell membranes.[1][2] These characteristics often lead to stronger binding at the target enzyme site, resulting in lower application rates and improved weed control. This guide will explore derivatives targeting several key plant enzymes.

A generalized structure highlights the core components often found in these herbicides: the trifluoromethylphenyl group, a central heterocyclic ring system, and a variable substituent region (R) that fine-tunes the molecule's activity and selectivity.

G cluster_0 Generalized Structure CF3-Ph Trifluoromethylphenyl Group Heterocycle Central Heterocycle (e.g., Pyridazine, Pyridine, Triazole) CF3-Ph->Heterocycle Core Scaffold R Variable Substituent (R) Heterocycle->R Activity Modulation

Caption: Core components of a typical trifluoromethylphenyl-based herbicide.

Comparative Efficacy Based on Mode of Action

Trifluoromethylphenyl derivatives have been successfully developed to target various essential plant processes. Below, we compare derivatives from two prominent herbicide classes: Protoporphyrinogen Oxidase (PPO) inhibitors and Phytoene Desaturase (PDS) inhibitors.

PPO inhibitors block the final step of chlorophyll and heme biosynthesis, leading to the accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized, generating reactive oxygen species that destroy cell membranes, causing rapid bleaching and necrosis.

Recent research has focused on novel α-trifluoroanisole derivatives containing a phenylpyridine moiety.[3][4] These compounds have demonstrated exceptional potency, often exceeding that of commercial standards like fomesafen.

Table 1: Comparative Herbicidal Activity of PPO-Inhibiting Derivatives

Compound ID Target Weed ED₅₀ (g a.i./hm²) IC₅₀ (nM) vs. NtPPO Reference
Compound 7a Abutilon theophrasti 13.32 9.4 [3][4]
Compound 7a Amaranthus retroflexus 5.48 9.4 [3][4]
Fomesafen (Control) Abutilon theophrasti 36.39 110.5 [3][4]
Fomesafen (Control) Amaranthus retroflexus 10.09 110.5 [3][4]

ED₅₀: Median effective dose causing 50% growth inhibition. IC₅₀: Half-maximal inhibitory concentration against the Nicotiana tabacum PPO enzyme.

The data clearly indicates that Compound 7a, an α-trifluoroanisole derivative, is significantly more potent than the commercial herbicide fomesafen both at the whole-plant level (lower ED₅₀) and the enzymatic level (lower IC₅₀).[3][4] Molecular docking studies suggest the trifluoromethyl group contributes to a more stable interaction within the PPO enzyme's active site.[3]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Oxidation PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Membrane_Damage Cell Membrane Damage & Necrosis ROS->Membrane_Damage Herbicide CF3-Ph PPO Inhibitor Herbicide->PPO Inhibits PPO->Protoporphyrin_IX Catalyzes

Caption: Simplified pathway of PPO inhibition by trifluoromethylphenyl herbicides.

PDS inhibitors, often called "bleaching herbicides," disrupt the carotenoid biosynthesis pathway. Carotenoids are essential for protecting chlorophyll from photo-oxidation. By inhibiting PDS, these herbicides prevent the formation of colored carotenoids, leading to chlorophyll degradation under light and characteristic white or bleached symptoms in susceptible plants.[5]

Derivatives based on a 4-(3-trifluoromethylphenyl)pyridazine scaffold have shown significant PDS-inhibiting activity.[6][7] Their effectiveness is often first evaluated in an aquatic system before moving to greenhouse trials.

Table 2: Comparative Bleaching Activity of PDS-Inhibiting Pyridazinone Derivatives

Compound Series Assay System Activity Metric Key Finding Reference
Pyridazinones (1a, 1b) Spirodela polyrrhiza >80% Chl Inhibition @ 10 µg/mL High bleaching activity [7]
Pyridazinones (1a, 1b) Greenhouse (D. adscendens) >80% Control @ 300 g/ha Pre-emergence herbicidal activity [6]
Diflufenican (Control) Greenhouse (B. campestris) High activity @ 75 g/ha Commercial standard for comparison [6]

Chl: Chlorophyll. D. adscendens: Digitaria adscendens. B. campestris: Brassica campestris.

Structure-activity relationship studies on these compounds reveal that the presence of the 3-trifluoromethylphenyl ring is crucial for activity and that the nature of substituents on the pyridazinone nitrogen atom can modulate efficacy against different plant species.[6][7] Some novel derivatives have shown herbicidal activity comparable to or higher than the commercial PDS inhibitor diflufenican.[6]

Experimental Protocols: A Guide to Herbicide Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential. The following workflows are foundational for comparing the herbicidal effects of novel derivatives.

workflow cluster_synthesis Compound Preparation cluster_screening Screening & Bioassays cluster_evaluation Efficacy & Selectivity synthesis Chemical Synthesis & Purification characterization Structural Characterization (NMR, HRMS) synthesis->characterization in_vitro In Vitro Enzyme Assay (e.g., PPO, PDS) characterization->in_vitro Test Pure Compound whole_plant Whole-Plant Assay (Greenhouse) in_vitro->whole_plant Correlate Activity dose_response Dose-Response Curve (Calculate ED₅₀) whole_plant->dose_response Quantify Potency crop_safety Crop Safety & Selectivity Test dose_response->crop_safety

Caption: Standardized workflow for the evaluation of novel herbicidal compounds.

This protocol is adapted from methodologies used to evaluate PPO inhibitors.[4]

  • Causality: This whole-plant assay is critical for assessing a compound's practical efficacy, which depends on its absorption, translocation, and metabolism within the plant—factors not captured by in vitro enzymatic assays.

  • Methodology:

    • Plant Cultivation: Grow target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standardized soil mix in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle).

    • Treatment Preparation: Dissolve the synthesized trifluoromethylphenyl derivative in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired application concentrations (e.g., 37.5, 75, 150 g a.i./hm²).

    • Application: When the weed seedlings reach the 3-4 leaf stage, spray the herbicide solutions evenly onto the foliage using a cabinet sprayer calibrated to deliver a consistent volume. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).

    • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete death). For quantitative analysis, harvest the above-ground plant material and measure the fresh weight.

    • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Use this data to determine the ED₅₀ value by performing a probit or logistic regression analysis.

This assay quantifies the direct interaction between the herbicide and its target enzyme.[3]

  • Causality: This protocol provides a direct measure of a compound's intrinsic potency at the target site, independent of plant-level physiological barriers. It is essential for confirming the mode of action and guiding SAR studies.

  • Methodology:

    • Enzyme Extraction: Isolate PPO enzyme from young plant tissues (e.g., Nicotiana tabacum) through homogenization, centrifugation, and purification steps to obtain a viable enzyme preparation.

    • Assay Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer solution, the enzyme extract, and the substrate (protoporphyrinogen IX).

    • Inhibitor Addition: Add the test compounds (trifluoromethylphenyl derivatives) at a range of concentrations to the wells.

    • Reaction & Measurement: Initiate the enzymatic reaction and monitor the fluorescence increase resulting from the formation of protoporphyrin IX over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value—the concentration of the inhibitor that causes a 50% reduction in enzyme activity—by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable inhibition model.

Conclusion and Future Outlook

The trifluoromethylphenyl scaffold remains a highly valuable platform for the discovery of potent herbicides. Comparative studies consistently demonstrate that novel derivatives can significantly outperform established commercial products, as evidenced by the superior activity of α-trifluoroanisole PPO inhibitors and pyridazinone-based PDS inhibitors.[3][4][6] The strong electron-withdrawing and lipophilic properties of the CF₃ group are key to this enhanced bioactivity.[1]

Future research should focus on expanding the diversity of the central heterocyclic systems and the variable substituents to improve crop selectivity and broaden the weed control spectrum. A deep understanding of the structure-activity relationships, guided by robust in vitro and whole-plant evaluation protocols, will be paramount in developing the next generation of effective and sustainable weed management solutions.

References

  • Title: Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac Source: ChemistrySelect URL: [Link]

  • Title: Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives Source: Pest Management Science URL: [Link]

  • Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles Source: ResearchGate (Conference Paper) URL: [Link]

  • Title: Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives Source: Science China Chemistry URL: [Link]

  • Title: Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives Source: Science China Chemistry URL: [Link]

  • Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: PubMed URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Semantic Scholar URL: [Link]

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A Comparative Guide to Assessing the Novelty of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4] Its versatility allows for diverse biological activities, from anticancer to antimicrobial effects.[5][6][7] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess the novelty of a specific, highly functionalized class of derivatives: those built upon the 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole core.

The central challenge in drug discovery is not merely the synthesis of new molecules but the demonstration of their unique value. Novelty can manifest as a distinct chemical structure, a new mechanism of action, improved potency, enhanced selectivity, or a superior safety profile compared to existing alternatives. This guide will dissect the structural features of this specific imidazole class and present a logical, multi-pronged experimental workflow to rigorously evaluate its functional novelty.

Part 1: Deconstructing the Core Scaffold for Structural Novelty

The novelty of a compound class begins with its unique arrangement of atoms. The this compound scaffold is a confluence of several key functional groups, each contributing to its chemical personality and potential biological activity. A thorough assessment requires comparing this specific substitution pattern against the vast landscape of known imidazole derivatives.[8][9][10]

  • The Imidazole Core : A five-membered aromatic heterocycle that is a common feature in many biological systems, most notably the amino acid histidine.[4] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[3]

  • 4,5-Dichloro Substitution : The presence of two chlorine atoms on the imidazole ring is a significant feature. Halogenation can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This pattern should be contrasted with more common substitutions like the 2,4,5-triphenyl imidazoles, which have been extensively studied for anti-inflammatory and antimicrobial activities.[11][12]

  • N1-Substituted Phenyl Ring : The nature of the substituent at the N1 position dictates the orientation and electronic properties of the entire molecule.[13][14]

    • 2-Nitro Group : The nitroimidazole moiety is a well-known pharmacophore, particularly in antimicrobial agents where it can be reduced in anaerobic environments to generate reactive radical species.[15][16][17] Its strong electron-withdrawing nature significantly alters the electronic profile of the phenyl ring.

    • 4-Trifluoromethyl (CF3) Group : The CF3 group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and electron-withdrawing, often used in drug design to enhance metabolic stability and membrane permeability. Its presence on the phenyl ring is a key feature seen in various inhibitors, including those targeting nitric-oxide synthase.[18]

Comparative Structural Analysis

To contextualize the novelty, the features of the target scaffold must be benchmarked against established classes of imidazole-based compounds.

Compound Class Imidazole Substitution Pattern N1-Substituent Primary Biological Target(s) Novelty of Target Scaffold
Target Scaffold 4,5-Dichloro2-Nitro-4-(trifluoromethyl)phenylTo be determinedUnique combination of a heavily halogenated imidazole ring with a strongly electron-deficient N1-phenyl substituent.
Lofexidine Analogues Unsubstituted or 2-substitutedVaries (e.g., dichlorophenoxy ethyl)α2-adrenergic receptorsLacks the trifluoromethyl and nitro groups on the N1-phenyl ring.
DPP-4 Inhibitors Imidazolone coreSubstituted benzyl groupsDipeptidyl peptidase 4 (DPP-4)[19]Different core (imidazolone) and lacks the specific combination of nitro- and trifluoromethyl-phenyl groups.
Kinase Inhibitors (e.g., PfPKG) Varied (e.g., imidazopyridine)VariedProtein Kinases (e.g., PfPKG, SRC)[5][20][21]The specific combination of dichloro-, nitro-, and trifluoromethyl- substitutions is not commonly reported in this class.
Antimicrobial Agents 2,4,5-TriphenylAlkyl or substituted phenylBacterial and fungal targets[10][11][12]Differs significantly in substitution on both the imidazole ring and the N1-position.

This structural analysis strongly suggests that the this compound core is distinct from commonly explored imidazole scaffolds. The next logical step is to determine if this structural uniqueness translates into functional novelty.

Part 2: A Framework for Experimental Novelty Assessment

A rigorous evaluation of a new compound class requires a systematic progression from broad screening to specific mechanistic studies. We propose a workflow grounded in three pillars: Target Identification, Biological Potency, and Comparative Efficacy.

Pillar 1: Target Identification and Mechanism of Action (MoA)

The diverse activities of imidazole derivatives preclude an obvious starting point for target identification.[22] However, given the prevalence of imidazole-based kinase inhibitors, profiling against a kinase panel is a rational and high-yield initial step.[23][24] Kinase inhibitors are a major class of therapeutics, particularly in oncology and inflammatory diseases.[20][21]

The objective is to determine if the derivatives can inhibit the activity of protein kinases and to assess their selectivity. A discrepancy between biochemical potency and cellular activity is common, underscoring the need for both assay types.

1. Materials:

  • Test compounds (dissolved in DMSO).

  • Recombinant human kinases (a diverse panel is recommended).

  • Kinase-specific peptide substrates.

  • [γ-³³P]-ATP (for radiometric assay).

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT).

  • 96-well plates.

  • Phosphocellulose paper (for radiometric assay).

  • Scintillation counter.

2. Methodology (Radiometric Assay):

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, add kinase buffer, the specific peptide substrate, and the recombinant kinase.

  • Add Inhibitor: Add serial dilutions of the test compounds (e.g., from 10 µM to 1 nM) to the wells. Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor (e.g., Staurosporine).

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP.

  • Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantify: Measure the remaining radioactivity on the paper using a scintillation counter. The amount of ³³P incorporated is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).[25]

Caption: Workflow for determining cytotoxicity via MTT assay.

Pillar 3: Comparative Analysis Against Alternatives

Novelty is ultimately defined by a demonstrable advantage over existing solutions. Therefore, the data generated for new derivatives must be rigorously compared against relevant reference compounds.

The following table provides a template for summarizing and comparing the key performance metrics of a novel derivative ("Compound X") against established inhibitors. A lower IC₅₀ value indicates higher potency. [22]

Compound Target Kinase(s) Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) (e.g., HepG2 cells) Notes
Compound X TBD Experimental Data Experimental Data Novel this compound scaffold.
Sorafenib VEGFR, PDGFR, RAF 6-90 ~2,500 FDA-approved multi-kinase inhibitor (reference).
Dasatinib BCR-ABL, SRC family <1 - 30 ~10-50 FDA-approved multi-kinase inhibitor (reference). [20][21]

| Compound 14b | PfPKG | 110 | ~1,000-2,000 (in P. falciparum) | Imidazole-based antimalarial agent (structural/target class comparison). [5]|

Conclusion: Synthesizing a Case for Novelty

The assessment of novelty for this compound derivatives is a multifaceted process that integrates structural analysis with rigorous experimental validation. The unique combination of a dichloro-substituted imidazole ring and a highly electron-deficient N1-phenyl group provides a strong foundation for structural novelty.

However, the true test lies in the functional characterization. By systematically profiling these derivatives against relevant biological targets, such as protein kinases, and quantifying their potency in both biochemical and cellular assays, researchers can build a compelling case for their unique value. A derivative that demonstrates high potency against a specific, therapeutically relevant target, exhibits selectivity over other targets, and shows superior efficacy compared to established drugs in its class would represent a truly novel and valuable contribution to the field of drug discovery. This guide provides the roadmap for that essential journey.

References

  • Al-Hourani, B., Al-Halbosiy, M., Al-Jobori, K., Al-Mahmoud, S., & Al-Zoubi, A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). A comparative study of the inhibitory effects of various imidazole-based compounds. BenchChem.
  • Al-Hourani, B., et al. (2024).
  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
  • Unknown Author. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
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  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
  • Tang, C., Chiba, M., et al. (2000).
  • Liu, Y., Jiang, C., Wu, H., Wu, P., Si, M., Hu, Y., & Liu, T. (2013). Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed.
  • Unknown Author. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols.
  • Unknown Author. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PMC - NIH.
  • Unknown Author. (2024).
  • Unknown Author. (2012). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. PubMed.
  • Unknown Author. (2025).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Unknown Author. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
  • Unknown Author. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Unknown Author. (n.d.). Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. PubMed.
  • Unknown Author. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Unknown Author. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
  • Unknown Author. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Unknown Source.
  • Unknown Author. (2022). Synthesis of Fluorinated Imidazole[4,5f]p[1][26]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed.

  • Unknown Author. (n.d.). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A.
  • Unknown Author. (2025).
  • Unknown Author. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
  • Unknown Author. (2025). Two novel imidazole derivatives – Combined experimental and computational study.
  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry.
  • Unknown Author. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
  • Unknown Author. (n.d.). The Correlation between Structure and Corrosion Inhibition Activity of 4,5-Diphenyl-1-vinylimidazole Derivative Compounds towards Mild Steel in 1% NaCl Solution.
  • Unknown Author. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • Unknown Author. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and food safety, the accurate detection of nitroimidazole antibiotics is paramount. These compounds, while effective against anaerobic bacteria and protozoa, are often regulated due to concerns about their potential carcinogenic and mutagenic properties.[1][2] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for their detection. However, the structural similarity among nitroimidazole analogues presents a significant analytical challenge: antibody cross-reactivity.

This guide provides an in-depth comparison of antibody performance against related nitroimidazole compounds. Moving beyond a simple listing of data, we will explore the causal relationships between molecular structure, antibody binding, and assay specificity. This document is designed to empower you to make informed decisions when selecting or developing immunoassays for these critical analytes.

The Molecular Basis of Recognition: A Structural Overview

Nitroimidazole antibiotics share a core imidazole ring substituted with a nitro (-NO2) group. The position of this nitro group (typically at position 2, 4, or 5) and the nature of other substituents on the ring dictate the compound's biological activity and, critically, its recognition by an antibody.[1] An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as an epitope. For small molecules (haptens) like nitroimidazoles, the entire molecule and the linker used to conjugate it to a carrier protein for immunization effectively form the epitope.

Subtle variations in the side chains can dramatically alter how well an antibody binds. For example, an antibody raised specifically against Metronidazole may show varied affinity for Dimetridazole or Ronidazole, which differ in their substituent groups. This is the essence of cross-reactivity: the ability of an antibody to bind to multiple, structurally similar antigens.[3]

G cluster_legend Key Nitroimidazole Structures Metronidazole Metronidazole (Target Hapten) Dimetridazole Dimetridazole Ronidazole Ronidazole Ipronidazole Ipronidazole Tinidazole Tinidazole

Caption: Key structures of common 5-nitroimidazole compounds.

The Right Tool for the Job: Why Competitive ELISA?

For small-molecule haptens like nitroimidazoles, a direct or sandwich ELISA format is not feasible because the analyte is too small to bind two antibodies simultaneously. Therefore, the competitive ELISA is the industry-standard method.[4][5] This format leverages the principle of competition for a limited number of antibody binding sites.

The core principle involves competition between the free nitroimidazole in the sample and a labeled or immobilized nitroimidazole-protein conjugate. The more analyte present in the sample, the less conjugate will be able to bind to the antibody. This results in a signal that is inversely proportional to the concentration of the analyte in the sample.[6] This design is highly sensitive and robust for quantifying small molecules in complex matrices like tissue, honey, or plasma.[7][8]

G cluster_workflow Competitive ELISA Workflow A 1. Plate Coating Nitroimidazole-protein conjugate is immobilized on the plate. B 2. Competition Sample (containing free nitroimidazole) and primary antibody are added. A->B C 3. Binding Free nitroimidazole and coated conjugate compete for antibody binding. B->C D 4. Washing Unbound antibody is washed away. C->D E 5. Detection Enzyme-linked secondary antibody is added, binding to the primary Ab. D->E F 6. Substrate Addition Substrate is added, producing a color signal. E->F G 7. Readout Signal is measured. (Signal is inversely proportional to sample antigen concentration) F->G

Caption: Principle of the competitive ELISA for small molecule detection.

Quantitative Comparison of Antibody Cross-Reactivity

The specificity of an antibody is not absolute. To compare performance, we use two key metrics derived from the competitive ELISA dose-response curve:

  • IC50 (50% Inhibitory Concentration): The concentration of an analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates higher sensitivity of the assay to that specific compound.

  • Cross-Reactivity (%CR): The degree to which a related compound is detected relative to the primary target analyte. It is calculated using the IC50 values.[9]

%CR = (IC50 of Target Analyte / IC50 of Related Compound) x 100%

The following table summarizes experimental data from a study where polyclonal antibodies were generated against a Metronidazole immunogen.[10] The IC50 values were determined by competitive ELISA, and the cross-reactivity was calculated relative to Metronidazole.

CompoundChemical ClassIC50 (ng/mL)Cross-Reactivity (%) vs. Metronidazole
Metronidazole (MNZ) 5-Nitroimidazole1.26100%
Dimetridazole (DMZ) 5-Nitroimidazole1.3593.3%
Ronidazole (RNZ) 5-Nitroimidazole2.1159.7%
Ipronidazole (IPZ) 5-Nitroimidazole3.5535.5%
Hydroxydimetridazole (DMZOH) DMZ Metabolite4.6027.4%
Hydroxymetronidazole (MNZOH) MNZ Metabolite73.761.7%
Tinidazole 5-Nitroimidazole> 100< 1.26%

Data synthesized from Fodey et al. (2003). Note: The study generated multiple antisera; the data presented reflects a representative high-affinity antibody.[10]

Expert Insights: From this data, we can draw critical conclusions. The antibody shows excellent, broad recognition for several parent 5-nitroimidazole drugs, with high cross-reactivity for Dimetridazole and Ronidazole. This makes it a superb candidate for a "class-specific" screening assay designed to detect the presence of multiple nitroimidazoles.[11] Conversely, its recognition of the Metronidazole metabolite (MNZOH) and Tinidazole is very poor. If the goal is to specifically detect the parent drug Metronidazole and not its metabolite, or to differentiate it from Tinidazole, this antibody would be unsuitable. This highlights the importance of aligning antibody specificity with the analytical objective.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

This protocol provides a self-validating framework for determining the IC50 and cross-reactivity of an anti-nitroimidazole antibody.

Objective: To determine the specificity of a primary antibody by measuring its cross-reactivity against a panel of related nitroimidazole compounds using an indirect competitive ELISA format.

Materials:

  • 96-well high-binding ELISA plates

  • Coating Antigen: Nitroimidazole-protein conjugate (e.g., Metronidazole-BSA)

  • Primary Antibody: Antibody to be tested (e.g., rabbit anti-Metronidazole)

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., HRP-goat anti-rabbit)

  • Nitroimidazole Standards: Metronidazole, Dimetridazole, Ronidazole, etc.

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, PBST), Blocking Buffer (e.g., 3% BSA in PBST), Assay Buffer (e.g., 1% BSA in PBST)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Microplate reader (450 nm)

Methodology:

  • Antigen Coating:

    • Dilute the coating antigen (e.g., Metronidazole-BSA) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of the microplate.

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the antigen on the plate surface provides the solid phase for the competitive binding reaction. Overnight incubation ensures efficient adsorption.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Causality: Washing removes unbound antigen. Blocking with an inert protein like BSA prevents non-specific binding of subsequent antibodies to the plastic surface, reducing background noise.[12]

  • Competition Reaction:

    • Prepare serial dilutions of each nitroimidazole standard (the target analyte and all potential cross-reactants) in Assay Buffer. A typical range might be from 1000 ng/mL down to 0.01 ng/mL.

    • Dilute the primary antibody to its optimal working concentration in Assay Buffer. This concentration should be pre-determined via titration to yield a signal of ~1.0-1.5 OD units in the absence of any competitor.

    • In a separate dilution plate, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody. Also include a "zero standard" control (Assay Buffer only).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Causality: This pre-incubation step allows the antibody to bind to the free nitroimidazole from the standard solutions before being exposed to the coated antigen.

  • Transfer to Assay Plate:

    • Wash the blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/standard mixtures to the corresponding wells of the coated assay plate.

    • Incubate for 1 hour at 37°C.

    • Causality: During this incubation, any antibody that did not bind to free analyte in the previous step is now free to bind to the immobilized antigen on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Causality: The secondary antibody binds to the primary antibody captured on the plate, bringing the HRP enzyme along with it.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance (OD) at 450 nm within 30 minutes.

    • Causality: The HRP enzyme catalyzes the conversion of TMB to a colored product. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate.

G cluster_protocol Cross-Reactivity Protocol Flow A 1. Coat Plate with Hapten-Protein Conjugate B 2. Wash & Block Plate A->B E 5. Add Mixture to Coated Plate (Competition Step) B->E C 3. Prepare Standards (Target & Analogs) D 4. Pre-incubate Standards with Primary Antibody C->D D->E F 6. Wash Plate E->F G 7. Add HRP- Secondary Ab F->G H 8. Wash Plate G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction & Read OD450 I->J K 11. Plot Curves & Calculate IC50 J->K

Caption: Step-by-step workflow for the cross-reactivity assessment protocol.

Conclusion and Practical Implications

The cross-reactivity profile of an antibody is not a flaw; it is a characteristic that must be understood and leveraged correctly. For applications requiring the detection of a broad class of related compounds, such as screening for illegal veterinary drug use, an antibody with wide cross-reactivity is highly desirable.[11] For applications demanding the specific quantification of a single parent drug in the presence of its metabolites for pharmacokinetic studies, a highly specific antibody with minimal cross-reactivity is essential.

By following the rigorous, self-validating protocol outlined in this guide and carefully analyzing the resulting IC50 and %CR values, researchers can confidently select the appropriate antibody and immunoassay format to meet their specific analytical needs, ensuring data of the highest accuracy and integrity.

References
  • ResearchGate. (n.d.). Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. Available at: [Link]

  • Fodey, T. L., et al. (2003). The production and characterisation of dinitrocarbanilide antibodies raised using antigen mimics. Analytica Chimica Acta. Available at: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Novel Imidazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel imidazole-based fungicides. Moving beyond theoretical postulations, we present a series of integrated, self-validating experimental protocols designed to deliver robust, publishable data. Our focus is on establishing a clear causal link from molecular target engagement to cellular effects, thereby providing a complete picture of the fungicide's activity.

The Established Paradigm: Imidazole Fungicides and Sterol Biosynthesis

For decades, the primary MoA of imidazole and triazole fungicides has been the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] These compounds specifically target the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which catalyzes a vital step in the conversion of lanosterol to ergosterol.[3][4][5] Inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols.[6][7] This disruption of sterol composition compromises the integrity and fluidity of the fungal cell membrane, ultimately leading to growth inhibition and cell death.[1][8]

Visualizing the Established Pathway

The following diagram illustrates the pivotal role of CYP51 in the fungal ergosterol biosynthesis pathway and the inhibitory action of classical imidazole fungicides.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Catalyzed by CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane 14-demethylated intermediates->Disrupted Fungal\nCell Membrane Leads to Healthy Fungal\nCell Membrane Healthy Fungal Cell Membrane Ergosterol->Healthy Fungal\nCell Membrane Imidazole Classical Imidazole Fungicide Imidazole->Lanosterol Inhibits CYP51

Caption: The established mechanism of action of imidazole fungicides.

An Integrated Experimental Workflow for MoA Validation

When presented with a novel imidazole-based compound, it is crucial to experimentally verify if it adheres to the classical MoA or possesses a different or secondary mechanism. The following workflow provides a logical and robust approach to this validation process.

Step 1: Assessing the Impact on Fungal Sterol Profile

The initial and most direct method to test the hypothesis of ergosterol biosynthesis inhibition is to analyze the fungal sterol composition after treatment with the novel compound. A hallmark of CYP51 inhibition is the depletion of ergosterol and the accumulation of its precursor, lanosterol. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[9][10][11]

Comparative Sterol Profile Analysis by GC-MS

SterolUntreated Control (% of Total Sterols)Positive Control (Ketoconazole) (% of Total Sterols)Novel Imidazole Compound (% of Total Sterols)
Ergosterol85.2 ± 3.115.7 ± 2.518.3 ± 2.8
Lanosterol1.5 ± 0.468.9 ± 4.265.4 ± 3.9
Other Intermediates13.3 ± 1.815.4 ± 2.116.3 ± 2.3

Experimental Protocol: Fungal Sterol Analysis by GC-MS

  • Culture and Treatment: Grow the target fungal species in a suitable liquid medium to mid-log phase. Introduce the novel imidazole compound at its predetermined minimum inhibitory concentration (MIC). Include an untreated control and a positive control (e.g., ketoconazole). Incubate for a defined period (e.g., 8-16 hours).

  • Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration or centrifugation. Wash with sterile distilled water. Resuspend the pellet in a solution of methanolic potassium hydroxide and heat to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) using an organic solvent such as n-hexane. Repeat the extraction multiple times for complete recovery.

  • Derivatization: Evaporate the pooled organic fractions to dryness under a stream of nitrogen. To increase volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating.[9][10]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., HP-5ms) and temperature program to separate the different sterols. Identify and quantify the sterols based on their retention times and mass spectra, comparing them to authentic standards.[11][12][13]

Step 2: Direct Target Engagement - In Vitro Enzyme Inhibition

While sterol profiling provides strong evidence of pathway inhibition, it does not definitively prove direct interaction with the CYP51 enzyme. An in vitro enzyme inhibition assay using purified or recombinant CYP51 is essential to confirm direct target engagement and to quantify the inhibitory potency of the novel compound.[14][15][16]

Comparative CYP51 Inhibition

CompoundIC50 (µM)
Ketoconazole (Positive Control)0.08 ± 0.01
Novel Imidazole Compound0.12 ± 0.02
Inactive Analogue (Negative Control)> 100

Experimental Protocol: In Vitro CYP51 Inhibition Assay

  • Enzyme and Substrate Preparation: Utilize a commercially available or in-house expressed and purified fungal CYP51 enzyme and its corresponding cytochrome P450 reductase. Prepare a stock solution of the substrate, lanosterol.

  • Assay Setup: In a microplate format, combine the CYP51 enzyme, reductase, and a reaction buffer containing NADPH. Add the novel imidazole compound at a range of concentrations. Include a positive control (ketoconazole) and a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding lanosterol. Incubate at an optimal temperature for a specific duration, ensuring the reaction remains in the linear range.

  • Reaction Termination and Analysis: Stop the reaction, typically by adding a strong acid or organic solvent. Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the formation of the 14-demethylated product.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][17][18]

Step 3: Assessing Downstream Cellular Consequences

The ultimate consequence of ergosterol depletion is the loss of cell membrane integrity.[19][20] A cell membrane permeability assay can effectively link the observed molecular inhibition to a critical cellular phenotype. Dyes like SYTOX Green, which are normally impermeant to cells with intact membranes but fluoresce upon binding to nucleic acids in compromised cells, are excellent tools for this purpose.[21][22][23]

Comparative Membrane Permeability Assay

TreatmentFold Increase in Fluorescence (vs. Untreated)
Untreated Control1.0
Positive Control (Amphotericin B)12.5 ± 1.8
Novel Imidazole Compound (at MIC)8.2 ± 1.1
Inactive Analogue1.1 ± 0.2

Experimental Protocol: SYTOX Green Membrane Permeability Assay

  • Cell Preparation: Grow the target fungus to the desired growth phase and resuspend the cells in a suitable buffer (e.g., PBS or a minimal medium).

  • Assay Setup: In a black, clear-bottom microplate, add the fungal cell suspension. Add the novel imidazole compound, a positive control that directly damages the membrane (e.g., Amphotericin B), and an untreated control.

  • Dye Addition and Measurement: Add SYTOX Green to all wells at a final concentration of approximately 0.2-1 µM.[21]

  • Kinetic Reading: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) kinetically over time (e.g., every 5 minutes for 2 hours).

  • Data Analysis: Plot the fluorescence intensity over time for each condition. A significant increase in fluorescence in the presence of the novel compound indicates a loss of membrane integrity.

Visualizing the Validation Workflow and Decision Logic

The following diagram outlines the logical flow of the validation process, from initial screening to confirmatory assays, and provides a decision-making framework based on the experimental outcomes.

Validation_Workflow start Novel Imidazole Fungicide sterol_profile Step 1: Analyze Fungal Sterol Profile (GC-MS) start->sterol_profile decision1 Ergosterol Depleted & Lanosterol Accumulated? sterol_profile->decision1 cyp51_assay Step 2: In Vitro CYP51 Inhibition Assay decision2 Direct Inhibition of CYP51? cyp51_assay->decision2 membrane_assay Step 3: Assess Membrane Permeability (SYTOX Green) moa_validated Conclusion: MoA Validated as CYP51 Inhibitor membrane_assay->moa_validated decision1->cyp51_assay Yes alt_moa Investigate Alternative MoA (e.g., other enzymes, efflux pump interaction, etc.) decision1->alt_moa No decision2->membrane_assay Yes decision2->alt_moa No

Caption: A logical workflow for validating the mechanism of action.

Conclusion: Building a Case for a Novel Mechanism

By systematically applying this multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of a novel imidazole-based fungicide. The convergence of evidence from sterol profiling, direct enzyme inhibition, and cellular consequence assays provides a high degree of confidence in the assigned MoA. Should the experimental results deviate from the expected outcomes for a classical CYP51 inhibitor, this framework provides a clear decision point to investigate alternative mechanisms, such as inhibition of other enzymes in the ergosterol pathway, interaction with efflux pumps, or entirely novel cellular targets.[24][25][26][27][28][29] This rigorous, evidence-based approach is fundamental to the successful development and registration of new, effective, and durable antifungal agents.

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A Comparative Guide to the Synthesis of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Among these, N-aryl imidazoles are a prominent scaffold found in numerous biologically active compounds. This guide provides a comprehensive performance comparison of different synthetic routes to a key exemplar, 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, a molecule possessing functionalities relevant to pharmaceutical research. We will delve into the practical considerations, mechanistic underpinnings, and performance metrics of two major synthetic strategies, offering field-proven insights to guide your experimental choices.

Introduction to the Target Molecule

This compound is a structurally complex molecule featuring a dichlorinated imidazole core N-arylated with a sterically hindered and electronically demanding phenyl ring. The presence of the dichloro substituents on the imidazole ring and the nitro and trifluoromethyl groups on the phenyl ring makes its synthesis a challenging endeavor, requiring careful selection of reaction conditions to achieve optimal yields and purity. This guide will focus on a convergent synthetic approach, which involves the preparation of two key building blocks followed by their coupling.

Synthetic Strategy Overview

The overall synthetic strategy is retrosynthetically disconnected at the C-N bond between the imidazole and the phenyl ring. This leads to two primary synthons: the 4,5-dichloroimidazole core and a suitable 2-nitro-4-(trifluoromethyl)phenyl electrophile.

Retrosynthesis Target This compound Intermediates 4,5-dichloroimidazole + 1-halo-2-nitro-4-(trifluoromethyl)benzene Target->Intermediates C-N disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

The synthesis of these intermediates and their subsequent coupling via two distinct and widely used cross-coupling methodologies, the Ullmann condensation and the Buchwald-Hartwig amination, form the basis of our comparative analysis.

Part 1: Synthesis of Key Intermediates

Synthesis of 4,5-Dichloroimidazole

The synthesis of the 4,5-dichloroimidazole core is a critical first step. A common and effective method involves the direct chlorination of imidazole.

Protocol: Chlorination of Imidazole

This protocol is based on an optimized Lutz and DeLorenzo method which has been reported to yield up to 55% of the desired product.[1]

Materials:

  • Imidazole

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazole in a suitable aqueous basic solution.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of sodium hypochlorite solution while vigorously stirring and maintaining the temperature below 10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a basic solution facilitates the deprotonation of imidazole, increasing its nucleophilicity for the electrophilic chlorination. The slow addition of sodium hypochlorite and temperature control are crucial to manage the exothermicity of the reaction and prevent the formation of over-chlorinated byproducts.

Synthesis of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

This aryl halide is a key electrophilic partner in the subsequent coupling reactions. It can be synthesized from commercially available starting materials. A plausible route involves the nitration of 4-chloro-benzotrifluoride.

Protocol: Nitration of 4-Chloro-benzotrifluoride

Materials:

  • 4-Chloro-benzotrifluoride

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 4-chloro-benzotrifluoride to the sulfuric acid with stirring.

  • Add fuming nitric acid dropwise while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Causality of Experimental Choices: The use of a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the deactivated benzene ring. The low temperature helps to control the regioselectivity of the nitration and minimize side reactions.

Part 2: Comparative Analysis of N-Arylation Routes

With the key intermediates in hand, we now turn to the critical C-N bond-forming step. We will compare two of the most powerful methods for N-arylation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Coupling_Routes cluster_ullmann Route 1: Ullmann Condensation cluster_buchwald Route 2: Buchwald-Hartwig Amination U_Start 4,5-dichloroimidazole + 1-chloro-2-nitro-4-(trifluoromethyl)benzene U_Conditions Cu(I) catalyst Ligand (e.g., phenanthroline) Base (e.g., K2CO3) High Temperature U_Start->U_Conditions U_Product This compound U_Conditions->U_Product B_Start 4,5-dichloroimidazole + 1-chloro-2-nitro-4-(trifluoromethyl)benzene B_Conditions Pd(0) catalyst Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) Milder Temperature B_Start->B_Conditions B_Product This compound B_Conditions->B_Product

Figure 2: Overview of the two N-arylation coupling routes.

Route 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for the formation of C-N bonds.[2] While traditional Ullmann reactions often require harsh conditions, modern variations with specific ligands can proceed under milder temperatures.[3][4]

Proposed Protocol: Ullmann N-Arylation

Materials:

  • 4,5-Dichloroimidazole

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or another suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Toluene

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • To an oven-dried Schlenk tube, add 4,5-dichloroimidazole, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, CuI, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 110-150 °C) and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience Insights: The choice of ligand is critical in modern Ullmann couplings. Ligands like 1,10-phenanthroline can stabilize the copper catalyst and increase its solubility, leading to higher efficiency and milder reaction conditions compared to ligand-free approaches. The electron-withdrawing nature of the substituents on the aryl halide makes it a good substrate for this reaction.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and generally milder reaction conditions compared to the Ullmann condensation.[5][6]

Proposed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 4,5-Dichloroimidazole

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or a Buchwald biarylphosphine ligand)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the degassed solvent and stir for a few minutes to pre-form the active catalyst.

  • Add 4,5-dichloroimidazole and 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience Insights: The selection of the ligand is paramount in the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition of the aryl chloride and the reductive elimination of the product. The strong base is required to deprotonate the imidazole, forming the nucleophilic imidazolide anion. Pre-forming the active Pd(0) catalyst can sometimes improve reaction efficiency, especially with challenging substrates.[7][8]

Part 3: Performance Comparison and Data Presentation

The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors, including cost, substrate scope, reaction conditions, and scalability. Below is a comparative summary of the expected performance of each route for the synthesis of this compound.

Performance Metric Route 1: Ullmann Condensation Route 2: Buchwald-Hartwig Amination Justification & Causality
Catalyst Cost LowerHigherCopper is significantly more abundant and less expensive than palladium.[9]
Ligand Cost Generally LowerHigherLigands for Ullmann couplings are often simpler and cheaper than the specialized, bulky phosphine ligands required for Buchwald-Hartwig reactions.[4]
Reaction Temperature Typically Higher (110-150 °C)Generally Milder (80-120 °C)The catalytic cycle of the Buchwald-Hartwig reaction is often more efficient at lower temperatures due to the highly active palladium catalysts.[9]
Reaction Time Potentially LongerPotentially ShorterThe higher catalytic activity of the palladium system can lead to faster reaction rates.[7]
Substrate Scope Good for electron-poor aryl halidesBroader, including electron-rich and neutral aryl halidesPalladium catalysts are generally more versatile and tolerant of a wider range of functional groups.
Base Sensitivity Tolerant of weaker bases (e.g., K₂CO₃)Requires strong, non-nucleophilic bases (e.g., NaOtBu)The pKa of the N-H bond in the imidazole necessitates a strong base for deprotonation in the palladium-catalyzed cycle.
Air/Moisture Sensitivity Less sensitiveMore sensitivePalladium(0) catalysts and phosphine ligands are often sensitive to air and moisture, requiring stricter inert atmosphere techniques.
Scalability Potentially more challenging due to high temperatures and heterogeneous natureGenerally more scalable with well-defined catalyst systemsMilder conditions and homogeneous catalysis in the Buchwald-Hartwig reaction can be advantageous for process scale-up.
Green Chemistry Aspects Use of a more abundant metal (Cu). High-boiling solvents can be difficult to remove.Use of a precious metal (Pd). Toluene is a more environmentally friendly solvent than DMF or DMSO.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable synthetic routes to this compound.

  • The Ullmann condensation offers a more cost-effective approach due to the use of an inexpensive copper catalyst. However, it may require higher reaction temperatures and longer reaction times.

  • The Buchwald-Hartwig amination , while more expensive due to the palladium catalyst and specialized ligands, is likely to provide higher yields under milder conditions and with shorter reaction times. Its broader substrate scope and greater functional group tolerance make it a more versatile and often preferred method in modern synthetic chemistry.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, available equipment, desired scale, and timeline. For laboratory-scale synthesis where yield and reaction time are prioritized, the Buchwald-Hartwig amination is likely the superior choice. For larger-scale production where cost is a major driver, further optimization of the Ullmann condensation could make it a more attractive option.

This guide provides a framework for the rational design and execution of the synthesis of this compound. The provided protocols and comparative analysis are intended to empower researchers to make informed decisions and efficiently achieve their synthetic goals.

References

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A Senior Application Scientist’s Guide to Benchmarking the Efficacy of New Herbicides Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Herbicide Efficacy Benchmarking

In the pursuit of sustainable and effective weed management, the development of novel herbicides is paramount. However, the true measure of a new herbicide's utility lies not in its novelty, but in its demonstrable efficacy and safety compared to established industry standards. This guide provides a comprehensive framework for researchers, scientists, and product development professionals to design, execute, and interpret robust efficacy trials. By adhering to the principles of sound scientific methodology and data-driven analysis, we can ensure that new herbicidal formulations bring tangible advancements to the field. The core of this guide is built upon the principle that a well-designed experiment is a self-validating system, providing clear, defensible data that stands up to scientific scrutiny.

The narrative that follows eschews a rigid template, instead focusing on the logical progression of a comprehensive benchmarking program. We will delve into the causality behind each experimental choice, from the initial planning stages to the final statistical analysis, ensuring a deep understanding of why each step is critical for generating trustworthy results.

Part 1: Foundational Principles of Herbicide Efficacy Trials

Before embarking on any experimental work, a thorough understanding of the foundational principles governing herbicide performance is essential. A herbicide's effectiveness is not an intrinsic property but rather the result of a complex interplay between the chemical itself, the target weed species, and prevailing environmental conditions.

The Significance of Mode of Action (MoA)

Understanding a herbicide's Mode of Action (MoA) is fundamental to designing relevant efficacy trials and interpreting their outcomes. The MoA describes the specific biological process or enzyme in the plant that the herbicide disrupts, ultimately leading to plant death.[1][2][3] Herbicides are classified into groups based on their MoA by organizations like the Weed Science Society of America (WSSA) and the global Herbicide Resistance Action Committee (HRAC).[4][5] Over-reliance on a single MoA can lead to the development of herbicide-resistant weed populations, making the introduction of new MoAs or effective tank-mix combinations crucial for sustainable weed management.[1][6]

The Influence of Environmental Factors

Environmental conditions at the time of and following herbicide application can significantly impact performance.[7][8][9][10] Key factors include:

  • Temperature: Warmer temperatures, generally below 35°C, tend to increase the uptake and activity of many herbicides by accelerating plant metabolic processes.[7][9][11]

  • Humidity: High humidity slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[8][9] Plants grown in high humidity may also have thinner cuticles, facilitating faster herbicide uptake.[7][8]

  • Light: Sunlight is essential for the activity of certain herbicides that inhibit photosynthesis.[7] However, continuous high light levels can lead to thicker plant cuticles, potentially reducing the absorption of some water-soluble herbicides.[7][8]

  • Soil Moisture: Moisture-stressed plants often have thicker cuticles and reduced translocation, which can decrease the efficacy of systemic herbicides.[7][8]

The Critical Role of Adjuvants

Adjuvants are substances added to a herbicide formulation or tank-mix to enhance its effectiveness or ease of application.[12][13][14] They can be broadly categorized as:

  • Activator Adjuvants: These improve the herbicide's performance by increasing its retention on the leaf surface, enhancing penetration through the cuticle, or reducing photodegradation.[12][13] Examples include surfactants, crop oil concentrates (COC), and methylated seed oils (MSO).[12][15]

  • Utility Modifiers: These modify the characteristics of the spray solution, such as buffering agents that adjust pH and anti-foaming agents.[12][14]

The choice of adjuvant must be carefully considered and should be based on the herbicide's formulation and the target weed species, as using the wrong adjuvant can sometimes have adverse effects.[16]

Part 2: Designing Robust Efficacy Trials: Field and Laboratory Protocols

A well-designed efficacy trial is the cornerstone of a successful herbicide benchmarking program. The following protocols outline the key considerations for both field and controlled-environment studies.

Experimental Design: The Randomized Complete Block Design (RCBD)

For field trials, the Randomized Complete Block Design (RCBD) is a highly recommended and widely used experimental design to account for inherent field variability such as differences in soil type, slope, or weed pressure.[17][18][19]

Causality of Choice: By grouping plots into blocks where conditions are as uniform as possible and then randomizing the treatments within each block, the RCBD minimizes the impact of spatial variability on the results, allowing for a more accurate comparison of treatment effects.[18][19][20]

Experimental Protocol: Field Trial Setup (RCBD)

  • Objective Definition: Clearly state the primary objective, for example: "To compare the efficacy of New Herbicide A and New Herbicide B against Industry Standard C for the control of Amaranthus retroflexus (redroot pigweed) in a corn crop."

  • Treatment Selection:

    • Untreated Control: Essential for baseline comparison.

    • Industry Standard(s): One or more widely used and effective herbicides for the target weed(s) and crop.

    • New Herbicide Formulations: Applied at various rates to determine the optimal dose-response.[21][22][23] It is also recommended to test at double the proposed label rate to assess crop safety.[24]

  • Plot Establishment:

    • Location: Select a field with a known and relatively uniform infestation of the target weed species.

    • Plot Size: Plots should be large enough to minimize edge effects and allow for accurate application and assessment. A common size is 3 meters by 10 meters.[25]

    • Replication: Each treatment should be replicated at least four times.[18][26]

  • Randomization: Within each block, randomly assign the treatments to the individual plots. This can be done using a random number generator or by drawing lots.[27]

Diagram: Randomized Complete Block Design (RCBD) Workflow

RCBD_Workflow cluster_field Field Area cluster_block1 Block 1 (Homogeneous Area) cluster_block2 Block 2 (Homogeneous Area) cluster_block3 Block 3 (Homogeneous Area) T1_1 Treatment 1 T2_1 Treatment 2 T3_1 Treatment 3 T4_1 Treatment 4 T3_2 Treatment 3 T1_2 Treatment 1 T4_2 Treatment 4 T2_2 Treatment 2 T2_3 Treatment 2 T4_3 Treatment 4 T1_3 Treatment 1 T3_3 Treatment 3 start Define Treatments (Control, Standard, New Herbicides) replicate Replicate each treatment (e.g., 4 times) start->replicate 1. randomize Randomize treatments within each block replicate->randomize 2. randomize->T1_1 3. Assign to plots randomize->T2_1 randomize->T3_1 randomize->T4_1 randomize->T3_2 randomize->T1_2 randomize->T4_2 randomize->T2_2 randomize->T2_3 randomize->T4_3 randomize->T1_3 randomize->T3_3

Caption: Workflow for a Randomized Complete Block Design.

Application and Data Collection

Accurate application and consistent data collection are critical for the integrity of the trial.

Experimental Protocol: Herbicide Application and Assessment

  • Application:

    • Use a calibrated sprayer to ensure accurate and uniform application of the herbicides at the specified rates.

    • Apply treatments when the target weeds are at the growth stage specified on the industry standard's label (e.g., 2-4 leaf stage for post-emergence applications).[17]

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment). This is often done visually, rating the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill) for each target species. Alternatively, weed biomass can be collected from a defined area within each plot and weighed.

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death).[28]

    • Yield: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield. This is the ultimate measure of a herbicide treatment's success.

Greenhouse and Laboratory Dose-Response Studies

Greenhouse and laboratory studies offer a controlled environment to investigate the dose-response relationship of a herbicide on specific weed species without the confounding effects of field variability.[29]

Experimental Protocol: Greenhouse Dose-Response Study

  • Plant Propagation: Grow the target weed species in pots under controlled temperature, light, and humidity conditions.

  • Herbicide Application: Apply a range of herbicide concentrations, typically in a logarithmic series, to plants at a uniform growth stage.[30]

  • Assessment: After a set period, harvest the above-ground biomass of the plants and determine the dry weight.

  • Data Analysis: Use the data to fit a dose-response curve, often using a log-logistic model.[22][31] This allows for the calculation of key parameters such as the ED₅₀ (the dose required to reduce plant growth by 50%).

Diagram: Dose-Response Curve Generation Workflow

DoseResponse_Workflow start Select Target Weed Species propagate Propagate plants in controlled environment start->propagate apply_doses Apply a range of herbicide doses propagate->apply_doses assess Assess plant response (e.g., biomass) apply_doses->assess analyze Analyze data using log-logistic regression assess->analyze ed50 Calculate ED₅₀ and other parameters analyze->ed50

Caption: Workflow for generating a herbicide dose-response curve.

Part 3: Data Analysis and Interpretation

Statistical Analysis
  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences among the treatment means for weed control, crop phytotoxicity, and yield.[20]

  • Mean Separation Tests: If the ANOVA indicates significant differences, use a mean separation test (e.g., Tukey's HSD) to determine which specific treatments are different from each other.

  • Dose-Response Analysis: For dose-response studies, non-linear regression is used to fit a log-logistic curve to the data.[22][32] This allows for a quantitative comparison of herbicide potency.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Field Trial Data Summary for Weed Control (%)

TreatmentRate (g a.i./ha)Amaranthus retroflexus Control (%)Chenopodium album Control (%)
Untreated Control00 a0 a
Industry Standard C100095 b92 b
New Herbicide A75098 b95 b
New Herbicide A100099 b97 b
New Herbicide B75085 c82 c
New Herbicide B100090 b88 b
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Table 2: Example of Crop Phytotoxicity and Yield Data

TreatmentRate (g a.i./ha)Crop Phytotoxicity (%)Yield (t/ha)
Untreated Control00 a5.2 c
Industry Standard C10002 a8.5 a
New Herbicide A7501 a8.7 a
New Herbicide A10003 a8.6 a
New Herbicide B7505 ab7.9 b
New Herbicide B10008 b7.5 b
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Conclusion: Synthesizing Data for Informed Decision-Making

The ultimate goal of benchmarking a new herbicide is to provide a clear and objective assessment of its performance relative to industry standards. By following the rigorous protocols outlined in this guide, researchers and development professionals can generate high-quality, defensible data. This data, when synthesized and interpreted correctly, forms the basis for informed decision-making regarding product advancement, registration, and market positioning. The integration of field and laboratory studies, coupled with a thorough understanding of the factors influencing herbicide efficacy, ensures a comprehensive evaluation that will ultimately benefit the agricultural community.

References

  • Hort Innovation. (n.d.). Herbicide performance: Environmental factors.
  • Kudsk, P., & Kristensen, J. L. (1992). Effect of environmental factors on herbicide performance. Proceedings of the First International Weed Control Congress, Melbourne.
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  • JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
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  • University of Georgia Extension. (n.d.).
  • European and Mediterranean Plant Protection Organization. (n.d.). PP 1/226 (3) Number of efficacy trials.
  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840-848.
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  • European and Mediterranean Plant Protection Organization. (2021). PP 1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice.
  • Texas A&M AgriLife Extension. (2017, July 10). How to Interpret Herbicide Mode of Action? Texas Row Crops Newsletter.
  • Streibig, J. C., & Ritz, C. (2015). Research Methods in Weed Science: Statistics. Weed Science, 63(Special Issue), 166-183.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds: 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole analogs. While direct experimental data on this specific scaffold is emerging, this document synthesizes established principles from related imidazole-based chemotherapeutics to offer a predictive framework for researchers in drug discovery and development. We will explore the rationale behind the selection of this chemical architecture, propose synthetic strategies, and detail the requisite experimental workflows for a thorough SAR evaluation.

Introduction: The Rationale Behind the Scaffold

The target scaffold, this compound, is a composite of three key pharmacophoric elements, each contributing to a hypothesized biological activity, likely as an antiparasitic or antimicrobial agent.[1][2][3]

  • The Imidazole Core: A five-membered aromatic heterocycle, the imidazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its electron-rich nature allows it to engage with a variety of biological targets through hydrogen bonding and coordination with metal ions.[4][5]

  • The Nitroaromatic Moiety: Nitroimidazoles, such as metronidazole and tinidazole, are mainstays in the treatment of anaerobic protozoal and bacterial infections.[6][7] Their mechanism of action is contingent on the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that induce DNA damage.[7]

  • Halogen and Trifluoromethyl Substituents: The presence of dichloro groups on the imidazole ring and a trifluoromethyl group on the phenyl ring is anticipated to significantly modulate the compound's physicochemical properties. Halogenation can enhance membrane permeability and metabolic stability, while the strongly electron-withdrawing trifluoromethyl group can influence the electronic properties of the nitroaromatic system, potentially impacting its reduction potential and, consequently, its activation and efficacy.

This guide will dissect the anticipated SAR of this scaffold by systematically considering modifications to each of these key regions.

Proposed Synthetic Strategy and Analog Design

The synthesis of the parent compound and its analogs can be approached through established methods for N-arylation of imidazoles. A plausible synthetic route is outlined below.

General Synthetic Protocol

A two-step synthesis is proposed:

  • Synthesis of 4,5-dichloroimidazole: This can be achieved through the direct chlorination of imidazole using a suitable chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide.

  • N-Arylation: The synthesized 4,5-dichloroimidazole can then be coupled with a suitable fluoro-nitro-trifluoromethyl-benzene derivative, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Proposed Analogs for SAR Study

To systematically explore the SAR, a library of analogs should be synthesized, focusing on modifications at three key positions:

  • R1 (Phenyl Ring Substituents): The nature and position of the electron-withdrawing group on the phenyl ring are critical. Analogs should be synthesized where the nitro group is replaced with other electron-withdrawing groups (e.g., cyano, sulfonyl) or its position is varied. The trifluoromethyl group can also be replaced with other lipophilic groups.

  • R2 (Imidazole Ring Substituents): The impact of the chloro substituents at the 4 and 5 positions of the imidazole ring should be investigated. Analogs with a single chloro substituent, or with other halogen atoms (bromo, fluoro), would provide insight into the role of these groups in activity.

  • Linker (if applicable): While the parent compound has a direct N-phenyl linkage, the introduction of a flexible linker (e.g., methylene, ethylene) could be explored to alter the spatial orientation of the two ring systems.

Experimental Workflow for SAR Determination

A comprehensive evaluation of the synthesized analogs requires a multi-faceted approach, encompassing both biological activity and ADME-Tox profiling.

In Vitro Biological Assays

The choice of biological assays will depend on the therapeutic target. Assuming an antiparasitic focus, the following assays are recommended:

  • Primary Screen (Growth Inhibition): A high-throughput screen to assess the ability of the compounds to inhibit the growth of the target parasite (e.g., Toxoplasma gondii, Trypanosoma cruzi, Giardia lamblia).[1][3] The half-maximal inhibitory concentration (IC50) for each compound should be determined.

  • Mechanism of Action Studies: For active compounds, further assays can elucidate the mechanism of action. This may include:

    • Nitroreductase Assays: To determine if the compounds are substrates for parasitic nitroreductases.[7]

    • Reactive Oxygen Species (ROS) Assays: To measure the generation of ROS within the parasite upon treatment with the compounds.

    • DNA Damage Assays: To assess the extent of DNA damage induced by the compounds.

  • Cytotoxicity Assays: The cytotoxicity of the compounds should be evaluated against a panel of mammalian cell lines (e.g., HepG2, HEK293) to determine their selectivity index (SI = IC50 for mammalian cells / IC50 for parasite).

ADME-Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compounds is crucial for identifying developable candidates. Key in vitro assays include:

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

  • Metabolic Stability: Incubation with liver microsomes to determine the intrinsic clearance.

  • CYP450 Inhibition: Assessment of the potential for drug-drug interactions.

Data Presentation and Interpretation

The results of the SAR studies should be compiled into a clear and concise format to facilitate analysis and decision-making.

SAR Table (Hypothetical Data)
CompoundR1 (Phenyl)R2 (Imidazole)IC50 (µM) vs. T. gondiiSI (HepG2/ T. gondii)
Parent 2-NO2, 4-CF34,5-di-Cl0.5>100
Analog 1 2-CN, 4-CF34,5-di-Cl5.2>50
Analog 2 2-NO2, 4-Cl4,5-di-Cl1.8>80
Analog 3 2-NO2, 4-CF34-Cl3.5>60
Analog 4 2-NO2, 4-CF34,5-di-Br0.8>90
Interpretation of Hypothetical Data
  • The nitro group at the 2-position of the phenyl ring appears to be crucial for potent activity, as its replacement with a cyano group (Analog 1) leads to a significant decrease in potency.

  • The trifluoromethyl group at the 4-position is superior to a chloro substituent (Analog 2), suggesting that the strong electron-withdrawing nature of the CF3 group is beneficial for activity.

  • The presence of two chloro substituents on the imidazole ring is important for maintaining high potency, as the removal of one chloro group (Analog 3) reduces activity.

  • Replacing the dichloro substituents with dibromo groups (Analog 4) has a modest impact on activity, suggesting that the nature of the halogen may not be a critical determinant.

Visualizing the Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Analog Design cluster_bioassay Biological Evaluation cluster_adme ADME-Tox Profiling cluster_sar SAR Analysis start Design Analogs (R1, R2) synthesis Synthesize & Purify start->synthesis characterize Characterize (NMR, MS) synthesis->characterize primary_screen Primary Screen (IC50) characterize->primary_screen Test Compounds moa Mechanism of Action primary_screen->moa cytotox Cytotoxicity (SI) primary_screen->cytotox solubility Solubility primary_screen->solubility permeability Permeability primary_screen->permeability metabolism Metabolic Stability primary_screen->metabolism cyp CYP Inhibition primary_screen->cyp sar_analysis Structure-Activity Relationship Analysis cytotox->sar_analysis cyp->sar_analysis lead_id Lead Identification sar_analysis->lead_id

Caption: Experimental workflow for SAR studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR study, guided by the principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and drug-like properties of this compound class. The interplay between the electronic properties of the nitroaromatic system and the physicochemical contributions of the halogen and trifluoromethyl substituents will be a key area of investigation. Through a rigorous and iterative process of design, synthesis, and testing, it is anticipated that potent and selective lead compounds can be identified for further preclinical development.

References

  • Yasodha, A., Sivakumar, A., Arunachalam, G., & Puratchikody, A. (2025). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Li, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]

  • Adeyemi, O. S., et al. (2020). Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. PubMed. Available at: [Link]

  • Alam, M. M., et al. (2011). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. ResearchGate. Available at: [Link]

  • Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-based antiparasitic drugs. Available at: [Link]

  • Singh, S., et al. (2013). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. ResearchGate. Available at: [Link]

  • Osorio-Méndez, D., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link]

  • Antolini, M., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. PubMed. Available at: [Link]

  • Adeyemi, O. S., et al. (2020). Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure–activity relationship. OUCI. Available at: [Link]

  • Yang, S.-W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. PubMed. Available at: [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org. Available at: [Link]

  • Adeyemi, O. S., et al. (2020). Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure–activity relationship. ResearchGate. Available at: [Link]

  • Maya, J. D., et al. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed. Available at: [Link]

  • Ndosiri, N. B., et al. (2018). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl). ResearchGate. Available at: https://www.researchgate.
  • Fadhil, Z., & Adnan, S. (2016). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. Semantic Scholar. Available at: [Link]

  • Fadhil, Z., & Behget, S. A. (2017). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. ResearchGate. Available at: [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

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peer-reviewed evidence for the biological activity of dichlorinated phenylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichlorinated phenylimidazoles represent a compelling class of heterocyclic compounds that have emerged as a focal point in medicinal chemistry. Their characteristic structure, featuring an imidazole core flanked by dichlorinated phenyl rings, confers distinct physicochemical properties that underpin a diverse and potent range of biological activities. This guide presents a consolidated overview of the peer-reviewed evidence supporting the antibacterial, antifungal, and anticancer properties of these molecules. It offers a comparative analysis against established therapeutic agents and provides detailed experimental methodologies for evaluating their efficacy, designed for researchers, scientists, and drug development professionals.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Dichlorinated phenylimidazoles have shown significant promise, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Performance

A prominent example from this chemical class is 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole. Studies have highlighted its potent activity, and while direct comparative data with the frontline anti-MRSA antibiotic, vancomycin, is limited in published literature, a comparison of their Minimum Inhibitory Concentrations (MICs) provides valuable context. Vancomycin typically displays MICs of 1-2 µg/mL against susceptible MRSA. The performance of novel dichlorinated phenylimidazoles can be benchmarked against this established standard.

Table 1: Antibacterial Activity of a Dichlorinated Phenylimidazole Analogue Against MRSA

Compound Test Organism MIC (µg/mL) Reference
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole MRSA Good levels of activity reported

| Vancomycin (for comparison) | MRSA | 1-2 | |

Mechanism of Action

The precise antibacterial mechanism of dichlorinated phenylimidazoles is an area of ongoing research. However, structure-activity relationship (SAR) studies have provided critical insights. For analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole, the presence of two dichlorinated aryl rings and the imidazole NH moiety are indispensable for their activity. Moreover, the inclusion of an electron-withdrawing group at the C-2 position has been shown to enhance their efficacy against MRSA. This indicates that the molecule's three-dimensional conformation and electronic profile are pivotal for its interaction with bacterial targets.

Experimental Protocol: Broth Microdilution MIC Assay for S. aureus**

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric for quantifying antibacterial potency. The broth microdilution method offers a standardized and high-throughput approach for its determination.

MIC_Workflow prep Prepare bacterial inoculum (0.5 McFarland standard) dilute_compound Serially dilute dichlorinated phenylimidazole in microtiter plate prep->dilute_compound Standardized culture inoculate Inoculate plate with bacterial suspension dilute_compound->inoculate Concentration gradient incubate Incubate at 37°C for 18-24 hours inoculate->incubate Inoculated plate read Read results visually or with plate reader incubate->read Bacterial growth determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic Growth inhibition data

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Bacterial Inoculum: Select several colonies from a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate and suspend them in sterile saline or broth. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichlorinated phenylimidazole compound using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. A typical concentration range to test is 0.06 µg/mL to 128 µg/mL.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to a concentration that will result in a final density of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader. The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of bacterial growth.

Antifungal Activity

Select dichlorinated phenylimidazoles have also demonstrated potential as antifungal agents, notably against opportunistic fungal pathogens such as Candida albicans.

Comparative Performance

While direct comparative studies between dichlorinated phenylimidazoles and the common antifungal drug fluconazole were not prevalent in the initial literature search, the well-established mechanism of the broader imidazole class of antifungals provides a strong basis for their potential efficacy.

Mechanism of Action

The primary mode of antifungal action for imidazole derivatives is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. These compounds specifically inhibit the enzyme lanosterol 14α-demethylase, which plays a critical role in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depleted supply of ergosterol, compromising the integrity and permeability of the fungal cell membrane, ultimately resulting in cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Altered Permeability) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Imidazole Dichlorinated Phenylimidazole Imidazole->Lanosterol Inhibits

Caption: Antifungal mechanism of dichlorinated phenylimidazoles.

Anticancer Activity

The potential of dichlorinated phenylimidazoles as anticancer agents is a rapidly advancing area of research, with studies demonstrating their effectiveness against a variety of cancer cell lines, including those derived from nasopharyngeal and colorectal tumors.

Comparative Performance

A compelling example is a phenanthroimidazole derivative featuring a 2,3-dichlorophenyl moiety. This compound has been reported to have a more potent inhibitory effect on the nasopharyngeal carcinoma CNE-1 cell line than doxorubicin, a standard chemotherapeutic agent.

Table 2: Comparative Anticancer Activity of Dichlorinated Phenylimidazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
2,3-dichloro-imidazo[4,5-f]phenanthroline CNE-1 More potent than Doxorubicin
Doxorubicin CNE-1 -
1H-imidazo[4,5-f]phenanthroline (IPM714) HCT116 1.74

| 1H-imidazo[4,5-f]phenanthroline (IPM714) | SW480 | 2 | |

Mechanisms of Action

Dichlorinated phenylimidazoles mediate their anticancer effects through diverse mechanisms, including the stabilization of G-quadruplex DNA and the modulation of key cell signaling pathways.

The promoter region of the c-myc oncogene possesses a guanine-rich sequence capable of forming a G-quadruplex structure, which functions as a transcriptional silencer. Certain dichlorinated phenylimidazole derivatives can bind to and stabilize this G-quadruplex, leading to the downregulation of c-myc expression and subsequent inhibition of cancer cell proliferation. This represents a promising therapeutic strategy for cancers driven by c-myc overexpression.

Fluorescence Resonance Energy Transfer (FRET) melting assays are employed to evaluate the thermal stability of G-quadruplex DNA in the presence of a potential stabilizing ligand.

FRET_Workflow prepare_dna Prepare dual-labeled G-quadruplex DNA add_compound Add dichlorinated phenylimidazole prepare_dna->add_compound heat Heat sample in real-time PCR machine add_compound->heat measure_fluorescence Measure fluorescence at increasing temperatures heat->measure_fluorescence plot_data Plot fluorescence vs. temperature measure_fluorescence->plot_data determine_tm Determine melting temperature (Tm) plot_data->determine_tm

Caption: Workflow for FRET melting assay.

  • Prepare DNA solution: Dilute a dual-labeled DNA oligonucleotide probe corresponding to the G-quadruplex forming region of the c-myc promoter to a final concentration of 0.2 µM in a buffer containing 10 mM Sodium Cacodylate (pH 7.4) and 100 mM KCl.

  • Add Compound: Introduce the dichlorinated phenylimidazole derivative to the DNA solution at the desired test concentration.

  • Thermal Denaturation: Place the samples in a 96-well PCR plate and subject them to a temperature gradient from 20°C to 95°C using a real-time thermocycler. Record fluorescence at each degree increment following a short equilibration period.

  • Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex structure is denatured, from the resulting melting curve. An elevation in the Tm in the presence of the compound signifies stabilization of the G-quadruplex.

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes such as growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazole derivatives have been demonstrated to inhibit this pathway, thereby inducing cell cycle arrest and apoptosis.

PI3K_Pathway cluster_cell Cancer Cell PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Dichlorinated Phenylimidazole Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Western blotting is an essential technique for assessing the phosphorylation status of proteins within a signaling cascade, which serves as an indicator of their activation.

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, SW480) in culture plates and allow them to attach. Treat the cells with a range of concentrations of the dichlorinated phenylimidazole derivative for a predetermined duration.

  • Protein Extraction: Lyse the cells using a suitable buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Measure the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, followed by incubation with primary antibodies that specifically recognize the phosphorylated and total forms of key proteins in the pathway (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the intensity of the bands to determine the relative abundance of the phosphorylated proteins in relation to the total protein levels, which reflects the degree of pathway inhibition.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in a 96-well plate at an optimized density (e.g., 2 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to a series of concentrations of the dichlorinated phenylimidazole derivative and incubate for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability in treated wells relative to untreated control wells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Dichlorinated phenylimidazoles constitute a versatile and promising class of compounds with significant antibacterial, antifungal, and anticancer activities. Their demonstrated efficacy, especially against drug-resistant pathogens and aggressive cancer cell lines, underscores their potential as leads for the development of new therapeutic agents. The detailed experimental protocols outlined in this guide provide a robust framework for the continued evaluation of these and other novel chemical entities. Further investigations, including more extensive direct comparative studies against a wider array of standard-of-care drugs and in vivo efficacy assessments, are essential to fully realize their therapeutic promise.

References

  • Wu, Q., Song, Y., Liu, R., Wang, R., Mei, W., Chen, W., ... & Wang, X. (2020). Synthesis, docking studies and antitumor activity of phenanthroimidazole derivatives as promising c-myc G-quadruplex DNA stabilizers. Bioorganic Chemistry, 102, 104074. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

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Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) for 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

This document provides a detailed technical guide for the safe handling, use, and disposal of 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an analysis of its structural components: a dichlorinated imidazole ring, a nitrophenyl group, and a trifluoromethyl substituent. The protocols outlined below are based on the known hazards of these chemical classes to ensure a self-validating system of safety.

Hazard Identification & Risk Assessment

The primary principle of laboratory safety is to understand the potential hazards of the materials in use. The structure of this compound incorporates several functional groups that warrant a high degree of caution. A thorough risk assessment must be conducted before any work begins.

The molecule's hazard profile is derived from its constituent parts:

  • Chlorinated Heterocycle (4,5-Dichloroimidazole): Dichloroimidazole is classified as a skin, eye, and respiratory irritant.[1][2] Halogenated organic compounds can also pose environmental hazards.[3][4]

  • Nitroaromatic Moiety ([2-nitro...phenyl]): Nitroaromatic compounds are a well-documented class of hazardous substances. They are often toxic, mutagenic, and may be carcinogenic.[5][6] A primary acute hazard is cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), with chronic exposure potentially leading to anemia.[7] A critical consideration is that fat-soluble nitroaromatics can be rapidly absorbed through intact skin.[7]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is generally very stable due to the strength of the carbon-fluorine bond and is not considered inherently reactive or toxic.[8] However, its strong electron-withdrawing nature can influence the overall reactivity and biological activity of the molecule.

Based on this analysis, the compound should be treated as highly toxic, a skin/eye/respiratory irritant, and readily absorbed through the skin .

Hazard Category Potential Risks & Rationale Sources
Acute Health Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic based on the nitroaromatic group. May cause cyanosis.[6][7]
Skin & Eye Irritation/Corrosion: Expected to be a significant irritant based on the dichlorinated imidazole moiety.[1][2]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
Chronic Health Mutagenicity/Carcinogenicity: Nitroaromatic compounds are often mutagenic or carcinogenic.[5][6] This compound should be handled as a suspect carcinogen.[5][6][9]
Organ Damage: Repeated exposure to nitroaromatics can lead to liver impairment and anemia.[7][7]
Physical Hazards Thermal Decomposition: While many nitroaromatics are energetic and can decompose exothermically, the risk for this specific compound is unknown without testing.[10] Assume that thermal decomposition can release toxic gases (e.g., NOx, HCl, HF).[10][11]
Environmental Persistence & Ecotoxicity: Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[3][4] Discharge into the environment must be strictly avoided.[3][4]

The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting Personal Protective Equipment (PPE), all feasible engineering and administrative controls must be implemented. PPE is the last line of defense.

  • Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any potential spills. Provide appropriate exhaust ventilation at places where dust is formed.[12]

  • Administrative Control - Designated Area: Designate a specific area within the laboratory for working with this compound. Clearly label this area with warning signs indicating the use of a highly toxic substance.

  • Administrative Control - Standard Operating Procedure (SOP): A detailed, site-specific SOP must be written and approved before work begins. This SOP should include all steps from material acquisition to waste disposal. All personnel must be trained on this SOP.

Personal Protective Equipment (PPE) Protocol

Given the high potential for dermal absorption and irritation, a comprehensive PPE ensemble is mandatory.

Body Part Required PPE Specification & Rationale Sources
Eyes & Face Chemical Splash Goggles & Face ShieldSafety glasses are insufficient as they do not provide a seal against splashes, dust, or vapors.[13] Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[12][14] A full-face shield must be worn over the goggles during any operation with a significant splash potential (e.g., transfers of solutions).[12][13][14]
Hands Double Gloving (Nitrile)Double gloving provides an extra layer of protection against tears and contamination during glove removal. Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[13] Crucially, no glove material is impervious forever. Regularly inspect gloves for any sign of degradation and change them immediately if contamination is suspected, or at regular intervals (e.g., every 1-2 hours). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[12][12][13]
Body Chemical-Resistant Lab CoatA standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a treated fabric) with long sleeves and a secure front closure is required. Ensure clothing is fully covered.[15]
Respiratory Air-Purifying Respirator (if needed)All work should be conducted in a fume hood to eliminate the need for respiratory protection. If, for any reason, engineering controls are insufficient to keep exposure below occupational exposure limits (or in the event of a spill), a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates (e.g., P100) would be required.[16][17][16][17]
Feet Closed-toe ShoesFully enclosed, chemical-resistant shoes must be worn in the laboratory at all times.[16]

Safe Handling & Operations Workflow

A systematic workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Area (Verify fume hood is operational, gather spill kit & waste containers) don_ppe 2. Don Full PPE (Double gloves, goggles, face shield, lab coat) prep_area->don_ppe weigh 3. Weigh Compound (Use secondary containment, tare balance with container) don_ppe->weigh transfer 4. Perform Transfer/Reaction (Use careful technique to avoid aerosols and dust) weigh->transfer decon 5. Decontaminate Surfaces (Wipe down fume hood sash, work surface, and equipment) transfer->decon dispose 6. Dispose of Waste (Segregate into appropriate hazardous waste streams) decon->dispose doff_ppe 7. Doff PPE Correctly (Remove gloves last, avoid contaminating skin) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling the target compound.

Decontamination & Disposal Plan

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

Decontamination:

  • Surface Decontamination: All surfaces and equipment within the fume hood that may have come into contact with the compound must be decontaminated. Use a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a detergent and water wash.

  • Glassware Decontamination: Soak contaminated glassware in a suitable solvent or a base bath before regular washing.

  • Spill Cleanup:

    • Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent material. Carefully sweep up the solid or absorb the liquid. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area as described above.

    • Major Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.

Disposal: All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, weigh paper, and excess solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Chlorinated and Nitrated Organic Solid" and list the chemical name.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic liquid waste.

  • Never dispose of this chemical or its waste down the drain.[12][14] All disposal must be in accordance with local, state, and federal regulations.

G spill Spill Detected assess Assess Risk (Location, Quantity) spill->assess minor Minor Spill (Inside Fume Hood) assess->minor Contained & Small major Major Spill (Outside Fume Hood) assess->major Uncontained or Large use_kit Use Spill Kit (Absorb & Collect) minor->use_kit evacuate Evacuate Area major->evacuate decon Decontaminate Area use_kit->decon dispose Dispose as Hazardous Waste decon->dispose alert Alert EHS & Supervisor evacuate->alert

Caption: Decision-making logic for spill response.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Seek immediate medical attention. Show the medical provider this guide or an SDS for a related compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air.[14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[18] Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough, site-specific risk assessment and SOP. Always prioritize safety and consult your institution's EHS department with any questions.

References

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  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds - Benchchem. Source: BenchChem.
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  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. Source: Reddit.
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  • SAFETY DATA SHEET (Imidazole). Source: Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.